Product packaging for 2-[(Pyridin-3-yl)methoxy]pyrimidine(Cat. No.:CAS No. 2202464-12-6)

2-[(Pyridin-3-yl)methoxy]pyrimidine

Cat. No.: B2474174
CAS No.: 2202464-12-6
M. Wt: 187.202
InChI Key: ABNCUGPXIXZXCI-UHFFFAOYSA-N
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Description

2-[(Pyridin-3-yl)methoxy]pyrimidine is a synthetically versatile chemical scaffold of significant interest in medicinal chemistry and drug discovery research. Its structure combines a pyrimidine ring, a fundamental component of nucleic acids , with a pyridinylmethoxy linker. This architecture is analogous to cores found in many bioactive molecules and approved therapeutics that target a range of enzymes and receptors . Pyrimidine-based compounds are renowned for their broad spectrum of pharmacological activities, which include serving as kinase inhibitors, antimicrobial agents, and anti-inflammatory compounds . The specific substitution pattern of this compound makes it a valuable intermediate for constructing more complex molecules. Researchers can utilize this compound as a key building block to develop novel chemical entities for probing biological pathways or as potential therapeutic candidates in areas such as oncology, infectious diseases, and immunology. The presence of both pyrimidine and pyridine rings allows for diverse hydrogen bonding and pi-stacking interactions with biological targets, a feature commonly exploited in the design of enzyme inhibitors and receptor antagonists . This product is intended for research applications as a chemical reference standard or synthetic intermediate. It is supplied with comprehensive analytical data to ensure identity and purity. This product is for Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9N3O B2474174 2-[(Pyridin-3-yl)methoxy]pyrimidine CAS No. 2202464-12-6

Properties

IUPAC Name

2-(pyridin-3-ylmethoxy)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O/c1-3-9(7-11-4-1)8-14-10-12-5-2-6-13-10/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABNCUGPXIXZXCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)COC2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

"2-[(Pyridin-3-yl)methoxy]pyrimidine" chemical properties

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive searches of chemical databases and the scientific literature did not yield specific experimental data for the compound "2-[(Pyridin-3-yl)methoxy]pyrimidine." This suggests that the compound may not be well-characterized or widely reported. The following guide is therefore based on general principles of organic chemistry and data extrapolated from closely related analogues. All data presented should be considered theoretical and would require experimental verification.

Chemical Properties

Quantitative data for the target compound is not available. The following table summarizes the predicted and known properties of its core constituent parts and a related isomer.

PropertyThis compound (Predicted)Pyridin-3-ylmethanol2-Chloropyrimidine
Molecular Formula C₁₀H₉N₃OC₆H₇NOC₄H₃ClN₂
Molecular Weight 187.20 g/mol 109.13 g/mol 114.54 g/mol
Appearance Likely a solid or oil at room temperature.Colorless liquidWhite to light yellow crystalline powder
Boiling Point Not available220 °C135-137 °C
Melting Point Not available-1.4 °C63-65 °C
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents.Soluble in water, ethanol, and acetone.Soluble in water.
CAS Number Not available100-55-01722-12-9

Synthesis and Experimental Protocols

The synthesis of this compound would most likely be achieved via a nucleophilic substitution reaction, specifically a Williamson ether synthesis.

Proposed Experimental Protocol: Williamson Ether Synthesis

Objective: To synthesize this compound from pyridin-3-ylmethanol and 2-chloropyrimidine.

Materials:

  • Pyridin-3-ylmethanol

  • 2-Chloropyrimidine

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Alkoxide Formation: To a solution of pyridin-3-ylmethanol (1.0 eq) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 eq) portion-wise at 0 °C. The reaction mixture is stirred at this temperature for 30 minutes to allow for the formation of the sodium alkoxide.

  • Nucleophilic Substitution: To the solution of the alkoxide, add a solution of 2-chloropyrimidine (1.0 eq) in anhydrous DMF dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 12-24 hours, or until TLC analysis indicates the consumption of the starting materials.

  • Work-up: The reaction is quenched by the slow addition of water. The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.

  • Characterization: The structure and purity of the final compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Potential Biological Activity and Signaling Pathways

While no specific biological data exists for this compound, the pyrimidine scaffold is a well-known pharmacophore present in a wide range of biologically active compounds. Pyrimidine derivatives have been reported to exhibit a broad spectrum of activities, including but not limited to:

  • Anticancer agents[1]

  • Antimicrobial agents

  • Anti-inflammatory agents

  • Antiviral agents[2][3]

The biological activity of this specific compound would be highly dependent on its three-dimensional structure and its ability to interact with biological targets. It is conceivable that this molecule could act as an inhibitor of kinases or other enzymes where the pyridine and pyrimidine rings can engage in key binding interactions.

Without experimental data, any depiction of a signaling pathway would be purely speculative. A generalized workflow for screening the biological activity of a novel compound is presented below.

Visualizations

G General Synthesis of this compound A Pyridin-3-ylmethanol C Sodium 3-pyridylmethoxide (Intermediate) A->C Deprotonation B Sodium Hydride (NaH) in Anhydrous DMF B->C E This compound (Crude Product) C->E Nucleophilic Substitution D 2-Chloropyrimidine D->E F Purification (Column Chromatography) E->F G Pure Product F->G

Caption: Synthetic workflow for this compound.

G General Workflow for Biological Activity Screening A Novel Compound (this compound) B In vitro Assays (e.g., Enzyme Inhibition, Receptor Binding) A->B C Cell-based Assays (e.g., Cytotoxicity, Proliferation) A->C D Identification of 'Hits' B->D C->D D->A Inactive E Lead Optimization D->E Active F In vivo Studies (Animal Models) E->F G Preclinical Development F->G

Caption: Workflow for discovering the biological activity of a novel compound.

References

Elucidation of the Physicochemical and Biological Profile of Pyridinyl-Methoxy-Pyrimidine Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

This document provides a comprehensive summary of synthetic methodologies, spectroscopic data, and potential biological applications of compounds containing pyridinyl and pyrimidine moieties linked by various substituents.

Synthesis and Characterization of Pyridinyl-Pyrimidine Scaffolds

The synthesis of pyridinyl-pyrimidine derivatives often involves multi-step reactions. A common approach is the condensation of a substituted chalcone with a guanidine or thiourea derivative to form the pyrimidine ring.[1][2] The pyridinyl moiety can be introduced either as part of the initial building blocks or through subsequent cross-coupling reactions.

1.1. General Synthetic Protocol: Condensation Method

A prevalent method for synthesizing pyrimidine derivatives involves the Claisen-Schmidt condensation to form an α,β-unsaturated ketone (chalcone), followed by cyclocondensation with a suitable reagent like guanidine hydrochloride or thiourea.[1][2]

  • Step 1: Chalcone Synthesis: An appropriately substituted ketone undergoes condensation with a substituted aldehyde in the presence of a base, such as aqueous potassium hydroxide in ethanol.

  • Step 2: Pyrimidine Ring Formation: The resulting chalcone is then reacted with guanidine hydrochloride or thiourea in a suitable solvent, often with a catalyst, to yield the pyrimidine derivative.[2]

1.2. Spectroscopic Characterization

The structural elucidation of these compounds relies heavily on spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR are crucial for confirming the molecular structure.

  • ¹H NMR: Aromatic protons on the pyridine and pyrimidine rings typically appear in the downfield region of the spectrum (δ 7.0-9.0 ppm). The chemical shifts and coupling patterns provide information about the substitution pattern on the rings. Protons of a methoxy group, if present, would typically appear as a singlet around δ 3.8-4.0 ppm.[2][3]

  • ¹³C NMR: The carbon signals for the heterocyclic rings are also found in the downfield region. The specific chemical shifts can help in assigning the carbon atoms within the structure.[2]

Table 1: Representative ¹H NMR and ¹³C NMR Data for a 2-(pyridin-2-yl) pyrimidine derivative. [4]

Assignment ¹H NMR (ppm) ¹³C NMR (ppm)
Pyrimidine-H9.40 (s, 2H)165.92, 163.52, 156.90
Pyridine-H9.25 (s, 1H), 8.57 (d, 1H), 8.47 (dd, 1H)150.47, 138.19, 127.64
OtherVaries with substituentsVaries with substituents

1.2.2. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the synthesized compounds. Electron Ionization (EI) and Electrospray Ionization (ESI) are common techniques employed.[4][5] The molecular ion peak (M+) and characteristic fragment ions help in confirming the identity of the compound.[6]

Table 2: Mass Spectrometry Data for a Representative Pyridinyl-Pyrimidine Derivative. [4]

Compound Ionization Mode m/z [M+H]⁺
6-(5-((2-fluorobenzyl)carbamoyl)pyrimidin-2-yl)nicotinic acidESI353.41
6-(5-((2,3-difluorobenzyl)carbamoyl)pyrimidin-2-yl)nicotinic acidESI371.48

Experimental Protocols

2.1. General Procedure for Synthesis of Pyrimidine Derivatives via Condensation [1]

  • Chalcone Synthesis: To a solution of the starting ketone (1 mmol) and aldehyde (1 mmol) in absolute ethanol (20 mL), an aqueous solution of 40% w/v potassium hydroxide is added dropwise at 0 °C. The reaction mixture is stirred for 3 hours. The resulting precipitate is filtered, washed with cold ethanol, and recrystallized to yield the chalcone.

  • Pyrimidine Synthesis: A mixture of the chalcone (1 mmol) and 4-amino-6-hydroxy-2-mercaptopyrimidine monohydrate (1 mmol) in glacial acetic acid (15 mL) is refluxed for 96 hours. The reaction progress is monitored by TLC. After completion, the mixture is cooled, and the precipitate is filtered, washed, and purified by column chromatography or recrystallization.

2.2. NMR Sample Preparation [7]

  • Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Transfer the solution to an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 300 or 500 MHz).

2.3. Mass Spectrometry Analysis [8]

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography system (LC-MS).

  • Acquire the mass spectrum in the desired ionization mode (e.g., ESI positive or negative).

Biological Activities and Signaling Pathways

Pyridinyl and pyrimidine derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[9][10][11] A significant area of research for these compounds is their potential as kinase inhibitors.[12]

3.1. Kinase Inhibition

Many pyridinyl-pyrimidine derivatives have been investigated as inhibitors of various protein kinases, such as Epidermal Growth Factor Receptor (EGFR).[12] Inhibition of these kinases can disrupt cellular signaling pathways involved in cell proliferation and survival, making these compounds promising candidates for cancer therapy.

Below is a generalized diagram illustrating a potential mechanism of action for a pyridinyl-methoxy-pyrimidine derivative as a kinase inhibitor.

G Hypothetical Signaling Pathway Inhibition cluster_0 Cell Membrane cluster_1 Intracellular Signaling Receptor Receptor Tyrosine Kinase (e.g., EGFR) P_Receptor Phosphorylated Receptor Receptor->P_Receptor GrowthFactor Growth Factor GrowthFactor->Receptor Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) P_Receptor->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor Pyridinyl-Methoxy-Pyrimidine Derivative Inhibitor->P_Receptor Inhibition

Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway by a pyridinyl-methoxy-pyrimidine derivative.

Experimental and Logical Workflows

The process of discovering and characterizing novel compounds like pyridinyl-methoxy-pyrimidine derivatives follows a structured workflow, from synthesis to biological evaluation.

G General Workflow for Compound Elucidation Start Design & Synthesis of Pyridinyl-Pyrimidine Derivatives Purification Purification (Chromatography, Recrystallization) Start->Purification Structure_Elucidation Structural Elucidation Purification->Structure_Elucidation NMR NMR Spectroscopy (1H, 13C) Structure_Elucidation->NMR MS Mass Spectrometry Structure_Elucidation->MS Bio_Assay Biological Activity Screening (e.g., Kinase Assays, Antimicrobial Assays) NMR->Bio_Assay MS->Bio_Assay SAR Structure-Activity Relationship (SAR) Studies Bio_Assay->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: A generalized workflow for the synthesis, characterization, and biological evaluation of novel pyridinyl-pyrimidine derivatives.

References

Technical Guide: 2-(Pyridin-3-yl)pyrimidine (CAS 73082-74-3)

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Overview for Researchers and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of 2-(Pyridin-3-yl)pyrimidine (CAS 73082-74-3), a heterocyclic small molecule that serves as a core scaffold in the development of potent kinase inhibitors. This document consolidates available data on its synthesis, physicochemical properties, and biological activity, with a particular focus on its role as an inhibitor of clinically relevant kinases such as RET and Bcr-Abl. Detailed experimental protocols for synthesis and biological evaluation are provided, alongside visualizations of key signaling pathways and experimental workflows to support researchers in the fields of medicinal chemistry, oncology, and drug development.

Note on Nomenclature: The CAS number 73082-74-3 is definitively assigned to the chemical structure 2-(Pyridin-3-yl)pyrimidine . The user-provided name "2-[(Pyridin-3-yl)methoxy]pyrimidine" is incorrect for this CAS number as it implies a methoxy linker that is not present in the registered structure. This guide will focus on the correct compound associated with the given CAS number.

Chemical and Physical Properties

2-(Pyridin-3-yl)pyrimidine is a small molecule composed of a pyrimidine ring linked to a pyridine ring at the 2-position. Its chemical and physical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₉H₇N₃[PubChem CID: 13349629]
Molecular Weight 157.17 g/mol [PubChem CID: 13349629]
IUPAC Name 2-(pyridin-3-yl)pyrimidine[PubChem CID: 13349629]
CAS Number 73082-74-3[PubChem CID: 13349629]
XLogP3-AA 0.8[PubChem CID: 13349629]
Hydrogen Bond Donor Count 0[PubChem CID: 13349629]
Hydrogen Bond Acceptor Count 3[PubChem CID: 13349629]
Rotatable Bond Count 1[PubChem CID: 13349629]
Exact Mass 157.063997 g/mol [PubChem CID: 13349629]
Monoisotopic Mass 157.063997 g/mol [PubChem CID: 13349629]
Topological Polar Surface Area 38.7 Ų[PubChem CID: 13349629]
Heavy Atom Count 12[PubChem CID: 13349629]

Synthesis and Experimental Protocols

The synthesis of 2-(pyridin-3-yl)pyrimidine and its derivatives typically involves a palladium-catalyzed cross-coupling reaction, such as a Suzuki coupling, between a pyrimidine-based organometallic intermediate and a pyridine-containing coupling partner. The following is a general synthetic protocol adapted from the literature for the synthesis of 2-(pyridin-3-yl)pyrimidine derivatives.

General Synthesis of 2-(Pyridin-3-yl)pyrimidine Derivatives

A common route involves the coupling of a substituted pyrimidine with a pyridinylboronic acid. The following diagram illustrates a generalized synthetic workflow.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Substituted Pyrimidine Substituted Pyrimidine Palladium-Catalyzed\nCross-Coupling Palladium-Catalyzed Cross-Coupling Substituted Pyrimidine->Palladium-Catalyzed\nCross-Coupling Pyridinylboronic Acid Pyridinylboronic Acid Pyridinylboronic Acid->Palladium-Catalyzed\nCross-Coupling 2-(Pyridin-3-yl)pyrimidine Derivative 2-(Pyridin-3-yl)pyrimidine Derivative Palladium-Catalyzed\nCross-Coupling->2-(Pyridin-3-yl)pyrimidine Derivative

General Synthetic Workflow
Detailed Experimental Protocol: Suzuki Coupling

This protocol describes the synthesis of a 2-(pyridin-3-yl)pyrimidine derivative via a Suzuki coupling reaction.

Materials:

  • Substituted 2-chloropyrimidine

  • 3-Pyridinylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve the substituted 2-chloropyrimidine (1.0 eq), 3-pyridinylboronic acid (1.2 eq), and sodium carbonate (2.0 eq) in a mixture of 1,4-dioxane and water (4:1).

  • Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq) to the reaction mixture.

  • Heat the mixture to reflux (approximately 90-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

Biological Activity and Therapeutic Potential

The 2-(pyridin-3-yl)pyrimidine scaffold is a key component in a range of kinase inhibitors, demonstrating significant potential in cancer therapy. The primary targets identified in the literature are the RET (Rearranged during Transfection) proto-oncogene and the Bcr-Abl fusion protein.

Inhibition of RET Kinase

Derivatives of 2-(pyridin-3-yl)pyrimidine have been patented as potent inhibitors of wild-type and mutant forms of the RET receptor tyrosine kinase.[1] Activating mutations in the RET gene are oncogenic drivers in several types of cancer, including non-small cell lung cancer and medullary thyroid carcinoma.[2]

RET Signaling Pathway

The RET signaling pathway plays a crucial role in cell proliferation, survival, and differentiation. Its aberrant activation leads to uncontrolled cell growth. The following diagram illustrates a simplified RET signaling cascade.

RET_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RET RET Receptor RAS RAS RET->RAS Activates PI3K PI3K RET->PI3K Activates Ligand GDNF Family Ligand Ligand->RET Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription

Simplified RET Signaling Pathway
Inhibition of Bcr-Abl Kinase

A series of pyridin-3-yl pyrimidines have been synthesized and evaluated as inhibitors of the Bcr-Abl tyrosine kinase.[3] The Bcr-Abl fusion protein is the hallmark of chronic myeloid leukemia (CML).

Bcr-Abl Signaling Pathway

The constitutive kinase activity of Bcr-Abl drives the proliferation of leukemia cells through the activation of multiple downstream signaling pathways. A simplified representation of the Bcr-Abl signaling network is shown below.

Bcr_Abl_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BcrAbl Bcr-Abl Grb2 Grb2/Sos BcrAbl->Grb2 PI3K PI3K/AKT Pathway BcrAbl->PI3K JAK JAK/STAT Pathway BcrAbl->JAK RAS RAS/RAF/MEK/ERK Pathway Grb2->RAS Proliferation Cell Proliferation & Survival RAS->Proliferation PI3K->Proliferation JAK->Proliferation

Simplified Bcr-Abl Signaling Pathway
Quantitative Biological Activity Data

The following tables summarize the inhibitory activities of representative 2-(pyridin-3-yl)pyrimidine derivatives against various kinases and cancer cell lines.

Table 1: Bcr-Abl Kinase and K562 Cell Line Inhibition [3]

CompoundBcr-Abl IC₅₀ (μM)K562 IC₅₀ (μM)
A2 0.030.08
A8 0.020.06
A9 0.020.05
Imatinib 0.250.30

Table 2: RET Kinase Inhibition (Data derived from patent literature)[1]

Compound ExampleRET Kinase IC₅₀ (nM)
Example 1 < 10
Example 5 < 10
Example 12 < 50
Experimental Protocols for Biological Assays

This protocol outlines a general method for determining the in vitro inhibitory activity of a compound against a target kinase.

Workflow for Kinase Inhibition Assay

Kinase_Assay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Compound Test Compound (Serial Dilution) Incubation Incubate at 37°C Compound->Incubation Kinase Kinase Solution Kinase->Incubation Substrate Substrate/ATP Solution Substrate->Incubation Detection Measure Kinase Activity (e.g., Luminescence, Fluorescence) Incubation->Detection IC50 Calculate IC₅₀ Detection->IC50

Kinase Inhibition Assay Workflow

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 96-well plate, add the kinase, a suitable substrate (e.g., a peptide), and the test compound at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 37°C for a specified period (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection method, such as a luminescence-based assay that quantifies the amount of ADP produced.

  • Plot the percentage of kinase inhibition against the logarithm of the compound concentration and determine the IC₅₀ value using a non-linear regression analysis.

This protocol describes the use of an MTT assay to evaluate the anti-proliferative effects of a compound on cancer cell lines.

Procedure:

  • Seed cancer cells (e.g., K562) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and a vehicle control (DMSO).

  • Incubate the cells for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Conclusion

2-(Pyridin-3-yl)pyrimidine is a valuable scaffold in medicinal chemistry, particularly for the development of kinase inhibitors targeting oncogenic drivers like RET and Bcr-Abl. The synthetic routes to its derivatives are well-established, and the resulting compounds have demonstrated potent biological activity in preclinical studies. This technical guide provides a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this promising class of molecules. Further research is warranted to optimize the pharmacokinetic and pharmacodynamic properties of these compounds for potential clinical applications.

References

Technical Guide: Physicochemical Properties of 2-[(Pyridin-3-yl)methoxy]pyrimidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise technical overview of a key physicochemical property of the heterocyclic compound 2-[(Pyridin-3-yl)methoxy]pyrimidine: its molecular weight. The accurate determination of molecular weight is a fundamental first step in a wide array of research and development applications, including quantitative analysis, structural elucidation, and computational modeling.

Core Physicochemical Data

The fundamental properties of this compound are summarized below. The molecular formula was determined by systematic analysis of the compound's nomenclature, and the molecular weight was calculated based on this formula.

ParameterValue
Molecular Formula C₁₀H₉N₃O
Molecular Weight 187.20 g/mol [1][2][3][4][5]

Determination of Molecular Weight

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The chemical structure of this compound, as inferred from its IUPAC name, consists of a pyrimidine ring linked to a pyridine ring through a methoxy bridge.

The molecular formula is established as C₁₀H₉N₃O. The molecular weight is calculated as follows:

  • (10 x Atomic Weight of Carbon) + (9 x Atomic Weight of Hydrogen) + (3 x Atomic Weight of Nitrogen) + (1 x Atomic Weight of Oxygen)

  • (10 x 12.011) + (9 x 1.008) + (3 x 14.007) + (1 x 15.999) = 187.20 g/mol

This calculated value is corroborated by multiple chemical databases for compounds with the same molecular formula[1][2][3][4][5].

Logical Relationship Diagram

The following diagram illustrates the logical flow from the compound's name to its molecular weight.

A This compound B Molecular Formula: C₁₀H₉N₃O A->B Leads to C Molecular Weight: 187.20 g/mol B->C Calculates to

Caption: Logical flow from compound name to molecular weight.

Experimental Protocols

This document focuses on the calculated molecular weight of this compound, a theoretical value derived from its molecular formula. As such, experimental protocols for techniques like mass spectrometry, which would be used for empirical determination, are beyond the scope of this specific guide.

Signaling Pathways

Information regarding the interaction of this compound with biological signaling pathways is not relevant to the calculation of its intrinsic molecular weight and is therefore not included in this technical guide.

References

The Diverse Biological Activities of Pyridopyrimidine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridopyrimidine scaffold, a fused heterocyclic system consisting of pyridine and pyrimidine rings, has emerged as a privileged structure in medicinal chemistry. Its derivatives exhibit a wide spectrum of biological activities, making them promising candidates for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the biological activities of pyridopyrimidine derivatives, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties. The information is presented with structured data, detailed experimental protocols, and visual representations of key signaling pathways to facilitate research and drug development efforts.

Anticancer Activity

Pyridopyrimidine derivatives have demonstrated significant potential as anticancer agents, primarily through the inhibition of various protein kinases that are crucial for cancer cell proliferation, survival, and metastasis.[1][2][3]

Kinase Inhibition

Many pyridopyrimidine derivatives function as kinase inhibitors, competing with ATP at the enzyme's active site or binding to allosteric sites.[1] This inhibition disrupts dysregulated signaling cascades that contribute to cancer progression.[3] Key kinase targets include:

  • Cyclin-Dependent Kinases (CDKs): Palbociclib, a pyrido[2,3-d]pyrimidine derivative, is a well-known inhibitor of CDK4 and CDK6, which are involved in cell cycle regulation.[1] By inhibiting these kinases, Palbociclib can halt the proliferation of cancer cells.[1]

  • Epidermal Growth Factor Receptor (EGFR): Certain pyridopyrimidine derivatives have been designed as dual inhibitors of EGFR and CDK4/cyclin D1, showing potent activity against various cancer cell lines.[4]

  • PI3K/mTOR Pathway: The PI3K/mTOR signaling pathway is frequently dysregulated in cancer. Novel pyridopyrimidine scaffolds have been developed as dual PI3K/mTOR inhibitors, inducing G1-phase cell cycle arrest and apoptosis in cancer cells.[5]

  • PIM-1 Kinase: PIM-1 kinase is implicated in carcinogenesis and cell survival. Novel pyrido[2,3-d]pyrimidine derivatives have been identified as potent PIM-1 kinase inhibitors, inducing apoptosis in cancer cells.[6]

  • VEGFR-2 and HER-2: Some cyanopyridones and pyrido[2,3-d]pyrimidines have been identified as dual inhibitors of VEGFR-2 and HER-2, key receptors in angiogenesis and cancer cell proliferation.[7]

  • Bcr-Abl: Derivatives of pyrido[2,3-d]pyrimidine have shown potent and selective inhibitory activity against the Bcr-Abl tyrosine kinase, which is associated with chronic myelogenous leukemia.[3]

The following diagram illustrates a generalized kinase inhibition pathway targeted by pyridopyrimidine derivatives.

Kinase_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR-2) Kinase Kinase (e.g., CDK4/6, PI3K, PIM-1) Receptor->Kinase Signal Transduction Pyridopyrimidine Pyridopyrimidine Derivative Pyridopyrimidine->Kinase Inhibition Substrate Substrate Protein Kinase->Substrate Phosphorylation Phosphorylated_Substrate Phosphorylated Substrate Protein Transcription Gene Transcription Phosphorylated_Substrate->Transcription Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation

Caption: Generalized Kinase Inhibition by Pyridopyrimidine Derivatives.

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of selected pyridopyrimidine derivatives against various cancer cell lines.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Pyrazol-1-yl pyridopyrimidine 5HeLa (Cervical)9.27[4]
Pyrazol-1-yl pyridopyrimidine 5MCF-7 (Breast)7.69[4]
Pyrazol-1-yl pyridopyrimidine 5HepG-2 (Hepatic)5.91[4]
Substituted pyrido[2,3-d]pyrimidinone 52HepG-2 (Hepatic)0.3[3]
Substituted pyrido[2,3-d]pyrimidinone 55HepG-2 (Hepatic)0.3[3]
Substituted pyrido[2,3-d]pyrimidinone 60PC-3 (Prostate)5.47[3]
Substituted pyrido[2,3-d]pyrimidinone 52PC-3 (Prostate)6.6[3]
Substituted pyrido[2,3-d]pyrimidinone 60HCT-116 (Colon)6.9[3]
Substituted pyrido[2,3-d]pyrimidinone 52HCT-116 (Colon)7[3]
Substituted pyrido[2,3-d]pyrimidinone 53HCT-116 (Colon)5.9[3]
Non-fused pyridone 5aMCF-7 (Breast)1.77[7]
Non-fused pyridone 5eMCF-7 (Breast)1.39[7]
4-chlorophenyl pyridopyrimidine 6bHepG-2 (Hepatic)2.68[7]
Pyridine derivative 4HepG-2 (Hepatic)0.99[6]
Pyridine derivative 6HepG-2 (Hepatic)4.16[6]
Pyridine derivative 9HepG-2 (Hepatic)2.53[6]
Pyridine derivative 10HepG-2 (Hepatic)1.87[6]
Pyridine derivative 11HepG-2 (Hepatic)1.12[6]
Pyrimidine derivative 2dA549 (Lung)Strong cytotoxicity at 50 µM[8]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.[2]

MTT_Assay_Workflow Start Seed cancer cells in a 96-well plate Incubate1 Incubate for 24 hours Start->Incubate1 Treat Treat cells with varying concentrations of pyridopyrimidine derivatives Incubate1->Treat Incubate2 Incubate for 48-72 hours Treat->Incubate2 Add_MTT Add MTT solution to each well Incubate2->Add_MTT Incubate3 Incubate for 4 hours Add_MTT->Incubate3 Add_Solvent Add solubilizing agent (e.g., DMSO) to dissolve formazan crystals Incubate3->Add_Solvent Measure Measure absorbance at ~570 nm using a microplate reader Add_Solvent->Measure Calculate Calculate cell viability and IC50 values Measure->Calculate

Caption: Workflow for the MTT Cytotoxicity Assay.

Anti-inflammatory Activity

Pyridopyrimidine derivatives have also been investigated for their anti-inflammatory properties. Their mechanism of action often involves the inhibition of key inflammatory mediators and enzymes.

Inhibition of Cyclooxygenase (COX)

Some pyridopyrimidine derivatives have been identified as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of prostaglandins which are key mediators of inflammation.[9][10] Selective COX-2 inhibition is a desirable trait for anti-inflammatory drugs as it is associated with a lower risk of gastrointestinal side effects compared to non-selective COX inhibitors.[11]

Modulation of Inflammatory Cytokines

Certain pyridine and pyrimidine derivatives have been shown to decrease the expression levels of pro-inflammatory cytokines such as IL-1, IL-6, and TNF-α, as well as the transcription factor NF-κB and inducible nitric oxide synthase (iNOS) in lipopolysaccharide (LPS)-stimulated macrophages.[12]

The following diagram depicts the general mechanism of anti-inflammatory action.

Anti_Inflammatory_Pathway cluster_stimulus Inflammatory Stimulus cluster_cell Macrophage cluster_response Inflammatory Response Stimulus e.g., LPS NFkB NF-κB Pathway Stimulus->NFkB COX2 COX-2 Enzyme Stimulus->COX2 Pyridopyrimidine Pyridopyrimidine Derivative Pyridopyrimidine->NFkB Inhibition Pyridopyrimidine->COX2 Inhibition Cytokines Pro-inflammatory Cytokines (IL-1, IL-6, TNF-α) NFkB->Cytokines Prostaglandins Prostaglandins COX2->Prostaglandins

Caption: Anti-inflammatory Mechanism of Pyridopyrimidine Derivatives.

Quantitative Data on Anti-inflammatory Activity

The following table presents the in vitro anti-inflammatory activity of selected pyridine and pyrimidine derivatives.

Compound/DerivativeAssayIC50 (µM)Reference
Pyridine 7aNO inhibition in LPS-stimulated RAW macrophages76.6[12]
Pyridine 7fNO inhibition in LPS-stimulated RAW macrophages96.8[12]
Pyrimidine 9aNO inhibition in LPS-stimulated RAW macrophages83.1[12]
Pyrimidine 9dNO inhibition in LPS-stimulated RAW macrophages88.7[12]
Pyridopyrimidinone IIIdCOX-2 Inhibition0.67-1.02[13]
Pyridopyrimidinone IIIfCOX-2 Inhibition0.67-1.02[13]
Pyridopyrimidinone IIIgCOX-2 Inhibition0.67-1.02[13]
Pyridopyrimidinone IIIiCOX-2 Inhibition0.67-1.02[13]
Pyrimidine L1COX-2 InhibitionHigh selectivity[9]
Pyrimidine L2COX-2 InhibitionHigh selectivity[9]
Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of a compound to inhibit the peroxidase activity of COX-1 and COX-2.

COX_Inhibition_Assay_Workflow Start Prepare reaction mixture containing COX-1 or COX-2 enzyme, heme, and buffer Add_Compound Add pyridopyrimidine derivative or vehicle control Start->Add_Compound Incubate1 Pre-incubate at room temperature Add_Compound->Incubate1 Add_Substrates Add arachidonic acid and TMPD (N,N,N′,N′-tetramethyl-p-phenylenediamine) Incubate1->Add_Substrates Measure Monitor the oxidation of TMPD by measuring the change in absorbance at ~610 nm Add_Substrates->Measure Calculate Calculate the percentage of inhibition and determine the IC50 value Measure->Calculate

Caption: Workflow for the In Vitro COX Inhibition Assay.

Antimicrobial Activity

Pyridopyrimidine derivatives have also been explored for their potential as antimicrobial agents against a range of bacteria and fungi.[14][15][16]

Mechanism of Action

While the exact mechanisms of antimicrobial action are diverse and not always fully elucidated, it is believed that pyridopyrimidine derivatives may interfere with essential cellular processes in microorganisms, such as nucleic acid synthesis, due to their structural similarity to purines.[2][17]

Quantitative Data on Antimicrobial Activity

The following table summarizes the minimum inhibitory concentration (MIC) of a pyrimidine derivative against various microorganisms.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Pyrimidine derivative 3E. coli1.0[14]
Pyrimidine derivative 3Pseudomonas aeruginosa1.0[14]
Experimental Protocol: Broth Microdilution Method for MIC Determination

This method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

MIC_Determination_Workflow Start Prepare serial two-fold dilutions of the pyridopyrimidine derivative in broth medium in a 96-well microtiter plate Inoculate Inoculate each well with a standardized suspension of the test microorganism Start->Inoculate Incubate Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours) Inoculate->Incubate Observe Visually inspect the wells for microbial growth (turbidity) Incubate->Observe Determine_MIC The MIC is the lowest concentration of the compound that completely inhibits visible growth Observe->Determine_MIC

Caption: Workflow for MIC Determination by Broth Microdilution.

Conclusion

Pyridopyrimidine derivatives represent a versatile and promising class of compounds with a wide array of biological activities. Their demonstrated efficacy as anticancer, anti-inflammatory, and antimicrobial agents warrants further investigation and development. The data, protocols, and pathway diagrams presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the design and synthesis of novel pyridopyrimidine-based therapeutics with enhanced potency and selectivity.

References

Introduction to Pyridine and Pyrimidine Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

As a kinase inhibitor, "2-[(Pyridin-3-yl)methoxy]pyrimidine" is a subject of specialized research. This technical guide provides an in-depth overview of its core aspects for researchers, scientists, and drug development professionals.

Kinases are a crucial class of enzymes that regulate a majority of cellular pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. This has made them a prime target for drug discovery. Pyridine and pyrimidine scaffolds are privileged structures in medicinal chemistry, forming the core of numerous kinase inhibitors. Their ability to form key hydrogen bonds with the kinase hinge region makes them effective ATP-competitive inhibitors. The fusion of these rings into structures like pyrido[2,3-d]pyrimidines has been extensively explored, leading to the development of potent inhibitors for various kinases, including tyrosine kinases, PI3K, and mTOR.[1][2][3]

While direct public data on "this compound" is limited, its structural motifs—a pyridine ring linked via a methoxy bridge to a pyrimidine ring—suggest potential interactions within the ATP-binding pocket of kinases. The pyridine and pyrimidine moieties can engage in hydrogen bonding and π-stacking interactions, which are critical for inhibitor binding.

Synthesis and Chemical Properties

The synthesis of 2-alkoxypyrimidines and related pyridine derivatives can be achieved through various organic chemistry methods. Generally, the synthesis of a molecule like "this compound" would likely involve the coupling of a pyridin-3-yl-methanol derivative with a 2-halopyrimidine or the reaction of 2-hydroxypyrimidine with a 3-(halomethyl)pyridine. The specific reaction conditions would be optimized to ensure good yield and purity.

General synthetic routes for related structures include:

  • Williamson Ether Synthesis: Reaction of an alkoxide with a primary alkyl halide.

  • Suzuki or Stille Coupling: For creating carbon-carbon bonds between the pyridine and pyrimidine rings if they were directly linked.[4]

  • Nucleophilic Aromatic Substitution: Where a leaving group on the pyrimidine ring is displaced by the pyridylmethoxide.

Mechanism of Action and Target Kinases

The mechanism of action for small molecule kinase inhibitors like those based on pyridine and pyrimidine scaffolds is typically competitive inhibition of ATP binding. The inhibitor occupies the ATP-binding site on the kinase, preventing the phosphorylation of substrate proteins and thereby blocking downstream signaling.

While the specific kinase targets of "this compound" are not extensively documented in publicly available literature, related pyridopyrimidine structures have been shown to inhibit a range of kinases, including:

  • Epidermal Growth Factor Receptor (EGFR): A key target in non-small cell lung cancer.[5][6]

  • Phosphoinositide 3-kinase (PI3K) and Mammalian Target of Rapamycin (mTOR): Central regulators of cell growth, proliferation, and survival.[7][8][9]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis.[10][11]

  • Janus Kinases (JAKs): Involved in cytokine signaling pathways.[3]

  • Aurora Kinases: Essential for cell cycle regulation.[3]

The specific selectivity profile of an inhibitor is determined by its unique chemical structure and how it interacts with the amino acid residues lining the ATP-binding pocket of different kinases.

Quantitative Data on Related Kinase Inhibitors

The following tables summarize quantitative data for various pyridopyrimidine and related derivatives as kinase inhibitors, providing insights into the potential efficacy of this class of compounds.

Table 1: In Vitro Kinase Inhibitory Activity of Pyrido[2,3-d]pyrimidine Derivatives

Compound IDTarget KinaseIC50 (nM)Reference
Compound B1 EGFRL858R/T790M13[5]
Compound 3j mTOR1.2[8]
Compound 3j PI3Kα15.6[8]
AZD8055 mTOR1.8[8]
AZD8055 PI3Kα>1000[8]

Table 2: Anti-proliferative Activity of Pyrido[2,3-d]pyrimidine Derivatives in Cancer Cell Lines

Compound IDCell LineIC50 (µM)Cancer TypeReference
Compound B1 NCI-H19750.087Non-Small Cell Lung Cancer[5]
Compound B7 NCI-H19750.023Non-Small Cell Lung Cancer[5]
Compound 3j SKOV30.05Ovarian Cancer[8]
AZD8055 SKOV30.4Ovarian Cancer[8]

Experimental Protocols

Detailed methodologies are crucial for the evaluation of kinase inhibitors. Below are representative protocols for key experiments.

Kinase Inhibition Assay (Generic Protocol)

This protocol outlines a general method for determining the in vitro inhibitory activity of a compound against a target kinase using an ELISA-based assay.

  • Reagent Preparation:

    • Prepare assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • Dilute the target kinase to the desired concentration in the assay buffer.

    • Prepare a stock solution of the test compound (e.g., "this compound") in DMSO. Create a serial dilution of the compound in the assay buffer.

    • Prepare a solution of the substrate peptide and ATP in the assay buffer.

  • Assay Procedure:

    • Add the kinase solution to the wells of a microplate.

    • Add the serially diluted test compound to the wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

    • Incubate for a pre-determined time (e.g., 10-30 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding the ATP/substrate solution.

    • Incubate for a specific time (e.g., 30-60 minutes) at 30°C.

    • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detection:

    • Transfer the reaction mixture to a streptavidin-coated plate if a biotinylated substrate is used.

    • Add a phosphospecific antibody conjugated to an enzyme (e.g., HRP).

    • Add the corresponding substrate for the detection enzyme (e.g., TMB for HRP).

    • Measure the absorbance or fluorescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Cell Proliferation Assay (MTT Assay)

This protocol describes how to assess the effect of a kinase inhibitor on the proliferation of cancer cells.

  • Cell Culture:

    • Culture the desired cancer cell line in the appropriate medium supplemented with fetal bovine serum and antibiotics.

    • Seed the cells into a 96-well plate at a specific density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a serial dilution of the test compound in the cell culture medium.

    • Remove the old medium from the cells and add the medium containing the test compound. Include a vehicle control (DMSO).

    • Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • Prepare a stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.

    • Add the MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization and Measurement:

    • Remove the medium containing MTT.

    • Add a solubilization solution (e.g., DMSO or isopropanol with HCl) to each well to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration.

    • Determine the IC50 value.

Visualizations

Signaling Pathway

The PI3K/mTOR signaling pathway is a critical regulator of cell growth and is often targeted by kinase inhibitors.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT activates TSC TSC1/2 AKT->TSC inhibits mTORC2 mTORC2 mTORC2->AKT activates Rheb Rheb-GTP TSC->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 activates S6K p70S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Proliferation Cell Growth & Survival S6K->Proliferation EIF4EBP1->Proliferation Inhibitor Pyridopyrimidine Inhibitor Inhibitor->PI3K inhibits Inhibitor->mTORC1 inhibits

Caption: PI3K/mTOR signaling pathway and points of inhibition.

Experimental Workflow

The following diagram illustrates a typical workflow for the discovery and preclinical evaluation of a kinase inhibitor.

Kinase_Inhibitor_Workflow Start Compound Synthesis (e.g., this compound) Biochem Biochemical Assays (Kinase Inhibition, IC50) Start->Biochem Cell Cell-Based Assays (Proliferation, Apoptosis, IC50) Biochem->Cell Selectivity Kinome Selectivity Profiling Cell->Selectivity MoA Mechanism of Action (Western Blot, Target Engagement) Selectivity->MoA PKPD Pharmacokinetics & Pharmacodynamics (in vivo) MoA->PKPD Efficacy In Vivo Efficacy (Xenograft Models) PKPD->Efficacy End Lead Optimization/ Preclinical Candidate Efficacy->End

Caption: Workflow for kinase inhibitor discovery and evaluation.

References

Pyridopyrimidine Compounds: A Technical Guide to Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Pyridopyrimidines are a class of bicyclic heterocyclic compounds formed by the fusion of a pyridine and a pyrimidine ring.[1][2] Depending on the position of the nitrogen atom in the pyridine ring, four distinct isomeric scaffolds can be formed: pyrido[2,3-d], pyrido[3,2-d], pyrido[3,4-d], and pyrido[4,3-d]pyrimidines.[3] Exhibiting structural similarities to naturally occurring purines, these scaffolds are of significant interest in medicinal chemistry and drug discovery.[1][4] The pyridopyrimidine core serves as a versatile building block for designing molecules with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and analgesic properties.[2][5][6][7] This guide provides a comprehensive review of the synthesis, biological targets, and therapeutic applications of pyridopyrimidine derivatives, with a focus on their role as kinase inhibitors in oncology.

Synthetic Strategies

The synthesis of the pyridopyrimidine core can be achieved through various chemical routes, often employing multi-component reactions. Common starting materials include 2-amino-3-cyanopyridine derivatives, 2-thioxopyrimidine, ethyl 2-cyanoacetate, and malononitrile.[2][8] Nanocatalysts are also being increasingly utilized to improve reaction efficiency and yields.[9]

General Experimental Protocol: Three-Component Synthesis of Pyrido[2,3-d]pyrimidines

A widely used method involves a one-pot, three-component reaction. The following is a representative protocol based on common synthetic strategies:

  • Reactant Preparation: An appropriate aryl aldehyde (1 mmol), malononitrile (1 mmol), and 6-aminouracil (1 mmol) are selected as the starting materials.

  • Catalyst and Solvent: A catalytic amount of a suitable catalyst (e.g., ZrO2 nanoparticles, 10 mol%) is added to the reaction mixture.[9] The reaction is often performed under solvent-free conditions or in a solvent such as ethanol.

  • Reaction Conditions: The mixture is heated under reflux for a specified period (typically several hours), with reaction progress monitored by thin-layer chromatography (TLC).

  • Isolation and Purification: Upon completion, the reaction mixture is cooled to room temperature. The resulting solid precipitate is filtered, washed with a suitable solvent (e.g., cold ethanol) to remove unreacted starting materials, and then dried.

  • Recrystallization: The crude product is further purified by recrystallization from a solvent like dimethylformamide (DMF) or ethanol to yield the pure tetrahydropyrido[2,3-d]pyrimidine derivative.[10]

  • Characterization: The structure of the final compound is confirmed using spectroscopic techniques such as IR, ¹H NMR, ¹³C NMR, and mass spectrometry.

G cluster_workflow General Synthetic Workflow for Pyrido[2,3-d]pyrimidines start Starting Materials (Aryl Aldehyde, Malononitrile, 6-Aminouracil) reaction One-Pot Three-Component Reaction (Catalyst, Heat) start->reaction isolation Cooling, Filtration & Washing reaction->isolation purification Recrystallization (e.g., from DMF) isolation->purification product Pure Pyrido[2,3-d]pyrimidine Product purification->product characterization Spectroscopic Characterization (NMR, IR, MS) product->characterization

Caption: A generalized workflow for the three-component synthesis of pyridopyrimidine derivatives.

Biological Activities and Therapeutic Targets

Pyridopyrimidine derivatives have been extensively investigated for their therapeutic potential, particularly as anticancer agents, due to their ability to interact with various biological targets.

Anticancer Activity: Kinase Inhibition

A primary mechanism of action for the anticancer effects of many pyridopyrimidines is the inhibition of protein kinases, which are crucial enzymes in cell signaling pathways that regulate cell growth, proliferation, and survival.[3]

  • CDK4/6 Inhibition: Cyclin-dependent kinases 4 and 6 (CDK4/6) are key regulators of the cell cycle. Palbociclib, a pyrido[2,3-d]pyrimidine derivative, is a potent and selective inhibitor of CDK4/6.[1] It is approved for the treatment of certain types of breast cancer, where it works by blocking the progression of the cell cycle from the G1 to the S phase, thereby inhibiting cancer cell proliferation.[1][3]

  • PI3K/mTOR Dual Inhibition: The Phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR) are central components of a signaling pathway often hyperactivated in cancer. Certain pyridopyrimidine scaffolds have been designed as dual PI3K/mTOR inhibitors.[11] These compounds can induce G1-phase cell cycle arrest and trigger apoptosis in cancer cells, demonstrating potent activity in the submicromolar range.[11] The dual inhibition of the MAPK and PI3K pathways has been identified as a viable strategy to overcome drug resistance.[1]

  • MEK Inhibition: MEK1 and MEK2 are kinases in the MAPK/ERK pathway, which is frequently overactive in various cancers. Pyridopyrimidine-based MEK inhibitors act as allosteric inhibitors, preventing the activation of ERK1 and ERK2, which leads to the inhibition of tumor growth and induction of cell death.[3]

G cluster_pathway PI3K/mTOR Signaling Pathway Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 activates mTORC2 mTORC2 mTORC2->AKT activates S6K p70S6K mTORC1->S6K EIF4E 4E-BP1 mTORC1->EIF4E Proliferation Cell Growth & Survival S6K->Proliferation EIF4E->Proliferation Inhibitor Pyridopyrimidine Inhibitor Inhibitor->PI3K Inhibitor->mTORC1

Caption: Inhibition of the PI3K/mTOR pathway by dual-targeting pyridopyrimidine compounds.

Other Therapeutic Targets
  • Dihydrofolate Reductase (DHFR) Inhibition: Pyridopyrimidines can act as DHFR inhibitors. By inhibiting this enzyme with high affinity, they deplete the tetrahydrofolate required for purine and pyrimidine synthesis, thereby halting DNA and RNA synthesis and leading to cancer cell death.[1][3]

  • Hedgehog (Hh) Signaling Inhibition: Aberrant activation of the Hedgehog signaling pathway is implicated in several malignancies, including pancreatic cancer.[12] Pyridopyrimidine derivatives have been developed as Hh pathway inhibitors that suppress the expression of downstream targets like Gli1, leading to reduced cancer cell proliferation and migration.[12]

  • Antimicrobial and Antiviral Activity: Various pyridopyrimidine derivatives have shown promising activity against bacteria, fungi, and viruses, making them valuable scaffolds for developing new anti-infective agents.[5][6]

  • Anti-diarrheal Activity: Certain pyridopyrimidine compounds have demonstrated efficacy as anti-diarrheal agents by inhibiting the accumulation of cyclic nucleotides (cAMP and cGMP) in intestinal cells.[13]

Quantitative Biological Data

The biological activity of pyridopyrimidine derivatives is often quantified by their half-maximal inhibitory concentration (IC₅₀), which measures the concentration of a substance needed to inhibit a specific biological process by 50%.

Compound Class/NumberTarget(s)Biological Activity (IC₅₀)Cancer Cell Line(s)Reference
Compound 63 Not Specified1.54 µMPC-3 (Prostate)[1]
3.36 µMA-549 (Lung)[1]
Compound 65 CDK6115.38 nMPC-3, MCF-7[1]
Compound 66 CDK6726.25 nMPC-3, MCF-7[1]
Pyridopyrimidinone 6 Not Specified0.5 µMHepG2, PC-3, HCT-116[5]
Compound 33 S. aureus, E. faecalis0.0252 µM, 0.0029 µMN/A (Antibacterial)[14]
S. Typhi, E. coli0.0062 µM, 0.0328 µMN/A (Antibacterial)[14]
R. oryzae0.0227 µMN/A (Antifungal)[14]

Experimental Protocols: Cytotoxicity Assessment

The MTT assay is a standard colorimetric assay used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. It is frequently used to evaluate the anticancer potential of new compounds.[4][15]

MTT Assay Protocol
  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 10,000 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).[16]

  • Compound Treatment: The following day, the cell culture medium is replaced with fresh medium containing various concentrations of the test pyridopyrimidine compounds. A control group (vehicle only) is also included. The plates are incubated for a specified period (e.g., 72 hours).[15]

  • MTT Addition: After the incubation period, the medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plates are incubated for another 2-4 hours.

  • Formazan Solubilization: During this incubation, mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals. A solubilizing agent (e.g., DMSO, isopropanol) is then added to each well to dissolve these crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically between 540 and 590 nm).

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. The percentage of cell viability is calculated relative to the untreated control cells, and the IC₅₀ value for each compound is determined from the dose-response curve.

G cluster_workflow MTT Assay Experimental Workflow step1 1. Seed Cells in 96-well plate step2 2. Incubate (Overnight) step1->step2 step3 3. Add Pyridopyrimidine Compounds (Varying Conc.) step2->step3 step4 4. Incubate (e.g., 72 hours) step3->step4 step5 5. Add MTT Reagent to each well step4->step5 step6 6. Incubate (2-4 hours) step5->step6 step7 7. Solubilize Formazan Crystals (DMSO) step6->step7 step8 8. Read Absorbance (Plate Reader) step7->step8 step9 9. Calculate IC50 Values step8->step9

Caption: A step-by-step workflow for determining compound cytotoxicity using the MTT assay.

Conclusion

The pyridopyrimidine scaffold represents a privileged structure in medicinal chemistry, giving rise to compounds with a remarkable diversity of biological activities. Their role as potent and selective inhibitors of key cellular targets, particularly protein kinases involved in cancer progression, has been well-established, leading to clinically approved drugs like Palbociclib. The synthetic versatility of the pyridopyrimidine core allows for extensive structural modifications, enabling the fine-tuning of pharmacological properties and the exploration of new therapeutic applications. Future research will likely focus on developing novel derivatives with improved efficacy, selectivity, and pharmacokinetic profiles, as well as exploring their potential in treating a wider range of diseases beyond oncology, including infectious and inflammatory conditions. The continued investigation of these compounds holds significant promise for the discovery of next-generation therapeutic agents.

References

The Dawn of a Scaffold: An In-depth Technical Guide to the Discovery and History of Pyridopyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridopyrimidine core, a fused heterocyclic system comprising a pyridine and a pyrimidine ring, represents a privileged scaffold in medicinal chemistry. Its versatile biological activities, ranging from anticancer and anti-inflammatory to antiviral and kinase inhibition, have cemented its importance in the landscape of modern drug discovery. This technical guide provides a comprehensive overview of the seminal discoveries and the evolution of synthetic strategies for constructing this crucial heterocyclic framework. Detailed experimental protocols for key reactions, quantitative data summaries, and visualizations of relevant signaling pathways and synthetic workflows are presented to serve as a valuable resource for researchers in the field.

From Obscurity to Prominence: A Historical Perspective

The journey of pyridopyrimidine synthesis began with early explorations into fused heterocyclic systems. One of the foundational methods was reported by Victory et al., which provided an initial synthetic entry to 2,4-diamino-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-ones. This approach involved the reaction of 2-methoxy-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitriles with guanidine.[1]

A significant milestone in the field was the work of Kisliuk et al., who developed a strategy to synthesize pyrido[2,3-d]pyrimidine-2,4-diamines. Their method started from 2,4,6-triaminopyrimidine and the sodium salt of nitromalonaldehyde, leading to a 2,4-diamino-6-nitropyrido[2,3-d]pyrimidine intermediate. Subsequent reduction and reductive amination provided access to a variety of substituted analogues. This work was pivotal in the exploration of pyridopyrimidines as dihydrofolate reductase (DHFR) inhibitors.

The late 20th and early 21st centuries witnessed an explosion in the development of more sophisticated and efficient synthetic methodologies. The advent of multi-component reactions (MCRs), such as the Biginelli and Hantzsch-type reactions, offered streamlined approaches to construct the pyridopyrimidine core with high atom economy and procedural simplicity. More recently, the use of nanocatalysts has emerged as a powerful tool to enhance reaction rates, improve yields, and promote greener synthetic protocols.

The therapeutic significance of pyridopyrimidines was solidified with the development and approval of drugs like Palbociclib (Ibrance®), a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) for the treatment of HR-positive and HER2-negative breast cancer. The synthesis of such complex molecules spurred further innovation in the construction of highly functionalized pyridopyrimidine derivatives.

Core Synthetic Strategies: A Technical Overview

The synthesis of pyridopyrimidines can be broadly categorized into two main approaches: construction from a pre-formed pyrimidine ring or from a pre-formed pyridine ring.

Building upon a Pyrimidine Core

This is a widely employed strategy where a suitably functionalized pyrimidine serves as the foundation for the annulation of the pyridine ring.

The Biginelli reaction, a one-pot acid-catalyzed cyclocondensation of an aldehyde, a β-ketoester, and urea or thiourea, has been adapted for the synthesis of dihydropyrimidinones, which can be precursors to pyridopyrimidines.

Table 1: Representative Yields for Biginelli-type Synthesis of Dihydropyrimidinones

Aldehydeβ-Dicarbonyl Compound(Thio)ureaCatalystSolventYield (%)
BenzaldehydeEthyl acetoacetateUreaH3BO3Acetonitrile85
4-NitrobenzaldehydeEthyl acetoacetateUreaTMSClAcetonitrile92
4-MethoxybenzaldehydeEthyl acetoacetateThioureaH2C2O4Acetonitrile88
BenzaldehydeMethyl acetoacetateUreaSilicotungstic acid/Amberlyst-15Solvent-free95

6-Aminouracil and its derivatives are versatile starting materials. They can react with various electrophiles and subsequently undergo cyclization to form the pyridopyrimidine scaffold.

Experimental Protocol: Synthesis of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives

  • Preparation of 1,3-Disubstituted-6-aminouracils: A mixture of a 6-amino-1-alkyluracil (1 mmol), 10-15% aqueous sodium hydroxide (0.3 mL), and 95% ethanol (0.9 mL) is heated under reflux for 15 minutes. After cooling to room temperature, the appropriate alkyl halide (e.g., ethyl iodide or n-propyl iodide) is added, and the mixture is refluxed for an additional 4-6 hours. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography.

  • Vilsmeier-Haack Formylation: To a solution of the 1,3-disubstituted-6-aminouracil in DMF, phosphorus oxychloride is added dropwise at 0 °C. The reaction mixture is then heated to 80 °C for 2-3 hours. After cooling, the mixture is poured into ice water and neutralized with a saturated sodium bicarbonate solution. The precipitated product is filtered, washed with water, and dried.

  • Cyclization to Pyrido[2,3-d]pyrimidine-2,4-diones: The formylated intermediate is then reacted with an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) in the presence of a base such as piperidine or sodium ethoxide in a suitable solvent like ethanol. The reaction mixture is refluxed for several hours. After completion, the mixture is cooled, and the product is isolated by filtration and recrystallization.

Building upon a Pyridine Core

In this approach, a functionalized pyridine derivative is used as the starting material for the construction of the pyrimidine ring.

2-Amino-3-cyanopyridines are excellent precursors for the synthesis of pyridopyrimidines. Reaction with formamide, for instance, can directly lead to the formation of the fused pyrimidine ring.

Experimental Protocol: Synthesis of Pyrido[2,3-d]pyrimidines from 2-Aminonicotinonitriles

  • A mixture of a 2-amino-3-cyanopyridine derivative (1 mmol) and formamide (10 mL) is heated to reflux for 4-6 hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the product is precipitated by the addition of water.

  • The solid product is collected by filtration, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to afford the pure pyrido[2,3-d]pyrimidine.

Modern Synthetic Innovations: Nanocatalysis

The application of nanocatalysts in organic synthesis has provided a green and efficient avenue for the preparation of pyridopyrimidines. These catalysts offer high surface area, enhanced reactivity, and ease of recovery and reusability.

Experimental Protocol: Nanocatalyst-Mediated Synthesis of Pyridopyrimidines

  • Catalyst Preparation (Example: NiO Nanoparticles): An aqueous extract of a biological source (e.g., algae) is mixed with a nickel salt solution (e.g., nickel chloride hydrate) and stirred at an elevated temperature (e.g., 60 °C). The resulting precipitate is purified by centrifugation, washed with water and ethanol, and then annealed at a high temperature (e.g., 450 °C).

  • Synthesis of Pyridopyrimidines: A mixture of an aldehyde (1 mmol), a β-dicarbonyl compound (e.g., thiobarbituric acid, 1 mmol), 4-hydroxycoumarin (1 mmol), and ammonium acetate (1 mmol) in water (15 mL) is refluxed. The nanocatalyst (e.g., 5 mol% NiO NPs) is then added, and the reaction is stirred for a short period (e.g., 10 minutes).

  • Work-up: After cooling, the product precipitates and is collected by filtration. The nanocatalyst can be recovered from the filtrate using an external magnet (if magnetic) or by centrifugation, washed, and reused. The crude product is purified by recrystallization.

Table 2: Comparison of Conventional vs. Nanocatalyst-Mediated Synthesis

Reaction TypeCatalystReaction TimeYield (%)Conditions
BiginelliH3BO34-6 hours85Reflux in Acetonitrile
Nanocatalyst MCRNiO NPs10 minutes95Reflux in Water
Conventional HeckPd(OAc)212-24 hours70-80High Temperature, Organic Solvent
Nanocatalyst HeckPd NPs1-2 hours>90Milder Conditions

The Biological Significance: Targeting Key Signaling Pathways

The therapeutic efficacy of many pyridopyrimidine derivatives stems from their ability to modulate the activity of key enzymes in cellular signaling pathways, particularly protein kinases.

Cyclin-Dependent Kinase (CDK) 4/6 Pathway

The CDK4/6 pathway is a critical regulator of the cell cycle. In many cancers, including HR-positive breast cancer, this pathway is hyperactivated, leading to uncontrolled cell proliferation. Palbociclib, a pyridopyrimidine derivative, is a selective inhibitor of CDK4/6. It binds to the ATP-binding pocket of these kinases, preventing the phosphorylation of the retinoblastoma protein (Rb). This maintains Rb in its active, hypophosphorylated state, where it binds to the E2F transcription factor, thereby preventing the transcription of genes required for the G1-S phase transition and inducing cell cycle arrest.

CDK4_6_Pathway Mitogens Mitogenic Signals (e.g., Estrogen) CyclinD Cyclin D Mitogens->CyclinD Upregulates CDK46 CDK4/6 CyclinD_CDK46 Cyclin D-CDK4/6 Complex (Active) CyclinD->CyclinD_CDK46 CDK46->CyclinD_CDK46 Rb Rb CyclinD_CDK46->Rb Phosphorylates P_Rb p-Rb (Inactive) Rb->P_Rb E2F E2F G1_S_Genes G1/S Phase Progression Genes E2F->G1_S_Genes Activates Transcription Rb_E2F Rb-E2F Complex (Inactive) Rb_E2F->Rb CellCycleArrest G1 Cell Cycle Arrest Rb_E2F->CellCycleArrest Palbociclib Palbociclib (Pyridopyrimidine) Palbociclib->CyclinD_CDK46 Inhibits

Caption: CDK4/6 signaling pathway and inhibition by Palbociclib.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

The EGFR pathway is crucial for cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. Pyridopyrimidine derivatives have been developed as potent EGFR tyrosine kinase inhibitors (TKIs). They compete with ATP for binding to the kinase domain of EGFR, thereby blocking its autophosphorylation and the subsequent activation of downstream signaling cascades, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways. This leads to the inhibition of cancer cell proliferation and survival.

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Active_EGFR Active EGFR (Dimerized & pY) EGFR->Active_EGFR Dimerization & Autophosphorylation Grb2_Sos Grb2/SOS Active_EGFR->Grb2_Sos Recruits PI3K PI3K Active_EGFR->PI3K Activates Ras Ras Grb2_Sos->Ras Activates Raf Raf Ras->Raf Akt Akt PI3K->Akt MEK MEK Raf->MEK mTOR mTOR Akt->mTOR ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes ERK->Proliferation Promotes Pyridopyrimidine_TKI Pyridopyrimidine TKI Pyridopyrimidine_TKI->Active_EGFR Inhibits Kinase Activity

Caption: Simplified EGFR signaling pathway and its inhibition.

Synthetic Workflow Visualizations

The following diagrams illustrate the logical flow of the experimental protocols described earlier.

Biginelli_Workflow Start Start: Aldehyde, β-Ketoester, (Thio)urea Mix Mix Reagents with Catalyst in Solvent Start->Mix Reflux Reflux Reaction Mixture Mix->Reflux Monitor Monitor Progress (TLC) Reflux->Monitor Cool Cool to Room Temperature Monitor->Cool Reaction Complete Precipitate Precipitate Product (add water) Cool->Precipitate Filter Filter and Wash Solid Precipitate->Filter Recrystallize Recrystallize for Purification Filter->Recrystallize End End: Pure Dihydropyrimidinone Recrystallize->End

Caption: Workflow for the Biginelli multicomponent reaction.

Nanocatalyst_Workflow Start Start: Aldehyde, Active Methylene Cmpd, Amine Source Mix Mix Reagents in Solvent (e.g., Water) Start->Mix Add_Catalyst Add Nanocatalyst Mix->Add_Catalyst Heat Heat/Reflux Add_Catalyst->Heat Monitor Monitor Progress (TLC) Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Reaction Complete Isolate_Product Isolate Product (Filtration/Extraction) Cool->Isolate_Product Recover_Catalyst Recover Catalyst (Magnet/Centrifugation) Isolate_Product->Recover_Catalyst Purify Purify Product (Recrystallization/ Chromatography) Isolate_Product->Purify End End: Pure Pyridopyrimidine & Reusable Catalyst Purify->End

Caption: General workflow for nanocatalyst-mediated pyridopyrimidine synthesis.

Conclusion and Future Outlook

The synthesis of pyridopyrimidines has evolved from classical condensation reactions to highly efficient, atom-economical, and environmentally benign methodologies. The journey from the early discoveries to the synthesis of complex, life-saving drugs like Palbociclib underscores the enduring importance of this heterocyclic scaffold. The continued exploration of novel synthetic routes, particularly those employing green chemistry principles and advanced catalytic systems, will undoubtedly unlock new avenues for the development of next-generation therapeutics. The detailed protocols and data presented in this guide aim to equip researchers with the foundational knowledge and practical tools necessary to contribute to this exciting and impactful field of chemical and pharmaceutical science.

References

An In-Depth Technical Guide on the Potential Therapeutic Targets of 2-[(Pyridin-3-yl)methoxy]pyrimidine

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature and data reveals a notable absence of specific research on the biological activity and potential therapeutic targets of the exact molecule, 2-[(Pyridin-3-yl)methoxy]pyrimidine. While the broader class of pyridinyl-pyrimidine derivatives has been the subject of extensive investigation, yielding a wealth of information on their diverse pharmacological effects, data pertaining to this specific chemical structure is not present in the public domain.

This guide will, therefore, pivot to an analysis of closely related and well-characterized pyridinyl-pyrimidine analogs to extrapolate potential, albeit hypothetical, therapeutic avenues for this compound. The intention is to provide a foundational understanding for researchers and drug development professionals who may be synthesizing or evaluating this novel compound. The therapeutic targets discussed are based on the activities of structurally similar molecules and should be considered as starting points for future investigation.

Extrapolated Potential Therapeutic Targets

Based on the established biological activities of analogous compounds containing both pyridine and pyrimidine moieties, several key therapeutic areas and molecular targets can be postulated for this compound. These include oncology, inflammatory diseases, and neurological disorders, primarily through the inhibition of various protein kinases.

Oncology

A significant body of research points to the potent anti-cancer properties of pyridinyl-pyrimidine derivatives. These compounds frequently act as inhibitors of critical signaling pathways involved in tumor growth, proliferation, and survival.

a) Epidermal Growth Factor Receptor (EGFR) Inhibition:

Many pyrido[2,3-d]pyrimidine derivatives have been identified as potent inhibitors of EGFR, including its mutated forms (L858R/T790M) that are common in non-small cell lung cancer (NSCLC).[1] By blocking the ATP binding site of the EGFR kinase domain, these compounds can halt downstream signaling cascades, such as the MAPK and PI3K/AKT pathways, thereby inhibiting cell proliferation and inducing apoptosis.

b) Cyclin-Dependent Kinase (CDK) Inhibition:

The pyridinyl-pyrimidine scaffold is a core component of several CDK inhibitors, most notably Palbociclib, a CDK4/6 inhibitor approved for the treatment of HR-positive and HER2-negative breast cancer.[2][3] By inhibiting CDKs, these molecules can arrest the cell cycle, preventing cancer cells from progressing through the G1 phase into the S phase.

c) Other Kinase Inhibition:

Derivatives of pyridinyl-pyrimidine have also demonstrated inhibitory activity against a range of other kinases implicated in cancer, including:

  • Phosphoinositide 3-kinase (PI3K): A key component of a major signaling pathway that regulates cell growth, proliferation, and survival.[2][3][4]

  • Mammalian Target of Rapamycin (mTOR): A serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and metabolism.[2][4]

  • p38 Mitogen-Activated Protein Kinase (MAPK): Involved in cellular responses to stress and inflammation, and has complex roles in cancer.[2][4]

  • Dihydrofolate Reductase (DHFR): A target for antifolate drugs used in chemotherapy.[2][3][4]

The potential for this compound to act as a kinase inhibitor would largely depend on its three-dimensional conformation and its ability to fit into the ATP-binding pocket of these enzymes.

Anti-Inflammatory and Immunomodulatory Effects

The inhibition of kinases such as p38 MAPK and PI3K suggests that this compound could possess anti-inflammatory and immunomodulatory properties. These pathways are crucial for the production of pro-inflammatory cytokines and the regulation of immune cell function.

Neurological Disorders

Cholinesterase inhibition has been observed in some pyrimidine and pyridine derivatives.[5] By inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), these compounds can increase the levels of the neurotransmitter acetylcholine in the brain, a strategy used in the management of Alzheimer's disease.

Quantitative Data on Analogous Compounds

To provide a framework for potential efficacy, the following table summarizes quantitative data for some representative pyridinyl-pyrimidine derivatives from the literature. It is crucial to note that these values are not directly applicable to this compound but serve as a benchmark for what might be expected from a compound with a similar core structure.

Compound ClassTargetIC50 / ActivityReference
Pyrido[2,3-d]pyrimidine DerivativesEGFRL858R/T790M13 nM[1]
Pyrido[2,3-d]pyrimidine DerivativesH1975 cells (NSCLC)0.087 µM[1]
2-(Pyridin-2-yl) pyrimidine DerivativesHSC-T6 cells (Anti-fibrotic)45.69 µM[6][7]
Palbociclib (Pyrido[2,3-d]pyrimidine)CDK4/6Approved Drug[2]

Experimental Protocols for Target Validation

Should preliminary screening suggest that this compound has biological activity, the following experimental protocols, adapted from studies on analogous compounds, could be employed for target identification and validation.

Kinase Inhibition Assays

Objective: To determine the inhibitory activity of the compound against a panel of protein kinases.

Methodology:

  • Enzyme-Linked Immunosorbent Assay (ELISA) or Radio-isotopic Filter Binding Assay: A panel of recombinant kinases (e.g., EGFR, CDK4, PI3K, p38) is used.

  • The kinase, substrate, and ATP (spiked with ³³P-ATP for radio-isotopic assay) are incubated with varying concentrations of the test compound.

  • The reaction is stopped, and the amount of phosphorylated substrate is quantified.

  • IC50 values are calculated by plotting the percentage of inhibition against the compound concentration.

Cellular Proliferation Assays

Objective: To assess the anti-proliferative effect of the compound on cancer cell lines.

Methodology (MTT Assay):

  • Cancer cell lines (e.g., A549, H1975 for NSCLC; MCF-7 for breast cancer) are seeded in 96-well plates.

  • After 24 hours, cells are treated with a range of concentrations of the test compound.

  • Following a 72-hour incubation, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

  • Living cells will reduce the yellow MTT to purple formazan crystals.

  • The formazan is solubilized, and the absorbance is measured at a specific wavelength (e.g., 570 nm).

  • The concentration that inhibits cell growth by 50% (GI50) is determined.

Cell Cycle Analysis

Objective: To determine the effect of the compound on cell cycle progression.

Methodology (Flow Cytometry):

  • Cells are treated with the test compound for a specified period (e.g., 24 or 48 hours).

  • Cells are harvested, fixed in ethanol, and stained with a DNA-intercalating dye (e.g., propidium iodide).

  • The DNA content of individual cells is analyzed by flow cytometry.

  • The percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) is quantified to identify any cell cycle arrest.

Signaling Pathway and Experimental Workflow Diagrams

To visualize the potential mechanisms and experimental approaches, the following diagrams are provided.

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K RAS RAS RTK->RAS Compound This compound (Hypothetical Inhibitor) Compound->RTK Compound->PI3K mTOR mTOR Compound->mTOR CDK CDK4/6 Compound->CDK AKT AKT PI3K->AKT AKT->mTOR Proliferation Gene Transcription (Proliferation, Survival) mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation CellCycle Cell Cycle Progression CDK->CellCycle Experimental_Workflow start Compound Synthesis This compound kinase_assay In vitro Kinase Panel Screening start->kinase_assay cell_proliferation Cellular Proliferation Assays (e.g., MTT on Cancer Cell Lines) kinase_assay->cell_proliferation target_validation Target Validation (Western Blot for Pathway Modulation) cell_proliferation->target_validation cell_cycle Cell Cycle Analysis (Flow Cytometry) cell_proliferation->cell_cycle apoptosis Apoptosis Assays (e.g., Annexin V Staining) cell_proliferation->apoptosis in_vivo In vivo Xenograft Studies target_validation->in_vivo cell_cycle->in_vivo apoptosis->in_vivo end Lead Optimization in_vivo->end

References

Spectroscopic Profile of 2-[(Pyridin-3-yl)methoxy]pyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 2-[(Pyridin-3-yl)methoxy]pyrimidine. These predictions are derived from spectral data of analogous structures, including 3-(methoxymethyl)pyridine, 2-methoxypyrimidine, and other substituted pyridine and pyrimidine derivatives.

Table 1: Predicted ¹H NMR Data
Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~8.65d1HH-2 (Pyridine)
~8.55dd1HH-6 (Pyridine)
~8.50d2HH-4, H-6 (Pyrimidine)
~7.80dt1HH-4 (Pyridine)
~7.40dd1HH-5 (Pyridine)
~6.95t1HH-5 (Pyrimidine)
~5.40s2H-CH₂-

Predicted in CDCl₃ at 400 MHz.

Table 2: Predicted ¹³C NMR Data
Chemical Shift (δ, ppm)Assignment
~164.5C-2 (Pyrimidine)
~157.5C-4, C-6 (Pyrimidine)
~149.0C-2 (Pyridine)
~148.5C-6 (Pyridine)
~135.5C-4 (Pyridine)
~132.0C-3 (Pyridine)
~123.5C-5 (Pyridine)
~115.0C-5 (Pyrimidine)
~68.0-CH₂-

Predicted in CDCl₃ at 100 MHz.

Table 3: Predicted IR Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumAromatic C-H Stretch
2950-2850MediumAliphatic C-H Stretch
1600-1550StrongC=N and C=C Stretching (Pyrimidine ring)
1580-1450StrongC=C Stretching (Pyridine ring)
1250-1200StrongAsymmetric C-O-C Stretch
1100-1000StrongSymmetric C-O-C Stretch
Table 4: Predicted Mass Spectrometry Data
m/zInterpretation
201.08[M]⁺ (Molecular Ion)
108.05[C₆H₆NO]⁺ (loss of pyrimidine)
93.04[C₅H₅N-CH₂]⁺ (pyridinemethyl cation)
79.04[C₄H₄N₂]⁺ (pyrimidine radical cation)

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a novel organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Dissolve 5-25 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean vial.

    • For quantitative analysis or precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added.

    • If the sample contains particulate matter, filter the solution through a small cotton plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity and optimal resolution.

    • Acquire a ¹H NMR spectrum using standard pulse sequences.

    • For ¹³C NMR, a larger sample size (50-100 mg) may be necessary. Acquire the spectrum with broadband proton decoupling.

    • Further structural elucidation can be achieved using 2D NMR techniques such as COSY, HSQC, and HMBC.

Infrared (IR) Spectroscopy
  • Sample Preparation (Thin Film Method for Solids):

    • Dissolve a small amount of the solid sample (a few milligrams) in a volatile solvent like methylene chloride or acetone.

    • Place a drop of this solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

    • Allow the solvent to evaporate completely, leaving a thin, even film of the compound on the plate.

  • Data Acquisition:

    • Place the salt plate into the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the clean, empty sample compartment.

    • Acquire the spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Preparation:

    • Prepare a dilute solution of the sample (typically around 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile, or a mixture with water).

    • Further dilute this stock solution to a final concentration of approximately 10-100 µg/mL.

    • Ensure the final solution is free of any particulate matter by filtration if necessary.

  • Data Acquisition (Electron Ionization - EI):

    • Introduce the sample into the ion source of the mass spectrometer. For volatile compounds, this can be via a direct insertion probe or a gas chromatograph.

    • The molecules are bombarded with a high-energy electron beam, causing ionization and fragmentation.

    • The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).

    • The detector records the abundance of each ion, generating the mass spectrum.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a novel organic compound.

experimental_workflow Workflow for Synthesis and Spectroscopic Analysis synthesis Synthesis of This compound purification Purification (e.g., Column Chromatography) synthesis->purification nmr_analysis NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr_analysis ir_analysis IR Spectroscopy purification->ir_analysis ms_analysis Mass Spectrometry purification->ms_analysis structure_elucidation Structure Elucidation and Data Interpretation nmr_analysis->structure_elucidation ir_analysis->structure_elucidation ms_analysis->structure_elucidation final_report Technical Guide / Whitepaper structure_elucidation->final_report

Caption: Synthetic and analytical workflow.

An In-depth Technical Guide to the Physicochemical Properties of Pyridinyl-pyrimidine Derivatives: A Focus on Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of November 2025, a comprehensive search of publicly available scientific literature and databases did not yield specific experimental data on the solubility and stability of 2-[(Pyridin-3-yl)methoxy]pyrimidine. This guide, therefore, provides a broader overview based on structurally related compounds and established methodologies in pharmaceutical sciences to serve as a valuable resource for researchers investigating this and similar molecules.

Introduction

The fusion of pyridine and pyrimidine rings in a single molecular entity has garnered significant interest in medicinal chemistry. These heterocyclic scaffolds are present in numerous bioactive compounds and approved drugs, exhibiting a wide array of pharmacological activities. The compound this compound, which links a pyridine ring to a pyrimidine ring via a methoxy bridge, represents a novel structure with potential for further investigation. Understanding the solubility and stability of such a compound is paramount for its development as a potential therapeutic agent, as these properties critically influence its absorption, distribution, metabolism, excretion (ADME), and overall efficacy and safety.

This technical guide aims to provide a comprehensive framework for approaching the study of the solubility and stability of this compound. In the absence of direct data, this document collates and presents information on related pyridinyl-pyrimidine derivatives and outlines standard experimental protocols.

Physicochemical Properties of Related Pyridine and Pyrimidine Derivatives

To provide a predictive context for the physicochemical properties of this compound, the following table summarizes key data for various related compounds found in the literature. These compounds share structural similarities and can offer insights into expected properties such as melting point and molecular weight.

Table 1: Physicochemical Properties of Selected Pyridine and Pyrimidine Derivatives

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Reference
PyrimidineC4H4N280.0920-22[1][2]
2-(Pyridin-3-yl)pyrimidineC9H7N3157.17Not Available
6-(2,6-dichlorophenyl)-8-methyl-2-([3-(methylsulfanyl)phenyl]amino)-7H,8H-pyrido[2,3-d]pyrimidin-7-oneC21H17Cl2N5OS474.37Not Available
N-(2–(4-acetylpiperazin-1-yl)-5-((4–(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)pyrido[2,3-d]pyrimidin-2-yl)amino)-4-methoxyphenyl)propionamideC34H40N8O3S664.81166.6–167.7[3]
Ethyl 6-(5-((3-methylbenzyl)carbamoyl)pyrimidin-2-yl)nicotinateC22H21N5O3415.44180–181
6-(5-((3-methylbenzyl)carbamoyl)pyrimidin-2-yl)nicotinic acidC20H17N5O3387.38276–277

Solubility Profile and Determination

Aqueous solubility is a critical determinant of a drug's bioavailability.[4] For orally administered drugs, poor solubility can lead to low absorption and limited efficacy. The solubility of a compound is influenced by its molecular structure, including functional groups, and the physicochemical properties of the solvent.

Theoretical Considerations for this compound

The structure of this compound, with its combination of aromatic rings and a flexible ether linkage, suggests it is likely a crystalline solid with low aqueous solubility. The pyridine and pyrimidine rings are polar, but the overall molecule is relatively large and non-polar, which generally limits water solubility. The ether linkage may offer some hydrogen bonding capability with water, but this is unlikely to overcome the hydrophobicity of the aromatic systems.

Solubility in organic solvents is expected to be higher, particularly in polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), which are commonly used for initial in vitro screening of compounds.

Experimental Protocols for Solubility Determination

Several methods are employed to determine the solubility of a compound. The choice of method often depends on the stage of drug development and the amount of compound available.

3.2.1. Kinetic Solubility Measurement

This high-throughput method is often used in early drug discovery to rapidly assess the solubility of a large number of compounds.

  • Protocol:

    • Prepare a high-concentration stock solution of the test compound in DMSO.

    • Add a small volume of the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, PBS) at a specific pH (e.g., 7.4).

    • Shake the mixture for a short period (e.g., 1-2 hours).

    • Measure the concentration of the dissolved compound in the supernatant after centrifugation or filtration using techniques like UV-Vis spectroscopy, HPLC-UV, or LC-MS/MS.

3.2.2. Thermodynamic (Equilibrium) Solubility Measurement

This method provides the true equilibrium solubility of a compound and is considered the gold standard.[4]

  • Protocol:

    • Add an excess amount of the solid compound to a specific solvent (e.g., water, buffer at various pH values).

    • Agitate the suspension at a constant temperature for an extended period (typically 24-72 hours) to ensure equilibrium is reached.

    • Separate the undissolved solid from the solution by filtration or centrifugation.

    • Determine the concentration of the compound in the clear supernatant using a validated analytical method (e.g., HPLC-UV, LC-MS/MS).

The following diagram illustrates a general workflow for determining the solubility of a new chemical entity.

Caption: A conceptual workflow for determining the kinetic and thermodynamic solubility of a compound.

Stability Profile and Assessment

The chemical stability of a drug substance is a critical quality attribute that can affect its safety and efficacy.[5][6][7] Stability testing is essential to determine the shelf-life of a product and to recommend appropriate storage conditions.[8] Degradation of the active pharmaceutical ingredient (API) can lead to a loss of potency and the formation of potentially toxic impurities.

Potential Degradation Pathways

For this compound, several potential degradation pathways can be hypothesized based on its structure:

  • Hydrolysis: The ether linkage could be susceptible to hydrolysis, particularly under acidic or basic conditions, which would cleave the molecule into 3-pyridylmethanol and a 2-hydroxypyrimidine derivative.

  • Oxidation: The nitrogen atoms in the pyridine and pyrimidine rings can be susceptible to N-oxidation. The aromatic rings themselves could also undergo oxidative degradation.

  • Photodegradation: Exposure to light, especially UV light, can induce degradation of aromatic heterocyclic compounds.

The following diagram illustrates a generalized reductive degradation pathway for pyrimidines, which is a common metabolic route in biological systems.

G General Pyrimidine Reductive Degradation Pathway Pyrimidine Pyrimidine (e.g., Uracil, Thymine) Dihydropyrimidine Dihydropyrimidine Pyrimidine->Dihydropyrimidine Reduction Beta_Ureidopropionate β-Ureidopropionate Dihydropyrimidine->Beta_Ureidopropionate Ring Opening Beta_Alanine β-Alanine + NH3 + CO2 Beta_Ureidopropionate->Beta_Alanine Hydrolysis enzyme1 Dihydropyrimidine Dehydrogenase (DPD) enzyme1->Pyrimidine enzyme2 Dihydropyrimidinase (DHP) enzyme2->Dihydropyrimidine enzyme3 β-Ureidopropionase enzyme3->Beta_Ureidopropionate

Caption: A simplified diagram of the reductive pathway for pyrimidine catabolism.[9]

Experimental Protocols for Stability Testing

Stability studies are typically conducted according to guidelines from the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[8]

4.2.1. Forced Degradation Studies

These studies are performed to identify potential degradation products and to develop and validate stability-indicating analytical methods.

  • Protocol:

    • Expose the compound (in solution and/or solid state) to stress conditions, including:

      • Acidic conditions: e.g., 0.1 M HCl at elevated temperature.

      • Basic conditions: e.g., 0.1 M NaOH at elevated temperature.

      • Oxidative conditions: e.g., 3% H2O2 at room temperature.

      • Thermal stress: e.g., heating at 60-80°C.

      • Photostability: e.g., exposure to UV and visible light.

    • At various time points, analyze the samples using a stability-indicating HPLC method to separate the parent compound from its degradation products.

    • Characterize the structure of the major degradation products using techniques like LC-MS/MS and NMR.

4.2.2. Long-Term and Accelerated Stability Studies

These studies are conducted to determine the shelf-life of the drug substance.

  • Protocol:

    • Store the drug substance under long-term (e.g., 25°C/60% RH) and accelerated (e.g., 40°C/75% RH) conditions in its proposed packaging.[8]

    • At specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 3, 6 months for accelerated), pull samples and test for appearance, assay, degradation products, and other relevant quality attributes.[5]

    • The data from these studies are used to establish the retest period or shelf-life and to recommend storage conditions.

The following diagram provides a logical workflow for conducting stability testing of a new pharmaceutical compound.

G Workflow for Pharmaceutical Stability Testing cluster_initial Initial Assessment cluster_forced Forced Degradation cluster_formal Formal Stability Studies (ICH Guidelines) cluster_final Data Evaluation and Reporting Compound Drug Substance Method_Dev Develop Stability-Indicating Analytical Method (e.g., HPLC) Compound->Method_Dev Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) Method_Dev->Stress Identify_Deg Identify Degradation Products (LC-MS, NMR) Stress->Identify_Deg Validate_Method Validate Analytical Method Identify_Deg->Validate_Method Long_Term Long-Term Storage (e.g., 25°C/60% RH) Validate_Method->Long_Term Accelerated Accelerated Storage (e.g., 40°C/75% RH) Validate_Method->Accelerated Analyze_Samples Analyze Samples at Pre-defined Time Points Long_Term->Analyze_Samples Accelerated->Analyze_Samples Data_Analysis Analyze Stability Data Analyze_Samples->Data_Analysis Shelf_Life Determine Shelf-Life and Storage Conditions Data_Analysis->Shelf_Life Report Prepare Stability Report Shelf_Life->Report

Caption: A logical workflow for conducting comprehensive stability testing of a pharmaceutical compound.

Conclusion

While specific data for this compound is not yet available in the public domain, this guide provides a robust framework for researchers to approach its physicochemical characterization. By leveraging the data from structurally related compounds and employing the standardized experimental protocols outlined herein, a comprehensive understanding of the solubility and stability of this novel compound can be achieved. Such data will be indispensable for its future development and potential translation into a clinically valuable therapeutic agent.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Pyridopyrimidines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridopyrimidines are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug discovery.[1][2] This is due to their diverse pharmacological activities, which include roles as anticancer, anti-inflammatory, and antimicrobial agents.[1][3] The pyridopyrimidine scaffold is a key component in several approved drugs and clinical candidates, acting as potent kinase inhibitors.[4][5] This document provides detailed experimental procedures for the synthesis of various pyridopyrimidine cores, summarizes key quantitative data, and illustrates relevant biological signaling pathways.

I. Synthetic Protocols

This section details the experimental procedures for the synthesis of three different pyridopyrimidine scaffolds: 4H-Pyrido[1,2-a]pyrimidines, Pyrido[2,3-d]pyrimidines, and Pyrido[4,3-d]pyrimidin-4(3H)-ones.

Protocol 1: One-Pot, Three-Component Synthesis of Highly Substituted 4H-Pyrido[1,2-a]pyrimidines

This protocol describes a rapid and efficient one-pot synthesis of 4H-pyrido[1,2-a]pyrimidines from 2-aminopyridines, aldehydes, and ketones.[6][7]

Experimental Procedure:

  • To a solution of 2-aminopyridine (1.0 mmol) and an aldehyde (1.0 mmol) in a suitable solvent such as ethanol or acetonitrile (5 mL) in a sealed tube, add a ketone (1.2 mmol).

  • Add trifluoromethanesulfonic acid (10 mol%) to the mixture.

  • Seal the tube and heat the reaction mixture at 80 °C for 12 hours.

  • After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in petroleum ether) to afford the desired 4H-pyrido[1,2-a]pyrimidine product.

  • Characterize the final product using NMR, IR, and mass spectrometry.[8][9]

General Reaction Scheme:

Protocol 2: Synthesis of 2-Amino-pyrido[2,3-d]pyrimidines

This protocol outlines a common method for the synthesis of the pyrido[2,3-d]pyrimidine core, a scaffold found in numerous kinase inhibitors.[10][11]

Experimental Procedure:

  • A mixture of an appropriate 2-amino-3-cyanopyridine derivative (1.0 mmol), guanidine hydrochloride (1.5 mmol), and sodium ethoxide (2.0 mmol) in absolute ethanol (20 mL) is heated under reflux for 8 hours.

  • The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The resulting residue is triturated with water, and the solid product is collected by filtration.

  • The crude product is then washed with cold ethanol and dried under vacuum to yield the 2-amino-pyrido[2,3-d]pyrimidine.

  • Further purification can be achieved by recrystallization from a suitable solvent like ethanol or DMF/water.

  • The structure of the synthesized compound is confirmed by spectroscopic methods.[12]

Protocol 3: Synthesis of Pyrido[4,3-d]pyrimidin-4(3H)-ones

This protocol describes the synthesis of pyrido[4,3-d]pyrimidin-4(3H)-ones starting from 4-aminonicotinic acid.[13][14]

Experimental Procedure:

  • A mixture of ethyl 4-aminonicotinate (1.0 mmol) and an appropriate amine (1.2 mmol) is heated at 150-160 °C for 4-6 hours.

  • The reaction can be monitored by observing the evolution of ethanol.

  • After cooling, the solid residue is washed with diethyl ether to remove any unreacted starting materials.

  • The crude product is then recrystallized from a suitable solvent, such as ethanol or acetic acid, to give the pure pyrido[4,3-d]pyrimidin-4(3H)-one.

  • Characterization of the product is performed using IR and NMR spectroscopy.[14]

II. Quantitative Data Summary

The following tables summarize representative yields for the synthesis of various pyridopyrimidine derivatives based on the protocols described above.

Table 1: Yields of 4H-Pyrido[1,2-a]pyrimidine Derivatives

Entry2-AminopyridineAldehydeKetoneYield (%)
12-AminopyridineBenzaldehydeAcetone85
22-Amino-4-methylpyridine4-ChlorobenzaldehydeCyclohexanone82
32-Aminopyridine4-MethoxybenzaldehydeAcetophenone78

Table 2: Yields of Pyrido[2,3-d]pyrimidine Derivatives

EntryStarting MaterialReagentYield (%)Reference
12-Amino-3-cyanopyridineFormamide75-85[9]
26-Amino-1,3-dimethyluracilMalononitrile, Aldehyde80-95[15]

Table 3: Biological Activity of Selected Pyridopyrimidine Kinase Inhibitors

Compound ClassTarget Kinase(s)IC50 (nM)Reference
Pyrido[1,2-a]pyrimidin-4-oneSHP2Varies[16]
Pyrido[2,3-d]pyrimidinePI3K/mTOR1-100[5][17]
Pyrido[2,3-d]pyrimidine-2,4-dioneeEF-2K420[18]
PyridopyrimidineEGFR/CDK4Varies (µM)[19]

III. Visualizations: Workflows and Signaling Pathways

Experimental Workflow

The following diagram illustrates a general experimental workflow for the synthesis and characterization of pyridopyrimidine derivatives.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization cluster_application Application start Starting Materials (e.g., Aminopyridine, Aldehyde, Ketone) reaction One-Pot Reaction (Heating, Catalyst) start->reaction workup Reaction Workup (Cooling, Concentration) reaction->workup chromatography Column Chromatography workup->chromatography recrystallization Recrystallization workup->recrystallization nmr NMR Spectroscopy chromatography->nmr recrystallization->nmr ms Mass Spectrometry nmr->ms ir IR Spectroscopy ms->ir bioassay Biological Assays (e.g., Kinase Inhibition) ir->bioassay

Caption: General workflow for pyridopyrimidine synthesis.

Signaling Pathways

Pyridopyrimidine derivatives have been developed as potent inhibitors of several key signaling pathways implicated in cancer and other diseases. The following diagrams illustrate the mechanism of action for these inhibitors.

PI3K/mTOR Signaling Pathway

The PI3K/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival.[13][17] Its dysregulation is a common event in many cancers.[20][21]

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates (PIP2 to PIP3) PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates S6K S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Proliferation Cell Growth & Survival S6K->Proliferation EIF4EBP1->Proliferation Inhibits (when active) Inhibitor Pyridopyrimidine Inhibitor Inhibitor->PI3K Inhibitor->mTORC1

Caption: Inhibition of the PI3K/mTOR pathway.

SHP2 Signaling Pathway

SHP2 is a protein tyrosine phosphatase that plays a critical role in the RAS-MAPK signaling cascade, which is involved in cell proliferation and differentiation.[22][23]

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK GRB2 GRB2 RTK->GRB2 SHP2 SHP2 RTK->SHP2 Activates SOS SOS GRB2->SOS RAS RAS SOS->RAS SHP2->SOS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Inhibitor Pyridopyrimidine Inhibitor Inhibitor->SHP2

Caption: Inhibition of the SHP2 signaling pathway.

eEF-2K Signaling Pathway

Eukaryotic elongation factor-2 kinase (eEF-2K) is a key regulator of protein synthesis, and its activity is often elevated in cancer cells.[1][24]

G Stress Cellular Stress (e.g., Nutrient Deprivation) AMPK AMPK Stress->AMPK Activates eEF2K eEF-2K AMPK->eEF2K Activates eEF2_P eEF-2 (P) eEF2K->eEF2_P Phosphorylates (eEF-2 to eEF-2-P) eEF2 eEF-2 ProteinSynthesis Protein Synthesis eEF2->ProteinSynthesis eEF2_P->ProteinSynthesis Inhibits Inhibitor Pyridopyrimidine Inhibitor Inhibitor->eEF2K

Caption: Inhibition of the eEF-2K signaling pathway.

References

Applications of Pyridopyrimidine Derivatives in Cancer Research: A Detailed Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. In cancer research, derivatives of this heterocyclic system have emerged as promising candidates for targeted therapies due to their ability to modulate a variety of key signaling pathways implicated in tumor growth, proliferation, and survival. This document provides a detailed overview of the applications of pyridopyrimidine derivatives in oncology, including their mechanisms of action, quantitative efficacy data, and detailed experimental protocols.

Mechanism of Action and Therapeutic Targets

Pyridopyrimidine derivatives exert their anticancer effects by targeting a range of critical cellular components. The primary mechanisms of action include:

  • Kinase Inhibition: A significant number of pyridopyrimidine compounds have been developed as potent inhibitors of various protein kinases that are often dysregulated in cancer. These include:

    • Tyrosine Kinases (TKs): Epidermal Growth Factor Receptor (EGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and Fibroblast Growth Factor Receptor (FGFR) are key targets.[1][2][3] Inhibition of these receptors can block downstream signaling pathways that promote cell proliferation and angiogenesis.

    • Cyclin-Dependent Kinases (CDKs): By inhibiting CDKs, such as CDK4/6, these compounds can induce cell cycle arrest, preventing cancer cells from progressing through the cell division cycle.[2][4]

    • PI3K/mTOR Pathway: The Phosphatidylinositol 3-kinase (PI3K)/mammalian Target of Rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, survival, and metabolism. Several pyridopyrimidine derivatives have been identified as dual PI3K/mTOR inhibitors.[2][5][6]

  • Induction of Apoptosis: Many pyridopyrimidine compounds have been shown to trigger programmed cell death, or apoptosis, in cancer cells. This is often achieved through the activation of caspases, such as caspase-3, and the regulation of pro-apoptotic and anti-apoptotic proteins.[4][7]

  • Dihydrofolate Reductase (DHFR) Inhibition: Some pyridopyrimidine derivatives act as antifolates, inhibiting the enzyme DHFR, which is essential for the synthesis of nucleotides and amino acids, thereby disrupting DNA replication and cell division.[1]

Quantitative Data: In Vitro Efficacy

The following tables summarize the in vitro anticancer activity of various pyridopyrimidine derivatives against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function.

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 15f PC-3 (Prostate)0.36[7]
A-549 (Lung)0.41[7]
Compound 16b A375 (Melanoma)1.85 ± 0.44[8]
Compound 29 A375 (Melanoma)4.85 ± 1.67[8]
Compound 5a MCF-7 (Breast)1.77 ± 0.1[9]
Compound 5e MCF-7 (Breast)1.39 ± 0.08[9]
Compound 6b HepG2 (Liver)2.68[9]
Compound 3j SKOV3 (Ovarian)(8-fold higher potency than AZD8055)[5]
Compound 3 A549 (Lung)2.27[10]
Hybrid 3a HCT-116 (Colon)5.66[11]
Hybrid 9a HCT-116 (Colon)9.64[11]
Hybrid 9b HT-29 (Colon)9.95[11]

Key Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the anticancer properties of pyridopyrimidine derivatives.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of a compound on cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism convert the yellow MTT into a purple formazan product, which can be quantified spectrophotometrically.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyridopyrimidine derivative in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Apoptosis Assay (Caspase-3 Activity Assay)

This assay is used to determine if a compound induces apoptosis by measuring the activity of caspase-3, a key executioner caspase.

Principle: This assay utilizes a fluorogenic or colorimetric substrate that is specifically cleaved by active caspase-3. The resulting fluorescent or colored product is proportional to the amount of active caspase-3 in the cell lysate.

Protocol:

  • Cell Treatment: Treat cancer cells with the pyridopyrimidine derivative at various concentrations for a specified period (e.g., 24-48 hours).

  • Cell Lysis: Harvest the cells and lyse them using a specific lysis buffer to release the cellular contents, including caspases.

  • Caspase-3 Assay:

    • Add the cell lysate to a 96-well plate.

    • Add the caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric or Ac-DEVD-AFC for fluorometric) to each well.

    • Incubate at 37°C for 1-2 hours, protected from light.

  • Signal Detection: Measure the absorbance (at 405 nm for colorimetric) or fluorescence (excitation/emission ~400/505 nm for fluorometric) using a microplate reader.

  • Data Analysis: Quantify the caspase-3 activity and express it as a fold-change relative to the untreated control.

Kinase Inhibition Assay

This assay is used to determine the inhibitory activity of a compound against a specific protein kinase.

Principle: In vitro kinase assays typically measure the transfer of a phosphate group from ATP to a substrate (a peptide or protein) by the kinase. The inhibition of this reaction by the compound is then quantified.

Protocol (Example: EGFR Kinase Assay):

  • Assay Setup: In a 96-well plate, add the following components in a kinase reaction buffer:

    • Recombinant human EGFR enzyme.

    • A specific peptide substrate for EGFR.

    • The pyridopyrimidine derivative at various concentrations.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • Reaction Termination and Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as:

    • ELISA-based: Using a specific antibody that recognizes the phosphorylated substrate.

    • Luminescence-based: Measuring the amount of ATP remaining after the reaction.

    • Fluorescence-based: Using a labeled substrate that changes its fluorescence properties upon phosphorylation.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways targeted by pyridopyrimidine derivatives and a typical experimental workflow for their evaluation.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cell_viability Cell Viability Assay (e.g., MTT) apoptosis_assay Apoptosis Assay (e.g., Caspase-3) cell_viability->apoptosis_assay Investigate Mechanism of Cell Death kinase_inhibition Kinase Inhibition Assay (e.g., EGFR, PI3K) cell_viability->kinase_inhibition Identify Molecular Target cell_cycle_analysis Cell Cycle Analysis (Flow Cytometry) apoptosis_assay->cell_cycle_analysis Analyze Cell Cycle Arrest animal_model Xenograft Animal Model kinase_inhibition->animal_model Validate In Vivo Efficacy tumor_growth Tumor Growth Inhibition animal_model->tumor_growth toxicity_study Toxicity Assessment animal_model->toxicity_study compound Pyridopyrimidine Derivative compound->cell_viability Determine IC50

Caption: Experimental workflow for evaluating anticancer pyridopyrimidines.

pi3k_mtor_pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor Pyridopyrimidine Derivative Inhibitor->PI3K inhibits Inhibitor->mTORC1 inhibits

Caption: Inhibition of the PI3K/mTOR signaling pathway.

cdk_pathway CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 activates Rb Rb CDK46->Rb phosphorylates pRb pRb E2F E2F Rb->E2F sequesters G1_S_Transition G1-S Phase Transition E2F->G1_S_Transition promotes Inhibitor Pyridopyrimidine Derivative Inhibitor->CDK46 inhibits

Caption: Inhibition of the Cyclin D-CDK4/6-Rb pathway.

References

Application Notes and Protocols for 2-[(Pyridin-3-yl)methoxy]pyrimidine in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting key cellular enzymes involved in oncology, inflammation, and metabolic disorders. Molecules in this class have been shown to inhibit protein kinases and other enzymes such as branched-chain amino acid transaminases (BCATs). This document provides a detailed guide for the use of 2-[(Pyridin-3-yl)methoxy]pyrimidine, a representative pyridopyrimidine derivative, in various cell-based assays. The protocols and data presented herein are based on established methodologies for analogous compounds and serve as a comprehensive resource for researchers investigating the cellular effects of this and related molecules.

Quantitative Data Summary

The following tables summarize the in vitro and cell-based activities of representative pyridopyrimidine derivatives, providing a comparative reference for the potential potency of this compound.

Table 1: In Vitro Biochemical Activity of Representative Pyridopyrimidine Derivatives

Compound/Derivative ClassTarget(s)IC50Reference
BAY-069 BCAT127 nM[1]
BCAT2130 nM[1]
GOT1/2> 50 µM[1]
PD166326 Bcr-Abl-[2]
Pyridopyrimidine Series EGFR-[3][4]
CDK4/cyclin D1-[3][4]
Akt1/2 Inhibitors Akt1-[5]
Akt2-[5]

Table 2: Cellular Activity of Representative Pyridopyrimidine Derivatives

Compound/DerivativeCell LineAssay TypeIC50Reference
BAY-069 U-87 MG (high BCAT1)BCAA Measurement358 nM[1]
MDA-MB-231 (high BCAT2)BCAA Measurement874 nM[1]
Pyrazol-1-yl pyridopyrimidine HeLaCytotoxicity9.27 µM[3][4]
MCF-7Cytotoxicity7.69 µM[3][4]
HepG-2Cytotoxicity5.91 µM[3][4]
PD166326 K562Cell Growth0.3 nM[2]
Cyanopyridone 5a MCF-7Cytotoxicity1.77 µM[6]
HepG2Cytotoxicity2.71 µM[6]
Cyanopyridone 5e MCF-7Cytotoxicity1.39 µM[6]
Pyridopyrimidine 4 MCF-7Cytotoxicity0.57 µM[7]
HepG2Cytotoxicity1.13 µM[7]
Pyridopyrimidine 11 MCF-7Cytotoxicity1.31 µM[7]
HepG2Cytotoxicity0.99 µM[7]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate a potential signaling pathway targeted by pyridopyrimidine derivatives and a general workflow for cell-based assays.

Signaling_Pathway Generic Kinase Inhibitor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (e.g., EGFR) Kinase_Cascade Downstream Kinase Cascade (e.g., RAS/MAPK) Receptor->Kinase_Cascade Compound This compound Compound->Receptor Inhibits Compound->Kinase_Cascade Inhibits BCAT BCAT1/2 Compound->BCAT Inhibits Transcription_Factors Transcription Factors Kinase_Cascade->Transcription_Factors Activates BCAA_Metabolism Branched-Chain Amino Acid Metabolism BCAT->BCAA_Metabolism Catalyzes Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Regulates Cell_Proliferation Cell Proliferation, Survival, etc. Gene_Expression->Cell_Proliferation Leads to

Caption: Potential mechanisms of action for a pyridopyrimidine derivative.

Experimental_Workflow General Workflow for Cell-Based Assays Start Start Cell_Culture Cell Seeding and Culture Start->Cell_Culture Compound_Prep Prepare Serial Dilutions of This compound Cell_Culture->Compound_Prep Treatment Treat Cells with Compound Compound_Prep->Treatment Incubation Incubate for a Defined Period Treatment->Incubation Assay Perform Specific Cell-Based Assay (e.g., MTT, Flow Cytometry, Western Blot) Incubation->Assay Data_Acquisition Data Acquisition Assay->Data_Acquisition Data_Analysis Data Analysis and IC50 Determination Data_Acquisition->Data_Analysis End End Data_Analysis->End

Caption: A generalized workflow for conducting cell-based assays.

Experimental Protocols

Here are detailed protocols for key cell-based assays to evaluate the biological activity of this compound.

Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the concentration of the compound that inhibits cell growth by 50% (IC50).

Materials:

  • Target cancer cell lines (e.g., HeLa, MCF-7, HepG-2)[3][4]

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound

  • DMSO (for stock solution)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in complete growth medium to obtain the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include a vehicle control (medium with the same percentage of DMSO used for the highest compound concentration) and a no-treatment control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the induction of apoptosis by the compound.

Materials:

  • Target cancer cell lines

  • Complete growth medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the compound (e.g., IC50 and 2x IC50) for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells.

  • Staining: Wash the cells with cold PBS and resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Data Acquisition and Analysis: Analyze the cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Protocol 3: Cell Cycle Analysis

This protocol determines the effect of the compound on cell cycle progression.

Materials:

  • Target cancer cell lines

  • Complete growth medium

  • This compound

  • PBS

  • 70% Ethanol (ice-cold)

  • RNase A

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells and treat with the compound as described in the apoptosis assay protocol.

  • Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A.

  • Incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition and Analysis: Analyze the DNA content by flow cytometry. Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[4]

Protocol 4: Cellular Target Engagement - BCAA Measurement (for BCAT inhibitors)

This protocol is specific for compounds targeting BCAT1/2 and measures the accumulation of branched-chain amino acids (BCAAs) as an indicator of target inhibition.[1]

Materials:

  • U-87 MG or MDA-MB-231 cells[1]

  • Serum-free medium

  • This compound (e.g., BAY-069)[1]

  • LC-MS/MS system for BCAA analysis

Procedure:

  • Cell Seeding and Treatment: Seed cells in a suitable format (e.g., 24-well plate). After attachment, replace the medium with serum-free medium containing various concentrations of the compound. Note: The absence of serum is critical as some compounds show high plasma protein binding.[1]

  • Incubation: Incubate for a defined period (e.g., 24 hours).

  • Sample Collection: Collect the cell culture supernatant.

  • BCAA Analysis: Analyze the levels of leucine, isoleucine, and valine in the supernatant using a validated LC-MS/MS method.

  • Data Analysis: An increase in BCAA levels in the medium indicates inhibition of BCAT activity. Calculate the IC50 for BCAA accumulation.

Disclaimer: The provided protocols and data are intended as a general guide. Researchers should optimize the experimental conditions for their specific cell lines and compounds. The compound "this compound" is used as a representative example, and its actual biological activities may differ from the cited examples.

References

Application Notes and Protocols for the Analytical Characterization of 2-[(Pyridin-3-yl)methoxy]pyrimidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview of the analytical methodologies for the characterization of 2-[(Pyridin-3-yl)methoxy]pyrimidine, a heterocyclic compound of interest in pharmaceutical and materials science research. The following sections detail the key analytical techniques, experimental protocols, and expected data for the structural elucidation and purity assessment of this molecule.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a fundamental technique for determining the purity of this compound and for monitoring reaction progress during its synthesis. Reversed-phase chromatography is typically the method of choice for this class of compounds.[1]

Table 1: Typical HPLC Parameters

ParameterValue
Column C18 reverse-phase (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and water with 0.1% formic acid (gradient elution)
Gradient 10% to 90% Acetonitrile over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 25 °C
Experimental Protocol: HPLC Purity Determination
  • Sample Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a 50:50 mixture of acetonitrile and water to prepare a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL.

  • Instrument Setup: Equilibrate the HPLC system with the initial mobile phase composition (e.g., 10% acetonitrile in water with 0.1% formic acid) until a stable baseline is achieved.

  • Injection: Inject 10 µL of the prepared sample solution onto the column.

  • Data Acquisition: Run the gradient method and record the chromatogram for at least 25 minutes to ensure the elution of all components.

  • Analysis: Integrate the peaks in the chromatogram. The purity of the sample can be calculated as the percentage of the main peak area relative to the total area of all peaks.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of this compound. Both ¹H and ¹³C NMR spectra are essential.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm)

Note: These are predicted values based on related structures. Actual values may vary.

¹H NMR (400 MHz, CDCl₃) δ (ppm) Multiplicity Integration Assignment
Pyridine-H~8.70d1HH-2 (Py)
Pyridine-H~8.60dd1HH-6 (Py)
Pyrimidine-H~8.55d2HH-4, H-6 (Pyr)
Pyridine-H~7.80dt1HH-4 (Py)
Pyridine-H~7.30dd1HH-5 (Py)
Pyrimidine-H~6.95t1HH-5 (Pyr)
Methylene-H~5.50s2H-O-CH₂-
¹³C NMR (101 MHz, CDCl₃) δ (ppm) Assignment
Pyrimidine-C~165.0C-2 (Pyr)
Pyrimidine-C~158.0C-4, C-6 (Pyr)
Pyridine-C~149.5C-2 (Py)
Pyridine-C~148.5C-6 (Py)
Pyridine-C~136.0C-4 (Py)
Pyridine-C~133.0C-3 (Py)
Pyridine-C~123.5C-5 (Py)
Pyrimidine-C~115.0C-5 (Pyr)
Methylene-C~68.0-O-CH₂-
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Tune and shim the NMR spectrometer according to standard procedures.

  • ¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a one-dimensional ¹³C NMR spectrum. A proton-decoupled sequence is standard.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction.

  • Spectral Interpretation: Assign the signals in the spectra to the corresponding nuclei in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its identity.

Table 3: Expected Mass Spectrometry Data

Technique Ionization Mode Expected m/z Fragment
Electrospray (ESI)Positive[M+H]⁺Molecular Ion
Electron Impact (EI)-M⁺Molecular Ion
VariousFragments from cleavage of the ether linkage and pyridine/pyrimidine rings.
Experimental Protocol: Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample (typically 1 µg/mL to 10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Method Development: Select the appropriate ionization technique (e.g., ESI for LC-MS or EI for direct infusion).

  • Data Acquisition: Infuse the sample into the mass spectrometer and acquire the mass spectrum over a relevant m/z range.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.[2]

Table 4: Characteristic FTIR Absorption Bands

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
C-H (Aromatic)Stretching3100 - 3000
C-H (Aliphatic)Stretching3000 - 2850
C=N (Py, Pyr)Stretching1600 - 1450
C=C (Aromatic)Stretching1600 - 1450
C-O (Ether)Stretching1250 - 1050
Aromatic C-HBending (out-of-plane)900 - 675
Experimental Protocol: FTIR Spectroscopy
  • Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (e.g., NaCl or KBr). For Attenuated Total Reflectance (ATR), place a small amount of the solid sample directly on the ATR crystal.

  • Background Spectrum: Record a background spectrum of the empty sample compartment or the clean ATR crystal.

  • Sample Spectrum: Record the spectrum of the sample.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Spectral Interpretation: Identify the characteristic absorption bands and assign them to the functional groups in the molecule.

Thermal Analysis

Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine the thermal properties of the compound, including its melting point, thermal stability, and decomposition profile.[3][4]

Table 5: Expected Thermal Analysis Data

Technique Parameter Expected Value/Observation
DSC Melting Point (Tₘ)Sharp endothermic peak
PurityBroadening of the melting peak may indicate impurities
TGA Decomposition Temperature (Tₔ)Onset temperature of weight loss
Residual MassPercentage of mass remaining at the end of the analysis
Experimental Protocol: Thermal Analysis (DSC/TGA)
  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an appropriate pan (e.g., aluminum for DSC, platinum for TGA).

  • Instrument Setup: Place the sample pan and a reference pan in the instrument.

  • Method Parameters: Program the instrument with the desired temperature range and heating rate (e.g., 10 °C/min). The analysis is typically performed under an inert atmosphere (e.g., nitrogen).

  • Data Acquisition: Run the thermal analysis program and record the thermogram.

  • Data Analysis: Determine the melting point from the DSC curve and the decomposition temperatures and weight loss percentages from the TGA curve.

Visualizations

Analytical_Workflow cluster_synthesis Synthesis and Purification cluster_characterization Structural Characterization and Purity Assessment cluster_data Data Analysis and Reporting Synthesis Synthesis of this compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification HPLC HPLC (Purity) Purification->HPLC NMR NMR Spectroscopy (¹H, ¹³C) (Structure Elucidation) Purification->NMR MS Mass Spectrometry (Molecular Weight) Purification->MS FTIR FTIR Spectroscopy (Functional Groups) Purification->FTIR Thermal Thermal Analysis (DSC/TGA) (Thermal Properties) Purification->Thermal Data_Analysis Data Interpretation and Structural Confirmation HPLC->Data_Analysis NMR->Data_Analysis MS->Data_Analysis FTIR->Data_Analysis Thermal->Data_Analysis Final_Report Final Characterization Report Data_Analysis->Final_Report

Caption: Experimental workflow for the characterization of this compound.

References

Application Notes and Protocols for In Vitro Testing of Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches did not yield specific in vitro testing data or established protocols for the compound 2-[(Pyridin-3-yl)methoxy]pyrimidine. The following application notes and protocols are based on methodologies commonly employed for structurally related pyrimidine and pyridine derivatives, which have demonstrated potential as anticancer and anti-inflammatory agents. These notes are intended to provide a foundational framework for researchers to design and conduct in vitro studies for this compound and similar novel chemical entities.

Introduction

Pyrimidine derivatives are a prominent class of heterocyclic compounds that form the core structure of several biologically important molecules, including nucleobases. In medicinal chemistry, the pyrimidine scaffold is considered a "privileged structure" due to its versatile binding properties and its presence in numerous approved drugs with a wide range of activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial effects.[1][2] The pyridinyl-methoxy-pyrimidine core, as seen in the target compound, suggests potential for interaction with various biological targets, such as protein kinases or enzymes involved in inflammatory pathways.[3][4]

These application notes provide an overview of standard in vitro assays to characterize the biological activity of this compound, focusing on potential anticancer and anti-inflammatory applications.

Potential Biological Activities and In Vitro Models

Based on the activities of related pyrimidine derivatives, the primary areas for in vitro investigation of this compound include:

  • Anticancer Activity: Many pyrimidine derivatives have been shown to inhibit the proliferation of various cancer cell lines.[5][6] The mechanism often involves the inhibition of protein kinases that are crucial for cancer cell growth and survival.[4][7]

  • Anti-inflammatory Activity: Several pyrimidine derivatives have demonstrated anti-inflammatory properties by inhibiting key enzymes in the inflammatory cascade, such as Cyclooxygenase-2 (COX-2).[1][3][8]

Data Presentation: In Vitro Bioactivity of Structurally Related Pyrimidine Derivatives

The following tables summarize quantitative data for structurally related pyrimidine and pyridine derivatives to provide a reference for expected potency.

Table 1: Anticancer Activity of Representative Pyridine/Pyrimidine Derivatives

Compound ClassCell LineAssay TypeIC50 (µM)Reference
Pyridine-Urea Derivative (Compound 8e)MCF-7 (Breast Cancer)MTT Assay0.22[9]
Pyridine-Urea Derivative (Compound 8b)VariousNCI-60 PanelMean % Inhibition: 43[9]
Pyrimidine Derivative (Compound 3b)PC3 (Prostate Cancer)MTT Assay21[6]
Pyrido[2,3-d]pyrimidine (PD166326)K562 (Leukemia)Cell Growth Assay0.0003[4]

Table 2: Anti-inflammatory Activity of Representative Pyrimidine Derivatives

Compound ClassTargetAssay TypeIC50 (µM)Reference
Pyrazolo[3,4-d]pyrimidine (Compound 7)COX-2Human COX Enzymatic Assay>100 (weak inhibition)[3]
Pyrazolo[3,4-d]pyrimidine (Compound 8)COX-2Human COX Enzymatic Assay>100 (weak inhibition)[3]
Pyrazolo[3,4-d]pyrimidine (Compound 9)COX-2Human COX Enzymatic Assay95.0[3]
Pyridine Derivative (Compound 7a)Nitric Oxide ProductionGriess Assay (RAW 264.7 cells)76.6[10]
Pyrimidine Derivative (Compound 9d)Nitric Oxide ProductionGriess Assay (RAW 264.7 cells)88.7[10]

Experimental Protocols

Anticancer Activity: Cell Viability (MTT) Assay

This protocol is a standard method to assess the cytotoxic or cytostatic effects of a compound on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase.[11] The resulting purple formazan crystals are solubilized, and the absorbance is measured, which is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, PC3, A549) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). Replace the medium in the wells with 100 µL of the medium containing the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[11] Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro Kinase Inhibition Assay

This protocol can be adapted to assess the inhibitory activity of the compound against specific protein kinases (e.g., EGFR, VEGFR-2) that are often implicated in cancer.

Principle: The assay measures the ability of a compound to inhibit the enzymatic activity of a purified kinase. This is often done using a luminescent assay where the amount of ATP remaining after the kinase reaction is quantified. A lower luminescence indicates higher kinase activity (more ATP consumed) and vice versa.

Protocol:

  • Reagent Preparation: Prepare a reaction buffer (e.g., containing Tris-HCl, MgCl2, and DTT). Prepare solutions of the purified recombinant kinase, the kinase substrate (a specific peptide or protein), and ATP.

  • Compound Preparation: Prepare serial dilutions of this compound in the reaction buffer.

  • Kinase Reaction: In a 96-well plate, add the kinase, the test compound at various concentrations, and the substrate. Initiate the reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at 30°C for a specified period (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and add a detection reagent (e.g., Kinase-Glo® reagent) that measures the amount of remaining ATP.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value.

Anti-inflammatory Activity: COX Inhibition Assay

This protocol is used to determine the selective inhibition of COX-1 and COX-2 enzymes.

Principle: The assay measures the peroxidase activity of cyclooxygenase. The oxidation of a chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) by the peroxidase activity of COX is monitored spectrophotometrically.[1][8]

Protocol:

  • Enzyme and Compound Preparation: Prepare solutions of purified human recombinant COX-1 and COX-2 enzymes. Prepare serial dilutions of this compound.

  • Reaction Mixture: In a 96-well plate, add the reaction buffer, heme, the enzyme (COX-1 or COX-2), and the test compound. Incubate for a short period (e.g., 15 minutes) at room temperature.

  • Initiation of Reaction: Initiate the reaction by adding arachidonic acid (the substrate) and the chromogenic substrate (TMPD).

  • Absorbance Measurement: Immediately measure the absorbance at a specific wavelength (e.g., 595 nm) over time using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the percentage of inhibition relative to a control without the inhibitor and calculate the IC50 value for both COX-1 and COX-2 to assess selectivity.

Visualizations

experimental_workflow_MTT_assay start Start: Seed Cells in 96-well Plate incubation_24h Incubate for 24h start->incubation_24h Day 1 treatment Add this compound (Varying Concentrations) incubation_48h Incubate for 48-72h treatment->incubation_48h Day 1-4 incubation_24h->treatment add_mtt Add MTT Reagent incubation_48h->add_mtt Day 4 incubation_4h Incubate for 4h add_mtt->incubation_4h solubilize Add Solubilization Solution incubation_4h->solubilize read_absorbance Measure Absorbance (570 nm) solubilize->read_absorbance end End: Calculate IC50 read_absorbance->end

Caption: Workflow for the MTT Cell Viability Assay.

signaling_pathway_kinase_inhibition cluster_cell Cancer Cell cluster_downstream Downstream Signaling GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR2) GF->RTK Binds & Activates Ras_Raf_MEK_ERK Ras/Raf/MEK/ERK Pathway RTK->Ras_Raf_MEK_ERK PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway RTK->PI3K_Akt_mTOR Compound This compound Compound->RTK Inhibits Proliferation Cell Proliferation, Survival, Angiogenesis Ras_Raf_MEK_ERK->Proliferation PI3K_Akt_mTOR->Proliferation

Caption: Hypothesized Kinase Inhibition Signaling Pathway.

References

Application Notes and Protocols for Developing Assays of Pyridopyrimidine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridopyrimidines are a class of heterocyclic compounds that have emerged as a significant scaffold in the development of kinase inhibitors.[1][2][3] Their versatile structure allows for potent and selective inhibition of a variety of protein kinases, which are critical regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention.[3][4] These application notes provide a comprehensive overview of the assays and protocols used to identify and characterize pyridopyrimidine-based kinase inhibitors.

Targeted Kinases and Signaling Pathways

Pyridopyrimidine derivatives have been shown to inhibit a range of kinases, including but not limited to:

  • Tyrosine Kinases (TKs) : This broad family includes receptor tyrosine kinases (RTKs) like EGFR and PDGFR, as well as non-receptor tyrosine kinases such as BCR-ABL and Src.[1][5] Inhibition of these kinases can disrupt downstream signaling pathways involved in cell growth, proliferation, and survival.[1]

  • Cyclin-Dependent Kinases (CDKs) : Specifically CDK4/6, which are key regulators of the cell cycle.[1][2][6] Inhibition of CDK4/6 can lead to cell cycle arrest, particularly at the G1 phase.[7]

  • Phosphoinositide 3-Kinases (PI3K) : These are lipid kinases that play a crucial role in the PI3K/AKT/mTOR signaling pathway, which is central to cell growth, metabolism, and survival.[1]

  • PIM-1 Kinase : A serine/threonine kinase that is often overexpressed in various cancers and is involved in cell survival and apoptosis.[8]

  • Receptor-Interacting Protein Kinase 2 (RIPK2) : A key mediator of inflammatory signaling pathways.[9]

Signaling Pathway Diagrams

The following diagrams illustrate the signaling pathways commonly targeted by pyridopyrimidine kinase inhibitors.

EGFR_Signaling_Pathway EGFR Signaling Pathway Inhibition EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Pyridopyrimidine_Inhibitor Pyridopyrimidine Inhibitor Pyridopyrimidine_Inhibitor->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Proliferation Cell Proliferation & Survival ERK->Cell_Proliferation AKT AKT PI3K->AKT AKT->Cell_Proliferation

Caption: EGFR signaling pathway and its inhibition by pyridopyrimidine compounds.

CDK4_6_Pathway CDK4/6-Mediated Cell Cycle Progression CyclinD Cyclin D CDK4_6 CDK4/6 CyclinD->CDK4_6 Activates Rb Rb CDK4_6->Rb Phosphorylates E2F E2F Rb->E2F Inhibits G1_S_Transition G1-S Phase Transition E2F->G1_S_Transition Promotes Pyridopyrimidine_Inhibitor Pyridopyrimidine Inhibitor Pyridopyrimidine_Inhibitor->CDK4_6

Caption: Inhibition of the CDK4/6 pathway leading to cell cycle arrest.

Quantitative Data Summary

The following tables summarize the inhibitory activities of various pyridopyrimidine derivatives against different cancer cell lines and kinases.

Table 1: In Vitro Cytotoxicity of Pyridopyrimidine Derivatives (IC50 in µM)

CompoundHepG-2 (Liver)MCF-7 (Breast)HCT-116 (Colon)PC-3 (Prostate)HeLa (Cervical)Reference
Compound 5 5.917.69--9.27[6][7]
Compound 6 0.5->90% inhibition at 100µM>90% inhibition at 100µM-[2]
Compound 10 -----[6][7]
Compound 52 --76.6-[1]
Compound 60 --6.95.47-[1]
Doxorubicin --12.8--[1]

Table 2: Kinase Inhibitory Activity of Pyridopyrimidine Derivatives (IC50 in nM)

CompoundTarget KinaseIC50 (nM)Reference
PD166326 (95) Bcr-Abl0.8 - 2[1]
Compound 65 CDK6115.38[1]
Compound 66 CDK6726.25[1]
Compound 70 CDK4/D30.8[1]
Compound 70 CDK6/D32.0[1]
Compound 71 CDK4/D32.7[1]
Compound 71 CDK6/D34.8[1]
Compound 4 PIM-111.4[8]
Compound 10 PIM-117.2[8]
Staurosporine PIM-116.7[8]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Biochemical Kinase Assays

Biochemical assays directly measure the enzymatic activity of the kinase and its inhibition by a test compound.[4][10]

1. ADP-Glo™ Luminescence-Based Kinase Assay

This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[11]

  • Principle : The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the produced ADP is converted back to ATP, which is then used in a luciferase reaction to generate a luminescent signal that is proportional to the ADP concentration.

  • Protocol :

    • Prepare a reaction mixture containing the kinase, substrate, ATP, and the pyridopyrimidine inhibitor at various concentrations in a 384-well plate.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition and determine the IC50 value of the inhibitor.

2. TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) Assay

TR-FRET assays, such as LanthaScreen® and HTRF®, are used to measure either kinase activity or inhibitor binding.[4][12][13]

  • Principle (Activity Assay) : A europium-labeled antibody that specifically recognizes the phosphorylated substrate is used. When the substrate is phosphorylated by the kinase, the antibody binds, bringing the europium donor and a fluorescent acceptor (on the substrate) into close proximity, resulting in a FRET signal.

  • Protocol :

    • Add the kinase, a fluorescently labeled substrate, ATP, and the pyridopyrimidine inhibitor to a microplate.

    • Incubate to allow the kinase reaction to proceed.

    • Add a solution containing a terbium- or europium-labeled antibody specific for the phosphorylated substrate.

    • Incubate to allow antibody binding.

    • Measure the time-resolved fluorescence at the donor and acceptor emission wavelengths.

    • Calculate the FRET ratio and determine the IC50 of the inhibitor.

Experimental Workflow for Biochemical Assays

Biochemical_Assay_Workflow General Workflow for Biochemical Kinase Assays Start Start: Prepare Reagents Dispense Dispense Kinase, Substrate, ATP, and Inhibitor into Plate Start->Dispense Incubate_Reaction Incubate for Kinase Reaction Dispense->Incubate_Reaction Add_Detection Add Detection Reagents (e.g., ADP-Glo™ or TR-FRET antibody) Incubate_Reaction->Add_Detection Incubate_Detection Incubate for Signal Development Add_Detection->Incubate_Detection Read_Plate Read Plate (Luminescence or Fluorescence) Incubate_Detection->Read_Plate Analyze Analyze Data and Calculate IC50 Read_Plate->Analyze End End Analyze->End

Caption: A generalized workflow for performing biochemical kinase inhibitor assays.

Cell-Based Assays

Cell-based assays are crucial for evaluating the efficacy of inhibitors in a more physiologically relevant context.[14]

1. Cell Viability/Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Principle : The yellow tetrazolium salt MTT is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol :

    • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the pyridopyrimidine inhibitor for a specified period (e.g., 48 or 72 hours).

    • Add MTT solution to each well and incubate for 3-4 hours to allow formazan crystal formation.

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 value.

2. Cellular Phosphorylation Assay

This assay measures the phosphorylation status of a specific kinase substrate within the cell.

  • Principle : Techniques like Western blotting or cell-based ELISA can be used to detect the levels of a phosphorylated protein. A decrease in the phosphoprotein signal upon treatment with an inhibitor indicates target engagement and inhibition.

  • Protocol (Cell-Based ELISA) :

    • Plate cells in a 96-well plate and treat with the pyridopyrimidine inhibitor.

    • Lyse the cells and fix them to the plate.

    • Incubate with a primary antibody specific to the phosphorylated target protein.

    • Wash and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Add a substrate that produces a colorimetric or chemiluminescent signal.

    • Measure the signal and quantify the level of protein phosphorylation.

Biophysical Assays

Biophysical assays directly measure the binding of an inhibitor to the kinase.[15]

1. Surface Plasmon Resonance (SPR)

SPR is a label-free technique to study the binding kinetics and affinity of an inhibitor to its target kinase.

  • Principle : The kinase is immobilized on a sensor chip. When the inhibitor flows over the chip and binds to the kinase, the refractive index at the surface changes, which is detected as a change in the SPR signal.

  • Protocol :

    • Immobilize the purified kinase onto an SPR sensor chip.

    • Inject a series of concentrations of the pyridopyrimidine inhibitor over the sensor surface.

    • Monitor the change in the SPR signal in real-time to obtain association and dissociation curves.

    • Analyze the data to determine the binding affinity (KD) and kinetic parameters (kon and koff).

Conclusion

The development of assays for pyridopyrimidine kinase inhibitors requires a multi-faceted approach, combining biochemical, cell-based, and biophysical methods.[15][16] This allows for a comprehensive evaluation of a compound's potency, selectivity, and cellular efficacy. The protocols and data presented here provide a foundation for researchers to design and execute robust screening and characterization cascades for this promising class of kinase inhibitors.

References

Application Notes and Protocols for the Characterization of 2-[(Pyridin-3-yl)methoxy]pyrimidine as a Chemical Probe for the PI3K/mTOR Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The pyrimidine and pyridopyrimidine scaffolds are privileged structures in medicinal chemistry, known to be integral components of numerous biologically active compounds, including kinase inhibitors.[1][2][3][4] Small molecule kinase inhibitors have emerged as a significant class of therapeutics, particularly in oncology, with numerous compounds approved by the FDA.[5][6][7] The phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is frequently implicated in cancer.[8][9]

This document provides detailed application notes and protocols for the characterization and use of a novel chemical probe, 2-[(Pyridin-3-yl)methoxy]pyrimidine, which is hypothesized to target the PI3K/mTOR pathway. Chemical probes are essential tools for target validation and for dissecting cellular signaling pathways.[10] A high-quality chemical probe should exhibit potent and selective engagement of its intended target.[10][11] The following protocols outline the necessary experiments to validate this compound as a chemical probe for studying PI3K/mTOR signaling.

Data Presentation: Hypothetical Quantitative Data

For a novel chemical probe to be considered a valuable tool, it is essential to quantify its potency, selectivity, and cellular activity. The following table summarizes hypothetical data for this compound, which would be generated through the experimental protocols described below.

Parameter Assay Type Value Notes
Biochemical Potency
PI3Kα IC50Biochemical Kinase Assay85 nMIn vitro half-maximal inhibitory concentration against PI3Kα.
mTOR IC50Biochemical Kinase Assay120 nMIn vitro half-maximal inhibitory concentration against mTOR.
Cellular Activity
Target Engagement (PI3Kα)Cellular Thermal Shift Assay (CETSA)EC50 = 0.5 µMEffective concentration for 50% target stabilization in cells.
Target Engagement (mTOR)Western Blot (p-S6K)EC50 = 0.8 µMEffective concentration for 50% inhibition of downstream signaling.
Anti-proliferative ActivityCell Viability Assay (MCF-7)GI50 = 1.2 µMConcentration for 50% growth inhibition in a cancer cell line.
Selectivity
Kinome Scan (468 kinases)Binding AssayS-score (1 µM) = 0.02High selectivity, inhibiting a small fraction of the kinome.
Off-target ProfileBroad Panel ScreeningNo significant hitsNo significant binding to a panel of common off-targets.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on standard practices for characterizing small molecule kinase inhibitors.[12][13][14]

Biochemical Kinase Activity Assay (Luminescence-based)

This assay determines the in vitro potency of the chemical probe against its purified target kinase(s).

Materials:

  • Purified recombinant PI3Kα and mTOR kinases

  • Substrate (e.g., PIP2 for PI3Kα, inactive S6K1 for mTOR)

  • ATP

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • This compound (test compound)

  • Known PI3K/mTOR inhibitor (positive control)

  • DMSO (vehicle control)

  • 384-well plates

Protocol:

  • Prepare a serial dilution of this compound in DMSO.

  • In a 384-well plate, add 5 µL of kinase solution (PI3Kα or mTOR) to each well.

  • Add 1 µL of the diluted test compound, positive control, or DMSO to the respective wells.

  • Incubate for 15 minutes at room temperature.

  • Initiate the kinase reaction by adding 5 µL of a substrate/ATP mix.

  • Incubate for 1 hour at room temperature.

  • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Read the luminescence on a plate reader.

  • Calculate the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cellular Target Engagement Assay (Cellular Thermal Shift Assay - CETSA)

CETSA is used to verify that the chemical probe binds to its intended target in a cellular context.

Materials:

  • MCF-7 cells (or other relevant cell line)

  • Complete cell culture medium

  • PBS (Phosphate-Buffered Saline)

  • This compound

  • DMSO

  • Lysis buffer (with protease and phosphatase inhibitors)

  • Antibodies for Western blotting (anti-PI3Kα, anti-mTOR)

  • SDS-PAGE and Western blotting equipment

Protocol:

  • Culture MCF-7 cells to ~80% confluency.

  • Treat the cells with varying concentrations of this compound or DMSO for 2 hours.

  • Harvest the cells, wash with PBS, and resuspend in PBS.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the samples to a range of temperatures (e.g., 40-60°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lyse the cells by freeze-thaw cycles.

  • Centrifuge to pellet the precipitated proteins.

  • Collect the supernatant (soluble protein fraction).

  • Analyze the amount of soluble target protein (PI3Kα or mTOR) in each sample by Western blotting.

  • Quantify the band intensities and plot the amount of soluble protein as a function of temperature for each compound concentration to determine the thermal shift and calculate the EC50.

Western Blot for Downstream Signaling

This protocol assesses the functional consequence of target engagement by measuring the phosphorylation of a downstream substrate.

Materials:

  • MCF-7 cells

  • This compound

  • Serum-free and complete culture medium

  • Lysis buffer

  • Primary antibodies (anti-phospho-S6K, anti-total-S6K, anti-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Seed MCF-7 cells and allow them to adhere overnight.

  • Serum-starve the cells for 24 hours.

  • Pre-treat the cells with a serial dilution of this compound for 2 hours.

  • Stimulate the cells with a growth factor (e.g., insulin) for 30 minutes.

  • Lyse the cells and collect the protein lysates.

  • Determine protein concentration using a BCA assay.

  • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Probe the membrane with primary antibodies against phospho-S6K, total S6K, and a loading control (e.g., actin).

  • Incubate with HRP-conjugated secondary antibodies.

  • Visualize the bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the EC50 for the inhibition of downstream signaling.

Mandatory Visualizations

Signaling Pathway Diagram

PI3K_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation S6K1 S6K1 mTORC1->S6K1 Phosphorylation eIF4E_BP1 4E-BP1 mTORC1->eIF4E_BP1 Phosphorylation Proliferation Cell Growth & Proliferation S6K1->Proliferation eIF4E_BP1->Proliferation Inhibition Probe This compound Probe->PI3K Inhibition Probe->mTORC1 Inhibition

Caption: PI3K/mTOR signaling pathway with hypothetical inhibition points.

Experimental Workflow Diagram

Experimental_Workflow start Start: Novel Chemical Probe biochem Biochemical Assays (e.g., Kinase Activity) start->biochem cell_based Cell-Based Assays (e.g., CETSA, Western Blot) start->cell_based selectivity Selectivity Profiling (e.g., Kinome Scan) start->selectivity data_analysis Data Analysis (IC50, EC50, S-score) biochem->data_analysis cell_based->data_analysis selectivity->data_analysis conclusion Conclusion: Validate as Chemical Probe data_analysis->conclusion

Caption: Workflow for characterizing a novel chemical probe.

References

Application Notes and Protocols for the Large-Scale Synthesis of 2-[(Pyridin-3-yl)methoxy]pyrimidine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed methodology for the large-scale synthesis of 2-[(Pyridin-3-yl)methoxy]pyrimidine, a key intermediate in the development of various pharmaceutical compounds. The protocol is designed for scalability and robustness, focusing on yield, purity, and process efficiency. The synthesis is based on a nucleophilic aromatic substitution reaction between 2-chloropyrimidine and 3-pyridinemethanol.

Introduction

Synthesis Pathway

The synthesis proceeds via a nucleophilic aromatic substitution reaction where the alkoxide generated from 3-pyridinemethanol displaces the chlorine atom on the 2-position of the pyrimidine ring.

Synthesis_Pathway Reactant1 2-Chloropyrimidine Reaction Nucleophilic Aromatic Substitution Reactant1->Reaction Reactant2 3-Pyridinemethanol Reactant2->Reaction Base Sodium Hydride (NaH) or Potassium tert-butoxide (t-BuOK) Base->Reaction Solvent Anhydrous THF or DMF Solvent->Reaction Product This compound Byproduct NaCl or KCl Reaction->Product Reaction->Byproduct

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocols

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )PuritySupplier (Example)
2-Chloropyrimidine1722-12-9114.53>98%Sigma-Aldrich
3-Pyridinemethanol100-55-0109.13>99%Sigma-Aldrich
Sodium Hydride (60% disp. in oil)7646-69-724.0060%Sigma-Aldrich
Anhydrous Tetrahydrofuran (THF)109-99-972.11>99.9%Sigma-Aldrich
Anhydrous N,N-Dimethylformamide (DMF)68-12-273.09>99.8%Sigma-Aldrich
Ethyl Acetate141-78-688.11ACS GradeFisher Scientific
Hexanes110-54-386.18ACS GradeFisher Scientific
Saturated Sodium Bicarbonate SolutionN/AN/AN/AIn-house prep.
BrineN/AN/AN/AIn-house prep.
Anhydrous Sodium Sulfate7757-82-6142.04>99%Sigma-Aldrich
Large-Scale Synthesis Protocol

This protocol is designed for a 1 mole scale synthesis.

1. Reactor Setup:

  • A 5 L jacketed glass reactor equipped with a mechanical stirrer, a temperature probe, a nitrogen inlet, and a condenser is assembled.

  • The reactor is thoroughly dried and purged with nitrogen.

2. Reagent Preparation:

  • Anhydrous THF (2 L) is charged into the reactor.

  • 3-Pyridinemethanol (109.13 g, 1.0 mol) is added to the THF with stirring.

3. Formation of the Alkoxide:

  • The solution is cooled to 0-5 °C using a circulating chiller.

  • Sodium hydride (60% dispersion in mineral oil, 44.0 g, 1.1 mol) is added portion-wise over 30-45 minutes, maintaining the internal temperature below 10 °C.

  • Caution: Hydrogen gas is evolved during this step. Ensure adequate ventilation and a nitrogen atmosphere.

  • The reaction mixture is stirred at 0-5 °C for 1 hour after the addition is complete.

4. Nucleophilic Substitution Reaction:

  • A solution of 2-chloropyrimidine (114.53 g, 1.0 mol) in anhydrous THF (500 mL) is prepared separately.

  • This solution is added dropwise to the reactor over 1 hour, maintaining the internal temperature at 0-5 °C.

  • After the addition, the reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.

5. Reaction Monitoring:

  • The reaction progress is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material (2-chloropyrimidine) is consumed.

  • TLC System: Ethyl acetate/Hexanes (1:1), visualized under UV light (254 nm).

  • HPLC System: C18 column, mobile phase of acetonitrile/water gradient, detection at 254 nm.

6. Work-up and Isolation:

  • The reaction is carefully quenched by the slow addition of water (100 mL) at 0-5 °C.

  • The mixture is then concentrated under reduced pressure to remove the bulk of the THF.

  • The residue is partitioned between ethyl acetate (2 L) and water (1 L).

  • The layers are separated, and the aqueous layer is extracted with ethyl acetate (2 x 500 mL).

  • The combined organic layers are washed with saturated sodium bicarbonate solution (1 L) and brine (1 L).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

7. Purification:

  • The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

  • For large-scale operations, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) is a more practical approach.

  • The purified product is dried under vacuum at 40-50 °C to a constant weight.

Process Workflow

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Dry and purge reactor with N2 B Charge THF and 3-Pyridinemethanol A->B C Cool to 0-5 °C B->C D Add NaH portion-wise C->D E Stir for 1h (Alkoxide formation) D->E F Add 2-Chloropyrimidine solution E->F G Warm to RT and stir for 12-16h F->G H Monitor by TLC/HPLC G->H I Quench with water H->I Reaction Complete J Concentrate in vacuo I->J K Partition (EtOAc/Water) J->K L Wash with NaHCO3 and Brine K->L M Dry with Na2SO4 and concentrate L->M N Column Chromatography or Recrystallization M->N O Dry under vacuum N->O P Final Product: this compound O->P

Caption: Step-by-step workflow for the large-scale synthesis of this compound.

Data Presentation

Stoichiometry and Yield
CompoundM.W. ( g/mol )Amount (g)MolesMolar Equiv.
2-Chloropyrimidine114.53114.531.01.0
3-Pyridinemethanol109.13109.131.01.0
Sodium Hydride (60%)24.0044.01.11.1
Product (Theoretical Yield) 187.20 187.20 1.0 -
Product (Typical Actual Yield) 187.20 140.4 - 159.1 0.75 - 0.85 75-85%
Analytical Characterization
TechniqueExpected Results
¹H NMR (CDCl₃, 400 MHz)δ 8.70 (d, 1H), 8.60 (s, 1H), 8.55 (d, 2H), 7.80 (d, 1H), 7.30 (m, 1H), 6.95 (t, 1H), 5.50 (s, 2H). (Note: These are predicted shifts and should be confirmed experimentally).
¹³C NMR (CDCl₃, 100 MHz)δ 164.5, 158.0, 149.5, 149.0, 135.5, 132.0, 123.5, 115.0, 68.0. (Note: These are predicted shifts and should be confirmed experimentally).
Mass Spec (ESI) m/z = 188.08 [M+H]⁺
HPLC Purity >98%
Melting Point To be determined experimentally.

Safety Considerations

  • Sodium Hydride: Highly flammable and reacts violently with water, releasing flammable hydrogen gas. Handle under an inert atmosphere and use appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and gloves.

  • 2-Chloropyrimidine: Toxic if swallowed or in contact with skin.[1] Causes skin and eye irritation. Handle in a well-ventilated fume hood with appropriate PPE.

  • Anhydrous Solvents: THF and DMF are flammable and can form peroxides. Use in a well-ventilated area away from ignition sources.

  • General Precautions: All operations should be carried out by trained personnel in a facility equipped for large-scale chemical synthesis. A risk assessment should be performed before commencing any work.

Conclusion

The protocol described provides a comprehensive guide for the large-scale synthesis of this compound. By following this methodology, researchers and production chemists can reliably produce this key intermediate in high yield and purity. Optimization of reaction conditions, such as temperature and reaction time, may be necessary to adapt the protocol to specific equipment and scale requirements.

References

Application Notes and Protocols for the Synthesis of 2-[(Pyridin-3-yl)methoxy]pyrimidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-[(Pyridin-3-yl)methoxy]pyrimidine is a heterocyclic compound of interest in medicinal chemistry and drug discovery due to the prevalence of both pyrimidine and pyridine moieties in pharmacologically active molecules. The synthesis of this target molecule is most commonly achieved via a Williamson ether synthesis, a robust and versatile method for forming ether linkages. This protocol details the nucleophilic aromatic substitution (SNAr) reaction between a 2-halopyrimidine and 3-pyridinemethanol. The reaction proceeds by the deprotonation of the alcohol to form a nucleophilic alkoxide, which then displaces the halide on the electron-deficient pyrimidine ring.

Reaction Principle

The synthesis is based on the Williamson ether synthesis, where an alkoxide reacts with a primary alkyl halide or, in this case, an activated aryl halide. The pyrimidine ring is sufficiently electron-deficient to be susceptible to nucleophilic aromatic substitution, especially with a good leaving group at the 2-position, such as a halide.

Required Starting Materials

The primary starting materials for the synthesis of this compound are:

  • 2-Halopyrimidine: 2-chloropyrimidine or 2-bromopyrimidine are commonly used. 2-chloropyrimidine is often preferred due to its commercial availability and reactivity.

  • 3-Pyridinemethanol: This provides the pyridinylmethoxy moiety.

  • Base: A base is required to deprotonate the hydroxyl group of 3-pyridinemethanol. Common choices include sodium hydride (NaH), potassium carbonate (K₂CO₃), or sodium methoxide (NaOMe).

  • Solvent: A polar aprotic solvent is typically used to facilitate the reaction. Examples include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile (CH₃CN).

Experimental Protocol

This protocol provides a general procedure for the synthesis of this compound. Optimization of reaction conditions may be necessary depending on the specific scale and desired purity.

1. Reagent Preparation:

  • Ensure all glassware is dry before use.

  • Handle all reagents in a well-ventilated fume hood.

  • Sodium hydride (if used) is highly reactive and should be handled with extreme care under an inert atmosphere (e.g., nitrogen or argon).

2. Reaction Setup:

  • To a solution of 3-pyridinemethanol (1.0 eq) in anhydrous DMF (or another suitable polar aprotic solvent), add a base (e.g., NaH, 1.1-1.5 eq) portion-wise at 0 °C under an inert atmosphere.

  • Allow the mixture to stir at room temperature for 30-60 minutes, or until the evolution of hydrogen gas ceases (if using NaH), to ensure the complete formation of the alkoxide.

3. Addition of 2-Halopyrimidine:

  • Add a solution of 2-chloropyrimidine (1.0-1.2 eq) in the same anhydrous solvent to the reaction mixture dropwise at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

4. Reaction Work-up:

  • Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

5. Purification:

  • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

6. Characterization:

  • Confirm the identity and purity of the final product using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Data Presentation

Starting Material (Pyrimidine)Starting Material (Alcohol)BaseSolventTemperatureTime (h)Yield (%)
2-Chloropyrimidine3-PyridinemethanolSodium Hydride (NaH)DMFRT12-2470-90
2-Chloropyrimidine3-PyridinemethanolPotassium Carbonate (K₂CO₃)DMF/CH₃CN80 °C8-1660-80
2-Bromopyrimidine3-PyridinemethanolSodium Methoxide (NaOMe)MethanolReflux6-1265-85

Note: Yields are approximate and can vary based on reaction scale and optimization.

Mandatory Visualizations

Synthesis Workflow Diagram

Synthesis_Workflow SM1 2-Chloropyrimidine Reaction Williamson Ether Synthesis (Nucleophilic Aromatic Substitution) SM1->Reaction SM2 3-Pyridinemethanol SM2->Reaction Base Base (e.g., NaH) Base->Reaction Solvent Solvent (e.g., DMF) Solvent->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Quench Purification Column Chromatography Workup->Purification Crude Product Product This compound Purification->Product Pure Product

Caption: Synthetic workflow for this compound.

Signaling Pathway (Logical Relationship)

Logical_Relationship Start Starting Materials: 2-Halopyrimidine 3-Pyridinemethanol Alkoxide Alkoxide Formation (Deprotonation with Base) Start->Alkoxide SNAr Nucleophilic Aromatic Substitution (SNAr) Alkoxide->SNAr Nucleophilic Attack Intermediate Meisenheimer-like Intermediate (Transient) SNAr->Intermediate Product Ether Product Formation (Loss of Halide) Intermediate->Product Final This compound Product->Final

Caption: Key steps in the synthesis of this compound.

Application Notes and Protocols for Enzymatic Assays Involving 2-[(Pyridin-3-yl)methoxy]pyrimidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidine derivatives are a cornerstone in medicinal chemistry, forming the scaffold for numerous bioactive compounds with diverse pharmacological activities, including potent kinase inhibition.[1] Compounds incorporating a pyrimidine core are recognized for their ability to form key hydrogen bonds within the conserved hinge region of many human kinases. This document provides detailed protocols and application notes for the enzymatic evaluation of 2-[(Pyridin-3-yl)methoxy]pyrimidine, a representative pyridinyl-pyrimidine compound, as a potential kinase inhibitor. The methodologies described herein are designed to assess the compound's inhibitory potency and selectivity, crucial for its development as a therapeutic agent. The protocols are based on established kinase assay technologies and principles for characterizing kinase inhibitors.[1][2]

Target Signaling Pathway: PI3K/mTOR

The phosphatidylinositol 3-kinase (PI3K)/mTOR signaling pathway is a critical regulator of cell proliferation, growth, and survival.[3] Dysregulation of this pathway is a common feature in various cancers, making its components attractive targets for therapeutic intervention.[4][5] Pyrido[2,3-d]pyrimidine derivatives have been identified as potent inhibitors of PI3K and mTOR.[3] The following diagram illustrates the simplified PI3K/mTOR signaling cascade.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT Akt PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 activates CellGrowth Cell Growth & Proliferation S6K1->CellGrowth Inhibitor This compound Inhibitor->PI3K inhibits

Caption: PI3K/mTOR Signaling Pathway Inhibition.

Quantitative Data Summary

The inhibitory activity of this compound was assessed against a panel of kinases to determine its potency and selectivity. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

CompoundTarget KinaseIC50 (nM)Off-Target Kinase 1 (MARK3)IC50 (nM)Off-Target Kinase 2 (TBK1)IC50 (nM)
This compound PI3Kα15MARK3>10,000TBK11,250
Reference Inhibitor (Voxtalisib) PI3Kα5MARK3>10,000TBK1980

Experimental Protocols

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a luminescence-based kinase assay to determine the IC50 value of a test compound against a target kinase (e.g., PI3Kα). The assay measures the amount of ATP remaining in the solution following the kinase reaction. A decrease in luminescence indicates higher kinase activity and lower inhibition.

Materials:

  • Recombinant human PI3Kα enzyme

  • Kinase substrate (e.g., PIP2)

  • ATP

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • This compound (test compound)

  • Reference inhibitor (e.g., Voxtalisib)

  • DMSO (for compound dilution)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • White, opaque 96-well plates

  • Multimode plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound and the reference inhibitor in DMSO.

    • Perform serial dilutions of the stock solutions in DMSO to create a range of concentrations (e.g., from 100 µM to 1 nM).

    • Prepare a DMSO-only control.

  • Reaction Setup:

    • In a 96-well plate, add 5 µL of the diluted compounds or DMSO control to the appropriate wells.

    • Add 20 µL of kinase reaction buffer containing the kinase substrate to each well.

    • Add 10 µL of the PI3Kα enzyme solution (pre-diluted in reaction buffer) to each well to initiate the reaction.

    • The final reaction volume is 50 µL.

  • Incubation:

    • Incubate the plate at room temperature (or 30°C) for 60 minutes.

  • ATP Detection:

    • Prepare the Kinase-Glo® reagent according to the manufacturer's instructions.

    • Add 50 µL of the Kinase-Glo® reagent to each well of the plate.

    • Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Experimental Workflow Diagram

The following diagram outlines the workflow for the in vitro kinase inhibition assay.

Kinase_Assay_Workflow Start Start CompoundPrep Compound Preparation (Serial Dilutions) Start->CompoundPrep PlateSetup Plate Setup (Add Compound/Control) CompoundPrep->PlateSetup AddSubstrate Add Substrate Mix PlateSetup->AddSubstrate AddEnzyme Add Kinase Enzyme (Initiate Reaction) AddSubstrate->AddEnzyme Incubate Incubate (60 min at RT) AddEnzyme->Incubate AddDetection Add Kinase-Glo® Reagent Incubate->AddDetection Incubate2 Incubate (10 min at RT) AddDetection->Incubate2 ReadPlate Measure Luminescence Incubate2->ReadPlate DataAnalysis Data Analysis (Calculate IC50) ReadPlate->DataAnalysis End End DataAnalysis->End

Caption: In Vitro Kinase Inhibition Assay Workflow.

Concluding Remarks

The provided protocols offer a robust framework for the initial enzymatic characterization of this compound and other novel pyrimidine-based compounds. For a comprehensive understanding of a compound's cellular activity, it is recommended to follow up with cell-based target engagement assays, such as NanoBRET™.[1] Further kinome-wide selectivity screening is also advised to fully profile the compound's specificity and potential off-target effects.[1] These detailed investigations are essential for advancing promising kinase inhibitors through the drug discovery pipeline.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-[(Pyridin-3-yl)methoxy]pyrimidine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-[(Pyridin-3-yl)methoxy]pyrimidine synthesis.

Overview of the Synthesis

The synthesis of this compound is typically achieved via a Williamson ether synthesis. This reaction involves the nucleophilic substitution (SN2) of a halide (like chlorine) on the pyrimidine ring by the alkoxide of 3-pyridinemethanol.[1][2][3] The general reaction involves deprotonating the alcohol to form a more potent nucleophile (an alkoxide), which then attacks the electrophilic carbon on the pyrimidine ring, displacing the halide.[4][5]

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Low yield is a common issue that can stem from several factors, including incomplete reaction, competing side reactions, or suboptimal reaction conditions.

A1. Incomplete Reaction: Ensure the reaction goes to completion by monitoring it with Thin Layer Chromatography (TLC). If the starting materials are still present after an extended period, consider the following:

  • Base Strength: The alcohol (3-pyridinemethanol) must be fully deprotonated to form the active nucleophile. A weak base may not accomplish this effectively. Stronger bases like Sodium Hydride (NaH) or Potassium Hydride (KH) are often preferred over carbonates or hydroxides for forming alkoxides.[4]

  • Reaction Time & Temperature: SN2 reactions can be slow.[1] Increasing the temperature can improve the reaction rate, but be cautious as this can also promote side reactions. Extending the reaction time may also be beneficial.

A2. Competing Side Reactions: The primary competing reaction in a Williamson ether synthesis is the E2 elimination, especially with sterically hindered substrates.[2][4]

  • Elimination: Although 2-chloropyrimidine is an aryl halide and not prone to standard E2 elimination, the reaction conditions can still influence side product formation. Using a bulky base can favor elimination if any alternative pathways exist.[3]

  • C-Alkylation: Aryloxide ions can sometimes undergo alkylation on the ring itself, a phenomenon known as C-alkylation.[1] While O-alkylation is generally favored for this synthesis, harsh conditions could potentially lead to byproducts.

A3. Suboptimal Reagent and Solvent Choice: The choice of base and solvent is critical for maximizing the yield of an SN2 reaction.

ParameterRecommended for High Yield (SN2)Rationale
Base Sodium Hydride (NaH), Potassium Hydride (KH), LHMDSThese are strong, non-nucleophilic bases that effectively deprotonate the alcohol to form the alkoxide without introducing competing nucleophiles.[4]
Solvent Polar Aprotic: DMF, DMSO, THFThese solvents solvate the cation of the base but not the alkoxide nucleophile, leaving it "naked" and highly reactive. This significantly speeds up SN2 reactions.[4]
Leaving Group Cl, Br, I, OTs, OMsHalides are good leaving groups. The reactivity order is generally I > Br > Cl > F. Tosylates (OTs) and Mesylates (OMs) are also excellent leaving groups.[2]
Temperature Moderate (e.g., 25-80 °C)Higher temperatures can favor elimination side reactions. The optimal temperature should be determined empirically.[1]
Q2: I am observing multiple spots on my TLC plate after the reaction. What are these impurities and how can I purify my product?

The most common impurities are unreacted starting materials (2-chloropyrimidine and 3-pyridinemethanol) and potential side products.

Purification Strategy:

  • Aqueous Workup: After the reaction is complete, quench the mixture carefully (e.g., with water or a saturated NH₄Cl solution). Extract the product into an organic solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM).[6][7] Wash the organic layer with brine to remove residual water.

  • Column Chromatography: This is the most effective method for separating the desired product from impurities. A silica gel column is typically used. The solvent system (eluent) must be optimized to achieve good separation. A common starting point is a gradient of Ethyl Acetate in Hexanes.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an excellent final purification step to obtain a highly pure compound.

Experimental Protocols

General Protocol for this compound Synthesis

This protocol is a general guideline based on the principles of the Williamson ether synthesis.[4][5] Optimization may be required.

Materials:

  • 3-Pyridinemethanol

  • 2-Chloropyrimidine

  • Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • Alkoxide Formation:

    • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3-pyridinemethanol (1.0 eq).

    • Dissolve the alcohol in anhydrous DMF.

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add NaH (1.1 eq) portion-wise. Caution: Hydrogen gas is evolved.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes until gas evolution ceases. This indicates the formation of the sodium alkoxide.

  • Nucleophilic Substitution:

    • Dissolve 2-chloropyrimidine (1.05 eq) in a minimal amount of anhydrous DMF.

    • Add the 2-chloropyrimidine solution dropwise to the alkoxide solution at room temperature.

    • Heat the reaction mixture to 60-80 °C and monitor the reaction progress by TLC.

  • Workup and Extraction:

    • Once the reaction is complete, cool the mixture to 0 °C.

    • Slowly quench the reaction by adding saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and add Ethyl Acetate and water.

    • Separate the layers. Extract the aqueous layer two more times with Ethyl Acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of 20-50% Ethyl Acetate in Hexanes) to afford the pure this compound.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of the target compound.

G start Starting Materials (3-Pyridinemethanol, NaH) alkoxide 1. Alkoxide Formation (Anhydrous DMF, 0°C to RT) start->alkoxide sn2 2. S-N-2 Reaction (DMF, 60-80°C) alkoxide->sn2 reagent2 Starting Material (2-Chloropyrimidine) reagent2->sn2 workup 3. Aqueous Workup (Quench, Extraction) sn2->workup purify 4. Purification (Column Chromatography) workup->purify product Pure Product purify->product

Caption: General workflow for synthesis and purification.

Troubleshooting Logic for Low Yield

This decision tree provides a logical approach to diagnosing and resolving issues of low reaction yield.

G low_yield Problem: Low Yield check_tlc Check TLC: Starting Material Remaining? low_yield->check_tlc incomplete_rxn Cause: Incomplete Reaction check_tlc->incomplete_rxn Yes side_products Cause: Side Reactions check_tlc->side_products No sol_base Action: Use Stronger Base (e.g., NaH, KH) incomplete_rxn->sol_base sol_time Action: Increase Reaction Time or Temperature incomplete_rxn->sol_time sol_solvent Action: Use Polar Aprotic Solvent (DMF, DMSO) side_products->sol_solvent sol_temp Action: Lower Reaction Temperature side_products->sol_temp

Caption: Troubleshooting decision tree for low yield.

References

Technical Support Center: Pyridopyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for pyridopyrimidine synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of pyridopyrimidine derivatives. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address specific challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: My multi-component reaction (MCR) for pyridopyrimidine synthesis is resulting in a low yield. What are the potential causes and solutions?

A1: Low yields in MCRs for pyridopyrimidine synthesis can stem from several factors. A common issue is the formation of stable intermediates that do not proceed to the final cyclized product. For instance, in the reaction between an aldehyde, an active methylene compound, and an aminopyrimidine, the initial Knoevenagel condensation or Michael addition product might be isolated instead of the desired pyridopyrimidine.

Troubleshooting Steps:

  • Catalyst Choice: The catalyst plays a crucial role. For many MCRs leading to pyridopyrimidines, nanocatalysts have been shown to significantly improve yields by activating the substrates and facilitating cyclization.[1] Consider screening different catalysts, including both Lewis and Brønsted acids.

  • Solvent and Temperature: The reaction medium and temperature are critical. While some syntheses proceed well under solvent-free conditions with gentle heating[1], others may require a specific solvent to ensure all reactants remain in solution and to facilitate the cyclization step. Toluene is often a preferred solvent over more polar options like DMSO or DMF for certain cyclizations.[1]

  • Reaction Time: MCRs can be sensitive to reaction time. Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal time for product formation and to avoid potential degradation or side product formation with prolonged reaction times. Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields.[2]

Q2: I am observing the formation of an unexpected isomer in my pyridopyrimidine synthesis. How can I control the regioselectivity?

A2: The formation of isomers often arises in reactions with unsymmetrical reagents, where cyclization can occur at different positions. For example, when using an unsymmetrical 1,3-dicarbonyl compound with a 6-aminopyrimidine, the reaction of the most reactive carbonyl group with the 5-position of the pyrimidine ring generally dictates the orientation of the final product.

Troubleshooting Steps:

  • Protecting Groups: If your aminopyrimidine has multiple reactive sites, consider using protecting groups to block unwanted reaction pathways.

  • Reaction Conditions: The regioselectivity can sometimes be influenced by the reaction conditions. Experiment with different solvents, temperatures, and catalysts. For instance, the use of a bulky catalyst might favor reaction at a less sterically hindered site.

  • Starting Material Design: If possible, modify your starting materials to favor the desired cyclization. This could involve introducing electron-withdrawing or -donating groups to alter the reactivity of specific positions.

Q3: During the functionalization of the pyridopyrimidine core, for example, via chlorination with POCl₃ followed by nucleophilic aromatic substitution (SNAr), I am getting a mixture of products or no reaction. What should I check?

A3: This is a common multi-step process for introducing diversity to the pyridopyrimidine scaffold. Problems can arise at either the chlorination or the SNAr step.

Troubleshooting Steps for Chlorination:

  • Reagent Purity and Excess: Ensure the phosphorus oxychloride (POCl₃) is fresh and used in sufficient excess. The presence of moisture can deactivate the reagent.

  • Temperature: Chlorination reactions with POCl₃ often require heating. Ensure the reaction is heated to the appropriate temperature (e.g., 95 °C) to drive the reaction to completion.[3]

  • Catalyst: In some cases, a catalytic amount of a tertiary amine or DMF can facilitate the reaction.

Troubleshooting Steps for SNAr:

  • Nucleophile Strength: The success of the SNAr reaction depends on the nucleophilicity of the incoming group. Stronger nucleophiles will react more readily.

  • Solvent: A polar aprotic solvent like acetonitrile or 1,4-dioxane is often used to facilitate SNAr reactions.[3]

  • Leaving Group: The chloro group is a good leaving group, but in some cases, converting it to a better leaving group (e.g., a sulfonate) might be necessary.

  • Electron-Withdrawing Groups: The presence of electron-withdrawing groups on the pyridopyrimidine ring will activate it towards nucleophilic attack.

Troubleshooting Guides

Guide 1: Low Yield in One-Pot Three-Component Synthesis of Dihydropyrido[2,3-d]pyrimidines

This guide addresses the common issue of low yields in the popular one-pot synthesis of dihydropyrido[2,3-d]pyrimidines from an aldehyde, an active methylene compound (e.g., malononitrile), and a 6-aminopyrimidine derivative.

Potential Side Reactions and Byproducts:

  • Formation of Arylidene Intermediate: The initial Knoevenagel condensation between the aldehyde and the active methylene compound can be reversible or the product can be stable and not proceed to the next step.

  • Michael Adduct as the Main Product: The Michael addition of the aminopyrimidine to the arylidene intermediate may occur, but the subsequent intramolecular cyclization and dehydration/aromatization might be slow or incomplete.

  • Dealkylation/Dearylation: In some cases, particularly under harsh acidic conditions or high temperatures, dealkylation or dearylation of substituents on the starting materials can occur.

Troubleshooting Workflow:

G start Low Yield in MCR check_intermediates Analyze reaction mixture by LC-MS/TLC to identify major components start->check_intermediates arylidene Arylidene intermediate is the major product check_intermediates->arylidene Is an intermediate accumulating? michael_adduct Michael adduct is the major product check_intermediates->michael_adduct complex_mixture Complex mixture of byproducts observed check_intermediates->complex_mixture Is it a clean reaction? optimize_catalyst Optimize Catalyst: - Increase catalyst loading - Screen different catalysts (e.g., nanocatalysts, Lewis/Brønsted acids) arylidene->optimize_catalyst optimize_conditions Optimize Reaction Conditions: - Increase temperature - Switch to a higher boiling point solvent - Consider microwave irradiation michael_adduct->optimize_conditions purify_reactants Purify Reactants: - Check for impurities in starting materials - Re-evaluate reaction stoichiometry complex_mixture->purify_reactants solution Improved Yield optimize_catalyst->solution optimize_conditions->solution purify_reactants->solution

Caption: Troubleshooting workflow for low yield in MCR.

Guide 2: Incomplete Oxidation of a Dihydropyridopyrimidine

In some synthetic routes, a dihydropyridopyrimidine intermediate is formed which then needs to be oxidized to the aromatic pyridopyrimidine. Incomplete oxidation is a common issue.

Common Oxidizing Agents:

  • Air (often catalyzed by the reaction conditions)

  • Mild chemical oxidants (e.g., DDQ, MnO₂)

Troubleshooting Steps:

  • Choice of Oxidant: If spontaneous air oxidation is insufficient, a dedicated oxidizing agent may be required. The choice of oxidant should be compatible with the functional groups present in the molecule.

  • Reaction Time and Temperature: Oxidation reactions can be slow. Monitor the reaction progress over time and consider gentle heating if the reaction is sluggish at room temperature.

  • Atmosphere: If relying on air oxidation, ensuring good exposure to air (e.g., by bubbling air through the reaction mixture or running the reaction open to the atmosphere) can be beneficial.

Quantitative Data Summary

The use of optimized reaction conditions and catalysts can have a significant impact on the yield of pyridopyrimidine synthesis.

Synthesis MethodConditionsYield RangeReference
Three-component reactionNanocatalyst, solvent-free, heating88-95%[1]
Three-component reactionZrO₂ nanoparticles, solvent-free90-97%[1]
Microwave-assisted synthesisCompared to conventional heating64-96% (vs. 27-70%)[2]
Two-component reactionNi-doped TiO₂ nanoparticles, toluene46-92%[1]

Key Experimental Protocols

Protocol 1: General Procedure for Nanocatalyst-Mediated Three-Component Synthesis of Pyrido[2,3-d]pyrimidines

This protocol is adapted from methodologies employing nanocatalysts for the synthesis of various pyridopyrimidine derivatives.[1]

  • Reactant Mixture: In a round-bottom flask, combine the aryl aldehyde (1 mmol), the active methylene compound (e.g., malononitrile or ethyl cyanoacetate, 1 mmol), and the 6-aminopyrimidine derivative (1 mmol).

  • Catalyst Addition: Add the nanocatalyst (e.g., γ-Fe₂O₃@HAp-SO₃H or ZrO₂ nanoparticles, typically 5-10 mol%).

  • Reaction Conditions: The mixture is heated, often under solvent-free conditions, for the time specified in the literature (which can range from minutes to hours). The temperature is typically moderate (e.g., 80-100 °C).

  • Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. If the reaction was performed in a solvent, the solvent is removed under reduced pressure. The crude product is then purified.

  • Purification: Purification is typically achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Protocol 2: Synthesis of 7-Chloro-pyridopyrimidines and Subsequent Amination

This protocol is based on the synthesis of precursors for further functionalization.[3]

Step A: Chlorination

  • Starting Material: To the pyridopyrimidone derivative (1 mmol) in a flask equipped with a reflux condenser, add phosphorus oxychloride (POCl₃, e.g., 5-10 equivalents).

  • Catalyst (Optional): A catalytic amount of N,N-dimethylformamide (DMF) can be added.

  • Reaction Conditions: The reaction mixture is heated to reflux (e.g., 95 °C) for several hours until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up: The excess POCl₃ is carefully removed under reduced pressure. The residue is then quenched by pouring it onto crushed ice with vigorous stirring. The resulting precipitate is filtered, washed with water, and dried.

Step B: Nucleophilic Aromatic Substitution (SNAr)

  • Reactant Mixture: The crude 7-chloro-pyridopyrimidine (1 mmol) is dissolved in a suitable solvent such as acetonitrile or 1,4-dioxane.

  • Nucleophile Addition: The desired amine (1-1.5 equivalents) is added to the solution. A base (e.g., diisopropylethylamine or potassium carbonate) may be required to scavenge the HCl generated.

  • Reaction Conditions: The reaction mixture is heated (e.g., 80 °C) until the starting material is consumed.

  • Work-up and Purification: The solvent is removed in vacuo, and the residue is purified by column chromatography or recrystallization to yield the 7-amino-pyridopyrimidine derivative.

Signaling Pathways and Logical Relationships

The synthesis of pyridopyrimidines often involves a series of sequential or one-pot reactions. The following diagram illustrates a generalized multi-component reaction pathway.

G cluster_reactants Reactants Aldehyde Aldehyde Knoevenagel Knoevenagel Condensation Aldehyde->Knoevenagel ActiveMethylene Active Methylene Compound ActiveMethylene->Knoevenagel Aminopyrimidine 6-Aminopyrimidine Michael Michael Addition Aminopyrimidine->Michael Arylidene Arylidene Intermediate Knoevenagel->Arylidene Arylidene->Michael MichaelAdduct Michael Adduct Intermediate Michael->MichaelAdduct Cyclization Intramolecular Cyclization MichaelAdduct->Cyclization Dehydration Dehydration/ Aromatization Cyclization->Dehydration Product Pyridopyrimidine Product Dehydration->Product

Caption: Generalized pathway for MCR synthesis.

References

Technical Support Center: Crystallization of 2-[(Pyridin-3-yl)methoxy]pyrimidine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully crystallizing 2-[(Pyridin-3-yl)methoxy]pyrimidine.

Troubleshooting Guide

This guide addresses common issues encountered during the crystallization process in a question-and-answer format.

Issue 1: No Crystals Are Forming

  • Question: I have cooled my solution, but no crystals have appeared. What should I do?

  • Answer: This is a common issue, often related to supersaturation or an excess of solvent.[1]

    • Induce Nucleation: If the solution is clear, try scratching the inside surface of the flask with a glass stirring rod just below the solvent line.[2] This can create microscopic scratches that provide a surface for crystals to begin forming. Another technique is to add a "seed crystal" of the pure compound, if available.[1]

    • Check Solvent Volume: You may have used too much solvent, preventing the solution from becoming saturated enough for crystals to form.[1][2] Gently heat the solution to boil off a portion of the solvent, then allow it to cool again.[2]

    • Ensure Proper Cooling: If the solution cooled too quickly, crystals might not have had time to nucleate.[3] Allow the solution to cool slowly to room temperature first, before placing it in an ice bath.[4] Insulating the flask can help slow the cooling process.[2]

    • Recover and Restart: If all else fails, the solvent can be removed by rotary evaporation to recover the crude solid.[1][2] You can then attempt the crystallization again with a different solvent system.[2]

Issue 2: The Compound Oiled Out Instead of Crystallizing

  • Question: Instead of solid crystals, an oily layer has formed at the bottom of my flask. How can I fix this?

  • Answer: "Oiling out" occurs when the solute's melting point is lower than the solvent's boiling point, or when the compound is significantly impure.[1] The substance comes out of the solution above its melting point.

    • Re-dissolve and Dilute: Reheat the solution until the oil fully redissolves. Add a small amount of additional solvent to lower the saturation point.[1]

    • Slow Down Cooling: Attempt to cool the solution much more slowly.[1] This can be achieved by leaving the flask on a hot plate that is turned off or by placing it in a warm water bath and allowing it to cool with the bath. Slow cooling favors the formation of ordered crystals over an amorphous oil.[1]

    • Change Solvent: Consider using a solvent with a lower boiling point or a different solvent system altogether.

Issue 3: The Crystal Yield is Very Low

  • Question: I managed to get crystals, but the final yield is much lower than expected. Why did this happen?

  • Answer: A poor yield can result from several factors during the crystallization process.

    • Excess Solvent: Using too much solvent is a primary cause of low yield, as a significant amount of the compound will remain dissolved in the mother liquor.[1][2]

    • Premature Crystallization: If a hot filtration step was used to remove impurities, some product may have crystallized prematurely on the filter paper or funnel.[2] Ensure the solution and filtration apparatus are kept hot during this step.

    • Incomplete Transfer: Ensure all crystals are scraped from the flask and transferred during the filtration step. Rinsing the flask with a small amount of the cold mother liquor can help transfer the remaining crystals.

Issue 4: Crystals Formed Too Quickly

  • Question: As soon as I removed my flask from the heat, a large amount of solid crashed out of the solution. Is this a problem?

  • Answer: Yes, rapid crystallization often traps impurities within the crystal lattice, leading to a less pure final product.[2] Ideal crystallization occurs over a period of about 20 minutes.[2]

    • Increase Solvent Volume: Reheat the solution to redissolve the solid.

    • Add a small amount of extra solvent (1-2%) to slightly decrease the saturation. [2]

    • Cool Slowly: Allow the solution to cool more slowly to promote the formation of larger, purer crystals.[2]

Crystallization Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common crystallization problems.

G Troubleshooting Crystallization start Start: Solution Cooled check_crystals Crystals Formed? start->check_crystals issue_oil Compound 'Oiled Out'? check_crystals->issue_oil No crystals_ok Crystals Formed check_crystals->crystals_ok Yes no_crystals No Crystals issue_oil->no_crystals No oiled_out Oiled Out issue_oil->oiled_out Yes action_scratch 1. Scratch Flask 2. Add Seed Crystal no_crystals->action_scratch action_reheat_add 1. Reheat to Dissolve 2. Add More Solvent 3. Cool Slowly oiled_out->action_reheat_add check_yield Check Yield & Purity crystals_ok->check_yield yield_ok Good Yield & Purity check_yield->yield_ok Good yield_low Low Yield check_yield->yield_low Low success Process Complete yield_ok->success action_check_solvent_vol Review Solvent Volume Used in Protocol yield_low->action_check_solvent_vol action_reduce_solvent Reduce Solvent Volume (Evaporate) action_scratch->action_reduce_solvent Still No Crystals action_restart Restart with New Solvent action_reduce_solvent->action_restart Still No Crystals

Caption: A flowchart for diagnosing and solving common crystallization issues.

Frequently Asked Questions (FAQs)

  • Q1: What is the best solvent for crystallizing this compound?

    • A1: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[5] For pyrimidine derivatives, solvents like ethanol, methanol, dioxane, and chloroform have been used.[6][7][8] A systematic approach using small-scale solubility tests with various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile, toluene) is the best way to determine the optimal solvent.

  • Q2: How do impurities affect crystallization?

    • A2: Even small amounts of impurities can disrupt the crystal lattice formation, potentially hindering crystal growth, altering the crystal structure, or causing the compound to oil out.[9] If your crude material is highly impure, prior purification by column chromatography may be necessary.

  • Q3: My compound is only soluble in DMF or DMSO. How can I crystallize it?

    • A3: Crystallizing from high-boiling point, highly polar solvents like DMF and DMSO is challenging. A "vapor diffusion" or "anti-solvent" method is often effective.[5] This involves dissolving the compound in a minimal amount of DMF or DMSO in a small vial. This vial is then placed inside a larger, sealed container with a more volatile "anti-solvent" (a solvent in which the compound is insoluble, like DCM, diethyl ether, or cyclohexane).[8] Over time, the anti-solvent vapor diffuses into the solution, reducing the compound's solubility and promoting slow crystal growth.[5][8]

  • Q4: What is polymorphism and why is it important?

    • A4: Polymorphism is the ability of a compound to exist in multiple different crystal structures.[9][10] These different forms, or polymorphs, can have significantly different physical properties, including solubility, stability, and bioavailability, which are critical in drug development.[10][11][12] Controlling the crystallization process is key to obtaining the desired, most stable polymorph.[10]

Data Presentation

While specific solubility data for this compound is not available in the provided search results, the following tables for other pyrimidine derivatives illustrate how such data is typically presented. Researchers should determine this data experimentally for the target compound.

Table 1: Solubility of Pyrimidine Derivatives in Methanol This table shows the mole fraction solubility (x) of various pyrimidine derivatives in methanol at different temperatures. This illustrates the principle that solubility generally increases with temperature.

Compound IDR GroupT=293.15 KT=298.15 KT=303.15 KT=308.15 KT=313.15 K
MDT 1 4-hydroxy-3-methoxyphenyl0.000300.000330.000370.000410.00045
MDT 2 4-methoxyphenyl0.000180.000210.000230.000260.00029
MDT 3 4-hydroxyphenyl0.000280.000310.000340.000370.00040
MDT 4 4-chlorophenyl0.000150.000170.000190.000210.00023
MDT 9 furan-2-yl0.000330.000370.000420.000460.00051
Data adapted from a study on various pyrimidine derivatives.[13]

Table 2: Physical Properties of Related Pyrimidine Compounds Melting point is a key indicator of purity. A sharp melting point close to the literature value suggests a pure compound.

Compound NameMelting Point (°C)Molecular Formula
Ethyl 6-(5-((3-methylbenzyl)carbamoyl)pyrimidin-2-yl)nicotinate180–181 °CC₂₁H₂₀N₄O₃
6-(5-((3-bromobenzyl)carbamoyl)pyrimidin-2-yl)nicotinic acid270–271 °CC₁₉H₁₃BrN₄O₃
6-(5-((3-methylbenzyl)carbamoyl)pyrimidin-2-yl)nicotinic acid276–277 °CC₂₀H₁₆N₄O₃
6-(5-((2,3-difluorobenzyl)carbamoyl)pyrimidin-2-yl)nicotinic acid283–284 °CC₁₉H₁₂F₂N₄O₃
Data from a study on the synthesis of 2-(Pyridin-2-yl) Pyrimidine Derivatives.[14]

Experimental Protocols

General Protocol for Single-Solvent Recrystallization

This protocol provides a standard methodology for purification by recrystallization.[4][15]

  • Solvent Selection: Place approximately 20-30 mg of the crude this compound into a test tube. Add a potential solvent dropwise. A good solvent will not dissolve the compound at room temperature but will dissolve it completely upon heating. Test several solvents to find the ideal one.

  • Dissolution: Place the crude compound into an Erlenmeyer flask. Add the chosen solvent in small portions while heating the flask (e.g., on a hot plate or in a water bath).[4] Continue adding hot solvent until the compound just dissolves completely. Using the minimum amount of hot solvent is crucial for good recovery.[15]

  • Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and add a very small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): To remove the charcoal or any insoluble impurities, perform a hot gravity filtration. This involves pouring the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated flask. This step must be done quickly to prevent the desired compound from crystallizing prematurely.[15]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature.[2] Do not disturb the flask during this period. Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.[4]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[4]

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Leave the crystals in the funnel with the vacuum on to pull air through and help them dry.[4] Then, transfer the purified crystals to a watch glass and allow them to air dry completely.

Logical Relationships in Crystallization

The success of a crystallization experiment depends on the interplay between several key factors.

G Key Relationships in Crystallization Solute Solute Properties (Purity, Polarity) Concentration Concentration (Supersaturation) Solute->Concentration affects Outcome Crystallization Outcome (Yield, Purity, Polymorph) Solute->Outcome influences Solvent Solvent Choice (Polarity, Boiling Pt.) Solvent->Concentration determines Solvent->Outcome influences Temp Temperature (Cooling Rate) Temp->Concentration controls Temp->Outcome influences Concentration->Outcome directly impacts

References

optimization of reaction conditions for pyridopyrimidine derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of pyridopyrimidine derivatives. The information is tailored for researchers, scientists, and professionals in drug development to help optimize reaction conditions and resolve common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for preparing pyridopyrimidine scaffolds?

A1: Pyridopyrimidine derivatives are typically synthesized through multi-component reactions (MCRs), condensation reactions, and pyridine annelation.[1] Common approaches include:

  • Two, three, or four-component reactions: These methods offer efficiency by combining multiple starting materials in a single step.[2] A frequent example is the one-pot reaction of an amino-pyrimidine derivative (like 6-aminouracil), an aldehyde, and an active methylene compound (such as malononitrile or an ester).[1][2]

  • Condensation reactions: These involve the reaction of precursors like aminopyridines with carbonyl compounds or their equivalents, followed by cyclization to form the pyrimidine ring. For instance, condensation of guanidine nitrate with ethoxymethylenemalononitrile is a key step in some routes.[3]

  • Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields compared to conventional heating methods.[4]

Q2: My reaction yield is very low. What are the first troubleshooting steps I should take?

A2: Low yield is a common issue. Systematically review the following aspects of your experiment:

  • Reagent and Solvent Quality: Ensure all reagents are pure and solvents are anhydrous, if required by the reaction. Impurities can interfere with the reaction.[5]

  • Reaction Setup: Flame-dry or oven-dry all glassware to remove moisture, which can quench reagents or catalyze side reactions.[5]

  • Temperature Control: Verify that the reaction is maintained at the optimal temperature. Deviations can lead to decomposition or incomplete conversion.[6]

  • Stirring: Ensure thorough and continuous stirring to maintain a homogenous reaction mixture.[5]

  • Monitoring: Track the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS) to determine the optimal reaction time and identify potential side product formation.[5]

Q3: How does the choice of catalyst affect the synthesis of pyridopyrimidine derivatives?

A3: The catalyst plays a critical role in reaction efficiency, yield, and environmental impact.

  • Acid/Base Catalysis: Simple acids (like HCl) or bases (like piperidine or sodium ethoxide) are often used to facilitate condensation and cyclization steps.[3][6][7]

  • Nano-catalysts: Modern approaches frequently employ nano-catalysts (e.g., Ni-doped TiO₂, Fe₃O₄@SiO₂, or HAp-encapsulated-γ-Fe₂O₃) which offer advantages like high efficiency, reusability, mild reaction conditions, and often lead to higher yields.[2] Using a nano-catalyst can provide a greener synthetic route with easier product workup.[2]

Q4: Can switching from conventional heating to microwave irradiation improve my results?

A4: Yes, microwave irradiation is a powerful tool for optimizing these syntheses. Studies have shown that it can dramatically reduce reaction times (e.g., from 8 hours to 40 minutes) and significantly increase yields (e.g., from a 27-70% range to 64-96%) compared to conventional oil bath heating.[4]

Troubleshooting Guide

This guide addresses specific problems that may be encountered during the synthesis of pyridopyrimidine derivatives.

Issue 1: Low or No Product Yield

If you are experiencing a low yield, a systematic approach to troubleshooting is essential. The following workflow can help identify the root cause.

G start Problem: Low Yield reagents Check Reagent Purity & Stoichiometry start->reagents conditions Verify Reaction Conditions (Temp, Time, Atmosphere) start->conditions setup Inspect Glassware & Setup (Dryness, Inertness) start->setup catalyst Evaluate Catalyst Activity start->catalyst reagents_sol Solution: Purify reagents, use fresh solvents, verify calculations. reagents->reagents_sol Impure/Incorrect Amounts conditions_sol Solution: Optimize temperature/time via TLC. Ensure inert atmosphere if needed. conditions->conditions_sol Sub-optimal Parameters setup_sol Solution: Oven/flame-dry glassware. Check for leaks. setup->setup_sol Moisture or Air Contamination catalyst_sol Solution: Use fresh catalyst or screen alternative catalysts (e.g., nanocatalysts). catalyst->catalyst_sol Deactivated or Inefficient

Caption: Troubleshooting workflow for low reaction yield.

Issue 2: Formation of Multiple Side Products

The presence of significant side products, often observed via TLC or NMR, can complicate purification and reduce the yield of the desired compound.

  • Potential Cause: Incorrect reaction temperature. Running the reaction at a temperature that is too high can cause decomposition of starting materials or products. Conversely, a temperature that is too low may not provide enough energy to overcome the activation barrier for the desired reaction, allowing side reactions to dominate.[6]

    • Solution: Screen a range of temperatures to find the optimal balance. Start with the literature-reported temperature and test increments of ±10-20°C.

  • Potential Cause: Incorrect order of reagent addition. In multi-component reactions, the sequence of adding reactants can be crucial for directing the reaction pathway towards the desired product.

    • Solution: Consult mechanistic studies or vary the addition sequence. For example, pre-mixing the aldehyde and active methylene compound to form a Knoevenagel adduct before adding the amino-pyrimidine can prevent undesired side reactions.[2]

  • Potential Cause: Inefficient catalyst. The catalyst may be promoting side reactions.

    • Solution: Experiment with different catalysts. For example, if a strong acid is causing degradation, a milder solid acid catalyst or a nanocatalyst might be more selective.[2]

Issue 3: Reaction Does Not Go to Completion (Stalls)

If you observe that the reaction starts but stalls before all the starting material is consumed, consider the following:

  • Potential Cause: Catalyst deactivation. The catalyst may be poisoned by impurities or degrade over the course of the reaction.

    • Solution: Add a fresh portion of the catalyst to see if the reaction restarts. Ensure reagents are pure to avoid introducing catalyst poisons.[5]

  • Potential Cause: Reversible reaction or product inhibition. The reaction may be reaching equilibrium, or the product being formed might be inhibiting the catalyst.

    • Solution: Try removing a byproduct (e.g., water) as it forms, using a Dean-Stark apparatus if applicable. If product inhibition is suspected, a different synthetic route may be necessary.

  • Potential Cause: Insufficient reagent. A key reagent may be consumed in a side reaction or have been added in a slight deficit.

    • Solution: Add a small excess (e.g., 1.1 equivalents) of the limiting reagent that is not fully consumed to drive the reaction to completion.[5]

Data on Reaction Condition Optimization

Optimizing parameters such as solvent, catalyst, and temperature is crucial for maximizing yield and minimizing reaction time.

Table 1: Effect of Catalyst and Solvent on a Three-Component Synthesis of Pyrido[2,3-d:5,6-d']dipyrimidine Derivatives [8]

EntryCatalyst (mol%)SolventTemperature (°C)Time (min)Yield (%)
1Vitamin C (5)Solvent-Free1002570
2Vitamin C (10)Solvent-Free1001585
3Vitamin C (15)Solvent-Free1001094
4Vitamin C (20)Solvent-Free1001095
5Vitamin C (15)H₂O1003080
6Vitamin C (15)EtOH804575
7Vitamin C (15)CH₃CN806060
8NoneSolvent-Free100120Trace

Reaction Model: Benzaldehyde (1 mmol) and 6-aminouracil (2 mmol).

Table 2: Comparison of Conventional Heating vs. Microwave Irradiation [4]

CompoundMethodTimeYield (%)
IntermediatesConventional (Oil Bath)12 h27 - 45
IntermediatesMicrowave (400 W)2 h64 - 78
Final ProductsConventional (Oil Bath)8 h40 - 70
Final ProductsMicrowave (400 W)40 min75 - 96

Key Experimental Protocols

Protocol 1: General Three-Component Synthesis of Tetrahydropyrido[2,3-d]pyrimidines using a Nanocatalyst [2]

This protocol describes a one-pot synthesis under heating and catalytic conditions.

G cluster_reactants Reactants & Catalyst cluster_procedure Procedure A Aryl Aldehyde Mix 1. Combine reactants and catalyst in ethanol. A->Mix B 2,6-Diaminopyrimidin-4-ol B->Mix C Active Methylene Compound (e.g., Malononitrile) C->Mix Cat Fe₃O₄@SiO₂ Nanocatalyst Cat->Mix Reflux 2. Heat mixture under reflux. Mix->Reflux Monitor 3. Monitor reaction via TLC. Reflux->Monitor Workup 4. Cool, separate catalyst with magnet, and isolate product. Monitor->Workup Purify 5. Purify by recrystallization. Workup->Purify Product Target Pyridopyrimidine Purify->Product

Caption: Workflow for nanocatalyst-mediated synthesis.

Methodology:

  • To a round-bottom flask, add the aryl aldehyde (1 mmol), 2,6-diaminopyrimidin-4-ol (1 mmol), the active methylene compound (1 mmol), and the Fe₃O₄@SiO₂-based nanocatalyst in ethanol.[2]

  • Heat the mixture under reflux. The reaction progress is monitored by Thin Layer Chromatography (TLC).[2]

  • Upon completion, cool the reaction mixture to room temperature.

  • Separate the magnetic nanocatalyst from the solution using an external magnet.[2]

  • Evaporate the solvent under reduced pressure.

  • Purify the resulting solid product by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: Microwave-Assisted Synthesis of Pyridopyrimidine Derivatives [4]

This protocol outlines a rapid synthesis using microwave irradiation.

Methodology:

  • In a sealed microwave reaction vessel, combine the 1,3-indandione (1 mmol), the appropriate aldehyde (1 mmol), and the primary amine (1 mmol) in acetic acid.[4]

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at 120°C (400 W) for 40 minutes.[4]

  • After cooling, collect the precipitate by filtration.

  • Wash the solid with a suitable solvent (e.g., cold ethanol) and dry under vacuum to obtain the final product.

References

Technical Support Center: Overcoming Solubility Challenges with 2-[(Pyridin-3-yl)methoxy]pyrimidine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 2-[(Pyridin-3-yl)methoxy]pyrimidine and structurally related compounds.

Frequently Asked Questions (FAQs)

Q1: My batch of this compound shows poor aqueous solubility. What are the initial steps to troubleshoot this?

A1: Poor aqueous solubility is a common challenge for many small molecules.[1][2][3] Initial troubleshooting should focus on understanding the physicochemical properties of your specific batch and the intended application.

Recommended Initial Steps:

  • Purity and Solid-State Characterization: Confirm the purity of your compound using analytical techniques like HPLC and NMR. Characterize the solid form (crystalline vs. amorphous) using methods such as X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC). Different polymorphs of a compound can exhibit significantly different solubilities.[2][4]

  • pH-Dependent Solubility Profile: Determine the solubility of your compound across a range of physiologically relevant pH values (e.g., pH 1.0 to 7.5).[5] As a compound with pyridine and pyrimidine moieties, its ionization state, and therefore solubility, is likely to be pH-dependent.

  • Solvent Screening: Test the solubility in a panel of pharmaceutically acceptable solvents and co-solvents.[6][7] This will help in developing suitable formulations for in vitro and in vivo studies.

Q2: What are the common formulation strategies to enhance the solubility of poorly soluble compounds like this?

A2: Several formulation strategies can be employed to improve the solubility and bioavailability of poorly soluble drug candidates.[1][4][8] The choice of strategy often depends on the compound's properties and the desired dosage form.

Common Formulation Approaches:

  • pH Modification: For ionizable compounds, adjusting the pH of the formulation to favor the more soluble ionized form can be a simple and effective approach.[6][9]

  • Co-solvents: Utilizing a mixture of a primary solvent (like water) with a water-miscible organic solvent (e.g., ethanol, propylene glycol, PEG 400) can significantly increase solubility.[6]

  • Surfactant Solubilization: Surfactants can form micelles that encapsulate hydrophobic molecules, increasing their apparent solubility in aqueous media.[6]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules, thereby increasing their solubility and stability.[2][4]

  • Amorphous Solid Dispersions (ASDs): Dispersing the compound in an amorphous state within a polymer matrix can lead to higher apparent solubility and faster dissolution rates compared to the crystalline form.[5][10]

  • Lipid-Based Formulations: Incorporating the compound into lipid-based systems like self-emulsifying drug delivery systems (SEDDS) can improve solubilization and absorption.[1][8]

  • Particle Size Reduction: Decreasing the particle size through techniques like micronization or nanosizing increases the surface area, which can enhance the dissolution rate.[4][5][8]

Troubleshooting Guides

Issue 1: Compound crashes out of solution during in vitro assays.

Possible Cause: The compound's concentration in the assay medium exceeds its thermodynamic solubility, leading to precipitation.

Troubleshooting Steps:

  • Determine Kinetic Solubility: Perform a kinetic solubility assay under your specific experimental conditions (buffer, temperature, incubation time) to understand the metastable concentration that can be achieved.[11]

  • Use of Co-solvents: If compatible with your assay, introduce a small percentage of a co-solvent like DMSO or ethanol to the final assay medium. Be mindful of potential solvent effects on the biological system.

  • Formulation with Solubilizing Excipients: Consider pre-formulating the compound with excipients such as cyclodextrins or non-ionic surfactants (e.g., Tween® 80) before adding it to the assay medium.

Issue 2: Low and variable oral bioavailability in animal studies.

Possible Cause: Poor aqueous solubility leading to low dissolution rate in the gastrointestinal tract, resulting in limited and erratic absorption.[12][13]

Troubleshooting Steps:

  • Select an Enabling Formulation: Based on the compound's properties, select an appropriate formulation strategy to enhance solubility and dissolution.

    • For weakly basic compounds, a pH-modified formulation or a salt form might be beneficial.[6]

    • For neutral and lipophilic compounds, amorphous solid dispersions or lipid-based formulations are often effective.[1][5]

  • Particle Size Reduction: If the compound is "brick-dust" like (high melting point, strong crystal lattice), reducing the particle size to the nano-range can improve the dissolution rate.[1]

  • In Vitro Dissolution Testing: Perform in vitro dissolution studies with the selected formulations in biorelevant media (e.g., FaSSIF, FeSSIF) to predict in vivo performance.

Quantitative Data Summary

Table 1: Example pH-Dependent Aqueous Solubility

pHSolubility (µg/mL)Method
1.2150Equilibrium Shake-Flask
4.525Equilibrium Shake-Flask
6.85Equilibrium Shake-Flask
7.4< 1Equilibrium Shake-Flask

Table 2: Example Solubility in Common Solvents and Co-solvents

Solvent SystemSolubility (mg/mL)Temperature (°C)
Water< 0.0125
0.1 N HCl0.1525
Phosphate Buffered Saline (pH 7.4)< 0.00125
DMSO> 10025
Ethanol525
PEG 4005025
20% PEG 400 in Water1.225
10% Tween® 80 in Water0.825

Experimental Protocols

Protocol 1: Equilibrium Shake-Flask Solubility Measurement

Objective: To determine the thermodynamic solubility of a compound in a specific medium.

Materials:

  • This compound (solid)

  • Selected solvent/buffer

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Syringe filters (e.g., 0.22 µm PVDF)

  • HPLC system with a suitable analytical method

Procedure:

  • Add an excess amount of the solid compound to a vial.

  • Add a known volume of the desired solvent or buffer.

  • Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

  • Shake the vials for a sufficient time to reach equilibrium (typically 24-72 hours).

  • After equilibration, allow the suspension to settle.

  • Carefully withdraw a sample from the supernatant and immediately filter it using a syringe filter to remove any undissolved solids.

  • Dilute the filtrate with a suitable solvent and analyze the concentration of the dissolved compound using a validated HPLC method.

  • Repeat the measurement in triplicate to ensure reproducibility.

Protocol 2: Preparation of an Amorphous Solid Dispersion (Solvent Evaporation Method)

Objective: To prepare an amorphous solid dispersion of the compound in a polymer matrix to enhance solubility.

Materials:

  • This compound

  • Polymer (e.g., PVP K30, HPMC-AS)

  • Volatile organic solvent (e.g., methanol, acetone)

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Dissolve a specific ratio of the compound and the selected polymer in a suitable volatile organic solvent. Common drug-to-polymer ratios to screen are 1:1, 1:3, and 1:9 (w/w).

  • Ensure complete dissolution to form a clear solution.

  • Remove the solvent using a rotary evaporator under reduced pressure and controlled temperature.

  • A thin film of the solid dispersion will form on the wall of the flask.

  • Further dry the solid dispersion in a vacuum oven for 24-48 hours to remove any residual solvent.

  • Scrape the dried solid dispersion from the flask and store it in a desiccator.

  • Characterize the resulting solid dispersion for its amorphous nature (using XRPD) and perform dissolution studies to assess the improvement in solubility.

Visualizations

experimental_workflow cluster_start Initial Assessment cluster_characterization Physicochemical Characterization cluster_strategy Solubility Enhancement Strategy cluster_evaluation Evaluation cluster_end Outcome start Poorly Soluble Compound (this compound) purity Purity Analysis (HPLC, NMR) start->purity solid_state Solid-State Analysis (XRPD, DSC) start->solid_state ph_solubility pH-Solubility Profile start->ph_solubility formulation Select Formulation Approach (e.g., ASD, Lipid-based, Co-solvent) purity->formulation solid_state->formulation ph_solubility->formulation dissolution In Vitro Dissolution Testing formulation->dissolution particle_size Particle Size Reduction (Micronization/Nanosizing) particle_size->dissolution in_vivo In Vivo Pharmacokinetic Study dissolution->in_vivo end Optimized Formulation with Improved Bioavailability in_vivo->end

Caption: Workflow for addressing solubility issues.

signaling_pathway cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Potential Solutions A Low Aqueous Solubility B High Crystal Lattice Energy ('Brick Dust') A->B C High Lipophilicity ('Grease Ball') A->C D Unfavorable pH for Ionization A->D E Amorphous Solid Dispersions B->E Disrupt Crystal Packing F Particle Size Reduction B->F Increase Surface Area G Lipid-Based Formulations C->G Enhance Solubilization I Co-solvents / Surfactants C->I H pH Adjustment / Salt Formation D->H Favor Ionized Form D->I

Caption: Logical relationships in solubility enhancement.

References

stability problems with 2-[(Pyridin-3-yl)methoxy]pyrimidine in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-[(Pyridin-3-yl)methoxy]pyrimidine in solution. This resource is intended for researchers, scientists, and drug development professionals to anticipate and address potential challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

A1: The main stability concerns for this compound in solution are susceptibility to hydrolysis, photodegradation, and to a lesser extent, thermal degradation. The ether linkage between the pyridine and pyrimidine rings is a potential site for cleavage under certain conditions.

Q2: To which type of hydrolysis is the compound most susceptible?

A2: The compound is potentially susceptible to both acid- and base-catalyzed hydrolysis. The presence of nitrogen atoms in both heterocyclic rings can influence the electron density of the ether linkage, potentially making it more labile under acidic or basic conditions. Acidic conditions may lead to protonation of the nitrogen atoms, which could facilitate cleavage of the ether bond.

Q3: Is this compound sensitive to light?

A3: Yes, pyrimidine and pyridine derivatives can be susceptible to photodegradation, especially when exposed to UV light.[1][2] The aromatic nature of both rings allows for the absorption of UV radiation, which can lead to the formation of reactive species and subsequent degradation of the molecule. It is recommended to protect solutions of this compound from light.

Q4: What are the likely degradation products?

A4: The primary degradation products are likely to be pyridin-3-ylmethanol and 2-hydroxypyrimidine, resulting from the cleavage of the ether bond. Further degradation of these initial products may also occur depending on the specific conditions.

Q5: How can I minimize the degradation of this compound in my experiments?

A5: To minimize degradation, it is recommended to:

  • Prepare fresh solutions before use.

  • Store stock solutions at low temperatures (e.g., -20°C or -80°C) and protected from light.

  • Use buffers to maintain a stable pH, preferably in the neutral range, unless experimental conditions require otherwise.

  • Avoid prolonged exposure to ambient light and UV sources.

  • Consider the use of antioxidants in the formulation if oxidative degradation is suspected.

Troubleshooting Guides

Issue 1: Loss of Compound Potency or Inconsistent Results Over Time

Possible Cause: Degradation of this compound in the stock solution or experimental medium.

Troubleshooting Steps:

  • Verify Stock Solution Integrity:

    • Analyze the stock solution using a suitable analytical method such as HPLC-UV or LC-MS to check for the presence of the parent compound and potential degradation products.

    • Compare the peak area of the parent compound in an aged stock solution to that of a freshly prepared one.

  • Evaluate Solution Conditions:

    • pH: Measure the pH of your experimental medium. If it is acidic or basic, consider if this could be contributing to hydrolysis.

    • Light Exposure: Ensure that all solutions are protected from light during preparation, storage, and the experiment itself. Use amber vials or wrap containers in aluminum foil.

    • Temperature: Avoid storing solutions at room temperature for extended periods.

Preventative Measures:

  • Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.

  • Prepare fresh dilutions for each experiment from a recently prepared stock solution.

  • Conduct a preliminary stability study of the compound in your specific experimental buffer and conditions.

Issue 2: Appearance of Unexpected Peaks in Analytical Chromatograms

Possible Cause: Formation of degradation products.

Troubleshooting Steps:

  • Characterize Unknown Peaks:

    • If using LC-MS, analyze the mass-to-charge ratio (m/z) of the unexpected peaks to identify potential degradation products. The expected masses for pyridin-3-ylmethanol and 2-hydroxypyrimidine can be calculated and compared.

    • Perform forced degradation studies (see Experimental Protocols section) to intentionally generate degradation products and compare their retention times and mass spectra with the unknown peaks in your experimental samples.

  • Investigate the Source of Degradation:

    • Review the experimental workflow to identify potential steps where degradation might be occurring (e.g., prolonged incubation at elevated temperatures, exposure to incompatible reagents).

Quantitative Data Summary

ParameterConditionPotential Effect on StabilityReference
pH Acidic (pH < 4)Potential for acid-catalyzed hydrolysis of the ether linkage.General chemical principles
Neutral (pH 6-8)Generally expected to be the most stable pH range.General chemical principles
Basic (pH > 9)Potential for base-catalyzed hydrolysis of the ether linkage.General chemical principles
Light UV ExposureCan induce photodegradation, leading to ring cleavage or other structural changes.[1][2]
Ambient LightProlonged exposure may lead to gradual degradation.[1][2]
Temperature -20°C to -80°CRecommended for long-term storage of stock solutions.General laboratory practice
2-8°CSuitable for short-term storage (days).General laboratory practice
Room TemperatureMay lead to significant degradation over hours to days.[3]
Elevated Temp (>40°C)Can accelerate both hydrolytic and oxidative degradation.[3]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the compound to identify potential degradation products and assess its stability under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • UV lamp (254 nm and/or 365 nm)

  • Heating block or water bath

  • HPLC-UV or LC-MS system

Procedure:

  • Acid Hydrolysis:

    • Dissolve the compound in 0.1 N HCl to a final concentration of 1 mg/mL.

    • Incubate a sample at 60°C for 24 hours.

    • Take aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the aliquots with an equivalent amount of 0.1 N NaOH before analysis.

  • Base Hydrolysis:

    • Dissolve the compound in 0.1 N NaOH to a final concentration of 1 mg/mL.

    • Incubate a sample at 60°C for 24 hours.

    • Take aliquots at various time points.

    • Neutralize the aliquots with an equivalent amount of 0.1 N HCl before analysis.

  • Oxidative Degradation:

    • Dissolve the compound in a solution of 3% H₂O₂ to a final concentration of 1 mg/mL.

    • Incubate a sample at room temperature for 24 hours, protected from light.

    • Take aliquots at various time points.

  • Photodegradation:

    • Prepare a solution of the compound (1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile:water).

    • Place the solution in a quartz cuvette or other UV-transparent container.

    • Expose the solution to UV light (254 nm or 365 nm) for a defined period (e.g., 24 hours).

    • Keep a control sample wrapped in aluminum foil to protect it from light.

    • Take aliquots at various time points.

  • Thermal Degradation:

    • Prepare a solution of the compound (1 mg/mL) in a stable solvent.

    • Incubate the solution at an elevated temperature (e.g., 60°C or 80°C) for several days, protected from light.

    • Take aliquots at various time points.

  • Analysis:

    • Analyze all samples and controls by HPLC-UV or LC-MS to determine the percentage of the parent compound remaining and to identify the major degradation products.

Visualizations

Potential Degradation Pathway of this compound parent This compound degrad1 Pyridin-3-ylmethanol parent->degrad1 Hydrolysis degrad2 2-Hydroxypyrimidine parent->degrad2 Hydrolysis stress Stress Conditions (Acid, Base, Light, Heat, Oxidizing Agent) stress->parent

Caption: Potential hydrolytic degradation of this compound.

Experimental Workflow for Stability Assessment start Prepare Stock Solution stress_conditions Expose to Stress Conditions (pH, Light, Temperature) start->stress_conditions sampling Collect Samples at Time Points stress_conditions->sampling analysis Analyze by HPLC/LC-MS sampling->analysis data Determine Degradation Rate and Identify Products analysis->data

Caption: Workflow for assessing the stability of the compound in solution.

References

Technical Support Center: Purification of 2-[(Pyridin-3-yl)methoxy]pyrimidine Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common purification challenges encountered with 2-[(Pyridin-3-yl)methoxy]pyrimidine analogs.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found after the synthesis of this compound analogs?

A1: The most common impurities typically arise from the synthetic route used. Assuming a Williamson ether synthesis approach (reacting a halopyrimidine with pyridin-3-ylmethanol), you can expect to find:

  • Unreacted Starting Materials: Residual 2-halopyrimidine and pyridin-3-ylmethanol are common impurities.

  • Byproducts of Side Reactions: Elimination byproducts can form, especially if using secondary or tertiary halides, though this is less likely with the primary pyridin-3-ylmethanol.[1][2]

  • Solvent-Related Impurities: Solvents like DMF can decompose at high temperatures, leading to byproducts that may contaminate the final product.

  • Isomeric Impurities: Depending on the specific precursors and reaction conditions, isomeric byproducts could potentially form.

Q2: Which chromatographic method is most effective for purifying these analogs?

A2: Flash column chromatography using silica gel is a widely used and effective method for the purification of pyridopyrimidine derivatives.[3][4] The choice of eluent is crucial for good separation. A gradient elution, starting with a less polar solvent system and gradually increasing the polarity, is often effective for separating the desired product from impurities.

Q3: What are the recommended solvent systems for column chromatography?

A3: For nitrogen-containing heterocyclic compounds like these, common solvent systems for silica gel chromatography include mixtures of:

  • Hexanes and Ethyl Acetate

  • Dichloromethane (DCM) and Methanol (MeOH)[3]

  • Ethyl Acetate and Acetone

The optimal ratio will depend on the specific analog's polarity and should be determined by thin-layer chromatography (TLC) beforehand. For basic compounds, adding a small amount of triethylamine (~0.1-1%) to the eluent can help prevent tailing on the silica gel.

Q4: My compound is only soluble in high-boiling point solvents like DMF or DMSO. How can I crystallize it?

A4: For compounds with limited solubility, diffusion crystallization is a viable technique. This involves dissolving your compound in a minimal amount of a high-boiling point solvent (like DMF or DMSO) and then placing this solution in a larger chamber containing a miscible "anti-solvent" in which your compound is insoluble (e.g., diethyl ether, pentane, or cyclohexane). The slow diffusion of the anti-solvent into your compound's solution can promote the growth of high-quality crystals.

Q5: Are there any known biological signaling pathways associated with these types of compounds?

A5: Yes, pyridopyrimidine derivatives are frequently investigated as inhibitors of protein kinases. A prominent signaling pathway where these compounds have shown activity is the PI3K/Akt/mTOR pathway, which is crucial in regulating cell growth, proliferation, and survival.[5][6][7] Dysregulation of this pathway is implicated in various cancers, making it a significant target for drug development.[5][6][7][8]

Troubleshooting Guides

Column Chromatography Troubleshooting
Problem Possible Cause Solution
Poor Separation of Spots on TLC Inappropriate solvent system.Experiment with different solvent systems of varying polarities. For basic compounds, consider adding a small amount of triethylamine to the eluent.
Product is Tailing on the Column The compound is interacting too strongly with the acidic silica gel.Add a small percentage of a basic modifier like triethylamine or pyridine (0.1-1%) to your eluent system.
Compound Won't Elute from the Column The eluent is not polar enough.Gradually increase the polarity of your eluent system (gradient elution).
Cracked or Channeled Column Improper packing of the silica gel.Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry.
Co-elution of Impurities Impurities have similar polarity to the product.Try a different stationary phase (e.g., alumina) or a different solvent system to alter the selectivity of the separation. A shallower solvent gradient during elution might also improve resolution.
Recrystallization Troubleshooting
Problem Possible Cause Solution
Compound Oils Out Instead of Crystallizing The solution is supersaturated, or the boiling point of the solvent is higher than the melting point of the compound.Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, and then allow it to cool more slowly. If the problem persists, choose a lower-boiling point solvent.
No Crystals Form Upon Cooling The solution is not sufficiently saturated, or the compound is too soluble in the chosen solvent.Evaporate some of the solvent to increase the concentration and try cooling again. If crystals still do not form, you may need to add an anti-solvent (a solvent in which your compound is insoluble but is miscible with your crystallization solvent) dropwise until the solution becomes turbid, then heat to clarify and cool slowly.
Low Recovery of the Product The compound has significant solubility in the cold solvent, or too much solvent was used.Use the minimum amount of hot solvent necessary to fully dissolve the compound. After crystallization, cool the flask in an ice bath to minimize the solubility of your product.
Colored Impurities in Crystals Impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Be aware that charcoal can also adsorb some of your product.

Experimental Protocols

Representative Protocol: Purification of a this compound Analog by Flash Column Chromatography

This protocol is a representative example based on the purification of structurally related pyridopyrimidine derivatives.[3][4]

  • Preparation of the Crude Sample: After the reaction is complete, work up the reaction mixture (e.g., by extraction). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., DCM). Spot the solution on a silica gel TLC plate and develop it with various solvent systems (e.g., different ratios of hexanes/ethyl acetate or DCM/methanol) to find an eluent that gives the desired product an Rf value of approximately 0.2-0.4.

  • Column Packing:

    • Select an appropriately sized flash chromatography column.

    • Prepare a slurry of silica gel in the initial, less polar eluent identified from the TLC analysis.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of air bubbles.

    • Add a thin layer of sand on top of the silica gel to prevent disturbance during solvent addition.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like DCM.

    • Alternatively, for less soluble compounds, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and then removing the solvent under reduced pressure.

    • Carefully load the dissolved sample or the dry-loaded silica onto the top of the column.

  • Elution:

    • Carefully add the eluent to the column.

    • Apply gentle positive pressure to begin eluting the compounds.

    • Collect fractions and monitor the elution by TLC.

    • If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the desired product.

  • Isolation: Combine the fractions containing the pure product (as determined by TLC), and remove the solvent under reduced pressure to yield the purified this compound analog.

Visualizations

Logical Workflow for Purification Troubleshooting

Purification_Workflow start Crude Product tlc TLC Analysis start->tlc column Column Chromatography tlc->column Good Separation recrystallization Recrystallization tlc->recrystallization Single Major Spot pure_product Pure Product column->pure_product Successful poor_separation Poor Separation column->poor_separation Unsuccessful recrystallization->pure_product Successful oiling_out Product Oils Out recrystallization->oiling_out Unsuccessful no_crystals No Crystals Form recrystallization->no_crystals Unsuccessful adjust_solvent Adjust Solvent System oiling_out->adjust_solvent poor_separation->adjust_solvent change_method Consider Alternative Method (e.g., Prep-HPLC) poor_separation->change_method add_seed_crystal Add Seed Crystal or Scratch Flask no_crystals->add_seed_crystal concentrate Concentrate Solution no_crystals->concentrate adjust_solvent->column Retry add_seed_crystal->recrystallization Retry concentrate->recrystallization Retry

Caption: A flowchart for troubleshooting purification methods.

PI3K/Akt/mTOR Signaling Pathway

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation S6K1 S6K1 mTORC1->S6K1 Activation _4EBP1 4E-BP1 mTORC1->_4EBP1 Inhibition CellGrowth Cell Growth & Proliferation S6K1->CellGrowth _4EBP1->CellGrowth Inhibition Pyrimidine_Analog 2-[(Pyridin-3-yl)methoxy] -pyrimidine analog Pyrimidine_Analog->PI3K Inhibition PTEN PTEN PTEN->PIP3 Dephosphorylation

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

References

Technical Support Center: Scaling Up 2-[(Pyridin-3-yl)methoxy]pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 2-[(Pyridin-3-yl)methoxy]pyrimidine.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound via the Williamson ether synthesis, a common and effective method for preparing ethers.[1][2]

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Incomplete Deprotonation of 3-Pyridinemethanol: The alkoxide of 3-pyridinemethanol may not be forming efficiently.[3] 2. Inactive 2-Chloropyrimidine: The starting material may have degraded. 3. Inappropriate Solvent: Protic or non-polar solvents can hinder the SN2 reaction.[1][4][5] 4. Low Reaction Temperature: The reaction may be too slow at the current temperature.[1]1a. Use a stronger base such as sodium hydride (NaH) to ensure complete deprotonation.[3][5] 1b. Ensure anhydrous conditions as water will quench the base. 2. Check the purity of 2-chloropyrimidine by NMR or GC-MS. Use freshly opened or purified material. 3. Switch to a polar aprotic solvent like DMF or acetonitrile.[1][4] 4. Gradually increase the reaction temperature, monitoring for product formation and side-product accumulation by TLC or LC-MS. A typical range is 50-100 °C.[1]
Formation of Side Products 1. Elimination Reaction: The alkoxide can act as a base, leading to the elimination of HCl from 2-chloropyrimidine, especially at higher temperatures.[1] 2. N-Alkylation of Pyridine: The nitrogen on the pyridine ring of 3-pyridinemethanol can compete with the alkoxide as a nucleophile, leading to a quaternary ammonium salt.1. Use a less sterically hindered and non-nucleophilic base if possible. Maintain the lowest effective temperature. 2a. Use a less polar solvent to disfavor the formation of charged intermediates. 2b. Consider protecting the pyridine nitrogen, though this adds extra steps to the synthesis.
Difficult Purification 1. Product is Polar: The presence of two nitrogen-containing aromatic rings makes the product relatively polar. 2. Unreacted Starting Materials: 3-Pyridinemethanol and 2-chloropyrimidine may be difficult to separate from the product. 3. Emulsion during Workup: The basic nature of the product and starting materials can lead to emulsions during aqueous extraction.1a. Utilize column chromatography on silica gel with a gradient elution, starting with a non-polar solvent and gradually increasing the polarity with ethyl acetate or methanol. 1b. Consider using a different stationary phase, such as alumina or a bonded phase like diol or cyano, for better separation of polar compounds.[6] 2. An acidic wash (e.g., dilute HCl) during the workup can help remove unreacted 3-pyridinemethanol by forming its water-soluble salt. Be cautious, as the product may also have some solubility in the acidic aqueous layer. 3. Use brine washes to break up emulsions. If emulsions persist, filtration through a pad of celite can be effective.
Scale-Up Challenges 1. Exothermic Reaction: The deprotonation of the alcohol with a strong base like NaH can be highly exothermic. 2. Handling of Sodium Hydride: NaH is a flammable solid and requires careful handling on a large scale. 3. Product Isolation: Crystallization may be challenging, requiring reliance on large-scale chromatography.1. Ensure adequate cooling and controlled, portion-wise addition of the base at a larger scale. 2. Use a dispersion of NaH in mineral oil for safer handling and controlled reactivity. 3. Develop a robust crystallization procedure by screening various solvent systems. Anti-solvent crystallization is often a viable option.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind the synthesis of this compound?

A1: The most common method for synthesizing this compound is the Williamson ether synthesis.[1][2] This reaction involves the deprotonation of an alcohol (3-pyridinemethanol) to form a more nucleophilic alkoxide, which then displaces a halide from an alkyl halide (2-chloropyrimidine) in an SN2 reaction to form the ether linkage.[1][5]

Q2: Which base is most suitable for the deprotonation of 3-pyridinemethanol?

A2: A strong, non-nucleophilic base is preferred to ensure complete and irreversible deprotonation. Sodium hydride (NaH) is a common choice for this purpose.[3][5] Weaker bases like potassium carbonate may also be effective, potentially with longer reaction times or higher temperatures.

Q3: What are the best solvents for this reaction?

A3: Polar aprotic solvents are generally the best choice as they can dissolve the reactants and facilitate the SN2 mechanism without interfering with the nucleophile.[1][4] N,N-Dimethylformamide (DMF) and acetonitrile are commonly used.[1]

Q4: How can I monitor the progress of the reaction?

A4: The reaction can be conveniently monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). By spotting the reaction mixture alongside the starting materials, the consumption of reactants and the formation of the product can be tracked over time.

Q5: What are the expected spectroscopic signatures of the final product?

A5: In the 1H NMR spectrum, you would expect to see characteristic signals for the pyridine and pyrimidine rings, as well as a singlet for the methylene (-CH2-) protons of the ether linkage. In the mass spectrum, the molecular ion peak corresponding to the mass of this compound would be observed. Infrared (IR) spectroscopy should show the disappearance of the broad O-H stretch from the starting alcohol and the appearance of a C-O-C ether stretch.

Experimental Protocols

Synthesis of this compound

This protocol is a representative procedure based on the principles of the Williamson ether synthesis.

Materials:

  • 3-Pyridinemethanol

  • 2-Chloropyrimidine

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add a solution of 3-pyridinemethanol (1.0 equivalent) in anhydrous DMF dropwise at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 30 minutes, or until the evolution of hydrogen gas ceases.

  • Add a solution of 2-chloropyrimidine (1.1 equivalents) in anhydrous DMF to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and monitor the progress by TLC or LC-MS.[1]

  • Once the reaction is complete, cool the mixture to room temperature and carefully quench by the slow addition of water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

Data Presentation

The following table summarizes hypothetical quantitative data for a successful synthesis of this compound.

ParameterValue
Reactant 1 3-Pyridinemethanol
Reactant 2 2-Chloropyrimidine
Base Sodium Hydride
Solvent DMF
Reaction Temperature 70 °C
Reaction Time 4 hours
Yield 75%
Purity (by HPLC) >98%
1H NMR (CDCl3, 400 MHz) δ (ppm) 8.65 (d, 2H), 8.55 (d, 1H), 8.45 (s, 1H), 7.70 (d, 1H), 7.30 (t, 1H), 6.95 (t, 1H), 5.40 (s, 2H)
MS (ESI+) m/z [M+H]+ calculated for C10H9N3O: 188.08, found: 188.1

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Synthesis cluster_workup Workup and Purification cluster_analysis Analysis start Start deprotonation Deprotonation of 3-Pyridinemethanol with NaH in DMF start->deprotonation 1. Add Base addition Addition of 2-Chloropyrimidine deprotonation->addition 2. Add Electrophile heating Heat to 70°C Monitor by TLC/LC-MS addition->heating 3. Reaction quench Quench with Water heating->quench 4. Quench extraction Extract with Ethyl Acetate quench->extraction wash Wash with Water and Brine extraction->wash dry Dry and Concentrate wash->dry purify Column Chromatography dry->purify characterization Characterization (NMR, MS, IR) purify->characterization end Final Product characterization->end troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low or No Product? incomplete_deprotonation Incomplete Deprotonation? start->incomplete_deprotonation Check Base/Conditions inactive_halide Inactive Halide? start->inactive_halide Check Starting Material wrong_solvent Incorrect Solvent? start->wrong_solvent Check Solvent low_temp Temperature Too Low? start->low_temp Check Temperature use_stronger_base Use Stronger Base (e.g., NaH) incomplete_deprotonation->use_stronger_base check_purity Verify Purity of 2-Chloropyrimidine inactive_halide->check_purity use_polar_aprotic Use DMF or Acetonitrile wrong_solvent->use_polar_aprotic increase_temp Increase Temperature low_temp->increase_temp end Improved Yield use_stronger_base->end check_purity->end use_polar_aprotic->end increase_temp->end

References

Technical Support Center: Refining Analytical Methods for Pyridopyrimidine Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on refining analytical methods for pyridopyrimidine isomers. Below you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to address common challenges encountered during analysis.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the analytical separation of pyridopyrimidine isomers?

A: The primary challenges stem from the structural similarity of isomers. Positional isomers, regioisomers, and enantiomers often have nearly identical physicochemical properties, such as polarity, molecular weight, and pKa.[1] This similarity leads to difficulties in achieving baseline separation using standard chromatographic techniques, resulting in co-elution and inaccurate quantification. Furthermore, the hydrophilic nature of many pyridopyrimidine derivatives can lead to poor retention on traditional reversed-phase columns and necessitates specialized methods that are not always compatible with mass spectrometry, such as those requiring ion-pairing reagents.[2][3]

Q2: Which analytical techniques are most effective for differentiating pyridopyrimidine isomers?

A: A multi-pronged approach is often most effective:

  • High-Performance Liquid Chromatography (HPLC): This is the most widely used technique. Reversed-phase HPLC using C8 and C18 columns is a common starting point.[4] For challenging separations, specialized techniques like chiral chromatography for enantiomers, or mixed-mode and hydrogen-bonding chromatography for positional isomers, are highly effective.[5][6]

  • Mass Spectrometry (MS): When coupled with HPLC (LC-MS), MS can provide molecular weight information. Distinguishing isomers can be achieved by analyzing fragmentation patterns (MS/MS), as isomers often yield unique fragment ions.[7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for unambiguous structure elucidation of isomers. Techniques like 2D NMR (COSY, HSQC, HMBC) can confirm connectivity, while specific phenomena, such as line broadening for certain regioisomers, can serve as a simple diagnostic tool.[9][10]

Q3: How can I improve the separation of chiral pyridopyrimidine isomers?

A: Enantiomeric separation requires a chiral environment. The most common method is chiral HPLC, utilizing a chiral stationary phase (CSP).[11] Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are widely successful.[5][12] Method development involves screening different chiral columns and optimizing the mobile phase, which typically consists of a non-polar solvent (like hexane) and an alcohol modifier (like isopropanol or ethanol).[5]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) in HPLC - Secondary interactions with residual silanols on the column.- Inappropriate mobile phase pH.- Column overload.- Use a column with low silanol activity or an end-capped column.[13]- Adjust mobile phase pH to ensure the analyte is in a single ionic state.- Add a small amount of a competing base (e.g., triethylamine) to the mobile phase.- Reduce the injection volume or sample concentration.
Co-elution or Poor Resolution of Isomers - Insufficient selectivity of the stationary phase.- Mobile phase composition is not optimal.- Inadequate column efficiency.- For positional isomers: Switch to a mixed-mode or HILIC column to exploit different separation mechanisms like hydrogen bonding.[6]- For enantiomers: Use a suitable chiral stationary phase (CSP).[5]- Systematically vary the mobile phase composition (e.g., organic modifier ratio, buffer concentration, pH).[6]- Use a longer column, a column with smaller particle size, or optimize the flow rate.
Inability to Distinguish Isomers by Mass Spectrometry - Isomers have identical mass and may produce similar parent ions.- Insufficient fragmentation to produce unique product ions.- Perform tandem mass spectrometry (MS/MS) and carefully compare the fragmentation patterns. Isomers often show different relative abundances of fragment ions.[7]- Use high-resolution mass spectrometry (HRMS) to confirm elemental composition.- If using LC-MS, ensure chromatographic separation is achieved first.
NMR Signal Broadening for a Specific Isomer - Presence of rotamers or conformational exchange on the NMR timescale.- This can be a diagnostic feature. For example, primary amines at the 4-position of the pyrimidine ring can show room-temperature line broadening, unlike those at the 2-position.[9]- Acquire spectra at different temperatures (variable temperature NMR) to either sharpen the signals (at high temperature) or resolve individual conformers (at low temperature).

Experimental Protocols

Protocol 1: Chiral HPLC Separation of Pyridopyrimidine Enantiomers

This protocol is a general guideline based on a method for separating 1,4-dihydropyrimidine derivatives.[5]

  • Column Selection: Utilize a polysaccharide-based chiral stationary phase, such as a CHIRALCEL® OD-H column (5 µm particle size, 4.6 mm I.D. x 150 mm).

  • Mobile Phase Preparation: Prepare a mobile phase consisting of an n-hexane and isopropyl alcohol (IPA) mixture. A common starting ratio is 70:30 (v/v) IPA:n-hexane. The optimal ratio may require adjustment to achieve baseline separation.

  • System Parameters:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection: UV detector set to an appropriate wavelength based on the analyte's absorbance maximum.

    • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the racemic pyridopyrimidine sample in the mobile phase to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the sample and monitor the chromatogram for the separation of the two enantiomers. Adjust the mobile phase composition (i.e., the percentage of IPA) to optimize the resolution and retention times. Stronger interactions with the CSP lead to longer retention times.[5]

Protocol 2: Differentiating Regioisomers using NMR Spectroscopy

This protocol provides a method for distinguishing aminopyrimidine regioisomers based on observable NMR phenomena.[9]

  • Sample Preparation: Dissolve approximately 5-10 mg of each purified isomer in 0.6 mL of a deuterated solvent (e.g., DMSO-d6 or CDCl3) in separate NMR tubes.

  • ¹H NMR Acquisition:

    • Acquire a standard 1D proton NMR spectrum for each isomer at room temperature.

    • Observation: Pay close attention to the signals of protons on the pyrimidine ring and the amine substituent. For primary amines substituted at the 4-position, significant line broadening of the amine proton signals and adjacent ring protons may be observed at room temperature due to the presence of rotamers. This effect is often absent for 2-amino substituted isomers.[9]

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled 1D carbon NMR spectrum.

    • Observation: Similar to the ¹H spectrum, carbons attached to or near the 4-amino group may also exhibit broadened signals at room temperature.

  • Confirmation (Optional):

    • If line broadening is observed, perform variable temperature (VT) NMR. Increasing the temperature should lead to a sharpening of the signals as the rate of conformational exchange increases.

    • For unambiguous structural confirmation, perform 2D NMR experiments such as HSQC and HMBC to establish ¹H-¹³C correlations and long-range connectivities.

Data Presentation

Table 1: HPLC Conditions for Pyridopyrimidine Isomer Separation

Isomer TypeColumn TypeStationary PhaseMobile Phase ExampleDetectionReference
Positional (Aminopyridines) Mixed-ModeCore-shell C18 with ion-pairing groupsAcetonitrile, water, and an acid (e.g., formic or sulfuric acid)UV, MS[2]
Positional (Aminopyridines) Hydrogen-BondingZodiac HST HBAcetonitrile, methanol, formic acid, and ammonium formateUV, MS[6]
Enantiomers (Chiral) ChiralCHIRALCEL® OD-H (Cellulose derivative)Isopropyl alcohol / n-hexane (70/30, v/v)UV[5]
General Derivatives Reversed-PhaseC8 or C18Acetonitrile / Phosphate or Acetate BufferUV, MS[4]

Visualizations

G General Analytical Workflow for Pyridopyrimidine Isomer Analysis cluster_0 Initial Analysis & Separation cluster_1 Identification & Characterization cluster_2 Outcome Sample Isomer Mixture HPLC HPLC Screening (RP, HILIC, Mixed-Mode) Sample->HPLC Chiral_HPLC Chiral HPLC (If enantiomers) HPLC->Chiral_HPLC Racemic mixture detected LC_MS LC-MS / MS/MS (Mass & Fragmentation) HPLC->LC_MS Chiral_HPLC->LC_MS NMR NMR Spectroscopy (¹H, ¹³C, 2D) LC_MS->NMR Ambiguous ID Purity Purity Assessment & Structure Confirmation LC_MS->Purity NMR->Purity Result Separated & Identified Isomers Purity->Result

Caption: General workflow for separating and identifying pyridopyrimidine isomers.

G Troubleshooting Poor HPLC Resolution Start Poor Resolution of Isomers Q1 Are the isomers enantiomers? Start->Q1 A1_Yes Use Chiral Stationary Phase (CSP) Q1->A1_Yes Yes A1_No Positional Isomers or Regioisomers Q1->A1_No No Q2 Optimize Mobile Phase? A1_No->Q2 A2_Yes Vary organic modifier ratio Adjust pH and buffer strength Q2->A2_Yes Yes A2_No Change Stationary Phase Q2->A2_No No Q3 Try Alternative Column Chemistry? A2_No->Q3 A3_Yes Use Mixed-Mode, HILIC, or Hydrogen-Bonding Columns Q3->A3_Yes Yes A3_No Optimize Physical Parameters Q3->A3_No No Result Adjust Flow Rate, Temperature, or use a longer column A3_No->Result

Caption: Decision tree for troubleshooting poor HPLC resolution of isomers.

References

Technical Support Center: Enhancing the Purity of 2-[(Pyridin-3-yl)methoxy]pyrimidine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of 2-[(Pyridin-3-yl)methoxy]pyrimidine.

Frequently Asked Questions (FAQs)

Q1: What is the common synthetic route for this compound?

The most common method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halogen on the pyrimidine ring by the alkoxide of 3-pyridinemethanol. The general scheme involves reacting 2-chloropyrimidine with 3-pyridinemethanol in the presence of a base.

Q2: What are the potential impurities I might encounter during the synthesis?

Several impurities can arise from the Williamson ether synthesis of this compound. These can be broadly categorized as:

  • Unreacted Starting Materials: Residual 2-chloropyrimidine and 3-pyridinemethanol.

  • Side-Reaction Products:

    • N-alkylation products: The pyridine nitrogen of 3-pyridinemethanol can compete with the hydroxyl group as a nucleophile, leading to the formation of a pyridinium salt.

    • Elimination products: Although less likely with a primary alcohol, under harsh basic conditions, side reactions involving the pyrimidine ring can occur.

    • Products from base-induced degradation: The starting materials or the product might degrade under strong basic conditions and elevated temperatures.

  • Solvent and Reagent-Related Impurities: Residual solvents and by-products from the base used (e.g., salts).

Q3: My reaction yield is low. What are the possible reasons?

Low yields in the synthesis of this compound can be attributed to several factors:

  • Incomplete reaction: The reaction may not have gone to completion. Williamson ether syntheses can sometimes require extended reaction times (1-8 hours) and elevated temperatures (50-100 °C) to proceed to completion.

  • Suboptimal base: The choice and amount of base are critical. A base that is too weak may not sufficiently deprotonate the 3-pyridinemethanol, while an excessively strong base might promote side reactions.

  • Competing side reactions: As mentioned in Q2, the formation of N-alkylation by-products can significantly reduce the yield of the desired ether.

  • Moisture in the reaction: The presence of water can hydrolyze the alkoxide and react with the 2-chloropyrimidine, reducing the efficiency of the desired reaction.

  • Steric hindrance: While 3-pyridinemethanol is a primary alcohol, steric hindrance around the reaction centers can slow down the reaction.

Troubleshooting Guides

Issue 1: The final product shows multiple spots on the TLC plate, even after initial work-up.

Possible Cause: Incomplete reaction or the presence of significant side-products.

Troubleshooting Steps:

  • Optimize Reaction Conditions:

    • Reaction Time and Temperature: Ensure the reaction is refluxed for an adequate amount of time. Monitor the reaction progress using TLC until the starting materials are consumed.

    • Choice of Base: A moderately strong base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) is often effective. The base should be added portion-wise to control the reaction exotherm.

    • Solvent: Use an appropriate aprotic polar solvent like DMF or acetonitrile to facilitate the SN2 reaction.

  • Purification Strategy:

    • Column Chromatography: This is a highly effective method for separating the desired product from impurities. A silica gel column with a gradient elution system is recommended.

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can significantly improve purity.

Issue 2: Difficulty in removing the unreacted 3-pyridinemethanol.

Possible Cause: 3-Pyridinemethanol is polar and can be challenging to separate from the similarly polar product.

Troubleshooting Steps:

  • Aqueous Wash: During the work-up, wash the organic layer with a dilute acid solution (e.g., 1M HCl). This will protonate the basic pyridine nitrogen of the unreacted 3-pyridinemethanol, making it more water-soluble and facilitating its removal into the aqueous phase. Be cautious, as the product also contains a pyridine ring and might be partially extracted into the acidic aqueous layer. Neutralize the aqueous layer and extract with an organic solvent to recover any lost product.

  • Column Chromatography Optimization:

    • Solvent System: A carefully selected solvent system for flash column chromatography is crucial. A gradient elution from a non-polar solvent (e.g., hexane or petroleum ether) to a more polar solvent (e.g., ethyl acetate or a mixture of dichloromethane and methanol) can effectively separate the product from the more polar 3-pyridinemethanol.

Issue 3: The purified product still shows minor impurities in HPLC analysis.

Possible Cause: Co-eluting impurities or thermal degradation during analysis.

Troubleshooting Steps:

  • Optimize HPLC Method:

    • Column and Mobile Phase: Use a high-resolution HPLC column. Experiment with different mobile phase compositions (e.g., varying the ratio of acetonitrile and water, and the type and concentration of buffer) to achieve better separation.

    • Gradient Elution: Employ a shallow gradient elution profile to enhance the resolution of closely eluting peaks.

  • Further Purification:

    • Preparative HPLC: For very high purity requirements, preparative HPLC can be used to isolate the desired compound from trace impurities.

    • Second Recrystallization: A second recrystallization from a different solvent system may remove impurities that co-crystallized in the first attempt.

Experimental Protocols

Protocol 1: Synthesis of this compound via Williamson Ether Synthesis

Materials:

  • 2-Chloropyrimidine

  • 3-Pyridinemethanol

  • Sodium Hydride (NaH) (60% dispersion in mineral oil)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred solution of 3-pyridinemethanol (1.0 eq.) in anhydrous DMF, add sodium hydride (1.2 eq.) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add a solution of 2-chloropyrimidine (1.1 eq.) in anhydrous DMF dropwise to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and quench carefully with a saturated aqueous sodium bicarbonate solution.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Flash Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Hexane or Petroleum Ether

  • Ethyl Acetate

Procedure:

  • Prepare a silica gel column.

  • Dissolve the crude product in a minimal amount of DCM.

  • Load the sample onto the column.

  • Elute the column with a gradient solvent system. A common system is a gradient of methanol in dichloromethane (e.g., 0% to 5% MeOH in DCM). Alternatively, a gradient of ethyl acetate in hexane can be used.

  • Collect fractions and monitor by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and evaporate the solvent to yield the purified this compound.

Protocol 3: Purification by Recrystallization

Procedure:

  • Dissolve the crude or column-purified solid product in a minimum amount of a hot solvent in which the compound is soluble at elevated temperatures but sparingly soluble at room temperature. Suitable solvents can include ethanol, isopropanol, or a mixture of solvents like ethyl acetate/hexane.

  • If the solution is colored due to impurities, a small amount of activated charcoal can be added, and the hot solution is filtered.

  • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Data Presentation

Table 1: Comparison of Purification Methods

Purification MethodTypical Purity Achieved (HPLC)Typical RecoveryAdvantagesDisadvantages
Flash Column Chromatography> 98%70-90%Good for separating a wide range of impurities.Can be time-consuming and requires larger solvent volumes.
Recrystallization> 99% (if suitable solvent is found)50-80%Can yield very high purity product; scalable.Finding an appropriate solvent can be challenging; lower recovery.
Preparative HPLC> 99.5%40-70%Highest purity achievable; good for small quantities.Expensive; requires specialized equipment; low throughput.

Table 2: Typical HPLC Conditions for Purity Analysis

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

Visualizations

Caption: Experimental workflow for the synthesis and purification of this compound.

Troubleshooting_Logic Impure_Product Impure Product Detected (TLC/HPLC) Unreacted_SM Unreacted Starting Materials? Impure_Product->Unreacted_SM Side_Products Significant Side Products? Impure_Product->Side_Products Improve_Workup Improve Work-up: - Acid Wash Unreacted_SM->Improve_Workup Optimize_Reaction Optimize Reaction: - Time - Temperature - Base Side_Products->Optimize_Reaction Column_Chromo Column Chromatography Optimize_Reaction->Column_Chromo Improve_Workup->Column_Chromo Recrystallization Recrystallization Column_Chromo->Recrystallization For higher purity Pure_Product Pure Product Column_Chromo->Pure_Product Recrystallization->Pure_Product Signaling_Pathway_Analogy cluster_reactants Reactants cluster_impurities Potential Side Products 3-Pyridinemethanol_Alkoxide 3-Pyridinemethanol (Activated Nucleophile) N_Alkylation N-Alkylation Product 3-Pyridinemethanol_Alkoxide->N_Alkylation SN2 Attack (N-Alkylation) Unreacted_SM Unreacted Starting Materials 3-Pyridinemethanol_Alkoxide->Unreacted_SM Desired_Product This compound (Desired Ether) 3-Pyridinemethanol_Alkoxide->Desired_Product SN2 Attack (O-Alkylation) 2-Chloropyrimidine 2-Chloropyrimidine (Electrophile) 2-Chloropyrimidine->N_Alkylation 2-Chloropyrimidine->Unreacted_SM 2-Chloropyrimidine->Desired_Product

Technical Support Center: Troubleshooting Unexpected NMR Peaks in 2-[(Pyridin-3-yl)methoxy]pyrimidine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering unexpected peaks in the ¹H NMR spectrum of 2-[(Pyridin-3-yl)methoxy]pyrimidine. The following question-and-answer format addresses common issues and provides detailed methodologies for troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H NMR chemical shifts for this compound?

A1: The expected ¹H NMR spectrum of this compound would show distinct signals for the protons on the pyridine and pyrimidine rings, as well as the methylene bridge. Based on the analysis of similar heterocyclic compounds, the approximate chemical shifts (in ppm) in a common solvent like CDCl₃ are summarized in the table below.[1][2][3]

Proton(s) Multiplicity Approximate Chemical Shift (δ, ppm) Notes
H-2' (Pyridine)Singlet (or narrow triplet)8.6 - 8.8Most downfield pyridine proton due to proximity to nitrogen.
H-6' (Pyridine)Doublet8.5 - 8.7Downfield due to proximity to nitrogen.
H-4' (Pyridine)Doublet of triplets7.7 - 7.9
H-5' (Pyridine)Doublet of doublets7.2 - 7.4
H-4, H-6 (Pyrimidine)Doublet8.4 - 8.6Equivalent protons on the pyrimidine ring.
H-5 (Pyrimidine)Triplet6.8 - 7.0
-CH₂- (Methylene)Singlet5.4 - 5.6Methylene bridge connecting the two rings.

Q2: I am observing a broad singlet around 1-5 ppm that is not part of my compound. What could it be?

A2: A broad singlet in this region, which may also be temperature-dependent, is often indicative of water (H₂O or HDO) in your NMR solvent.[4] The chemical shift of water can vary significantly depending on the solvent, concentration, and temperature. To confirm, you can add a drop of D₂O to your NMR tube, shake it, and re-acquire the spectrum. If the peak diminishes or disappears, it is due to exchangeable protons, most commonly water.

Q3: My spectrum shows sharp singlets at unexpected chemical shifts, for example, around 2.1, 2.5, or 7.2 ppm. What are these?

A3: These are likely residual solvent impurities from your reaction workup or the NMR solvent itself.[5][6] Common laboratory solvents and their typical chemical shifts in CDCl₃ are listed below.

Solvent Chemical Shift (δ, ppm in CDCl₃) Multiplicity
Acetone2.17Singlet
DMSO2.54Singlet
Chloroform (residual CHCl₃ in CDCl₃)7.26Singlet
Diethyl ether3.48 (q), 1.21 (t)Quartet, Triplet
Ethyl acetate4.12 (q), 2.05 (s), 1.26 (t)Quartet, Singlet, Triplet
Hexane1.25, 0.88Multiplets
Toluene7.2-7.3 (m), 2.36 (s)Multiplet, Singlet

To identify the impurity, compare the observed chemical shifts with published data for common laboratory solvents.[4][5][6]

Q4: I see extra aromatic signals that do not correspond to my product. What could be the source?

A4: Extra aromatic signals could arise from several sources:

  • Unreacted Starting Materials: Check for the presence of signals corresponding to 3-pyridinemethanol or 2-chloropyrimidine (or other 2-substituted pyrimidine used in the synthesis).

  • Side Products: The synthesis of pyridine and pyrimidine derivatives can sometimes lead to the formation of isomers or related heterocyclic compounds.[7][8]

  • Degradation: The compound may be degrading. Pyridine N-oxide is a common oxidation product of pyridine-containing compounds.[9]

Troubleshooting Guides

Guide 1: Identifying the Source of Unexpected Peaks

This guide provides a systematic workflow to identify the origin of unknown signals in your ¹H NMR spectrum.

Step 1: Analyze the Peak Characteristics

  • Chemical Shift (δ): Where does the peak appear in the spectrum?

  • Multiplicity: Is it a singlet, doublet, triplet, etc.?

  • Integration: What is the relative number of protons?

  • Peak Shape: Is it sharp or broad?

Step 2: Consult Impurity Tables

  • Compare the chemical shift and multiplicity with known values for common NMR solvents and impurities.[4][5][6]

Step 3: Consider Reaction-Specific Impurities

  • Starting Materials: Could the peaks belong to unreacted 3-pyridinemethanol or 2-chloropyrimidine?

  • Byproducts: Could side reactions have occurred? For example, formation of bipyridine or other coupling products.[7]

Step 4: Perform a Spiking Experiment

  • If you suspect a specific impurity (e.g., a starting material), add a small amount of the pure substance to your NMR sample and re-acquire the spectrum. An increase in the intensity of the unexpected peak confirms its identity.

Step 5: Use 2D NMR Techniques

  • COSY (Correlation Spectroscopy): Helps identify which protons are coupled to each other. This can help distinguish between your product and impurities.[10][11]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds.

Guide 2: Sample Purification and Preparation for NMR

If impurities are confirmed, the following purification and sample preparation steps are recommended.

Experimental Protocol: Sample Purification

  • Column Chromatography: This is the most common method for purifying organic compounds.

    • Stationary Phase: Silica gel is typically used.

    • Mobile Phase: A solvent system of ethyl acetate and hexanes is a good starting point. The polarity can be adjusted to achieve good separation.

  • Recrystallization: If the compound is a solid, recrystallization from a suitable solvent can be an effective purification method.

  • Washing: If the impurity is a starting material that is soluble in acid or base, an aqueous wash of the organic solution of your product can remove it.

Experimental Protocol: NMR Sample Preparation

  • Dry Glassware: Ensure your NMR tube, vials, and pipettes are thoroughly dried in an oven to minimize water contamination.

  • High-Purity Solvent: Use a fresh ampule of high-purity deuterated solvent.

  • Sample Drying: Ensure your purified compound is free of residual solvents by drying it under high vacuum for several hours before preparing the NMR sample.

  • Concentration: Prepare a sample with a concentration of 5-10 mg in 0.6-0.7 mL of deuterated solvent.

Visualizations

troubleshooting_workflow start Unexpected Peak in NMR Spectrum analyze Analyze Peak (Shift, Multiplicity, Integration) start->analyze consult Consult Impurity Tables (Solvents, Water) analyze->consult Common Impurity? reaction_impurities Consider Reaction-Specific Impurities (Starting Materials, Byproducts) analyze->reaction_impurities Uncommon Impurity? identify Impurity Identified consult->identify Match Found spiking Perform Spiking Experiment reaction_impurities->spiking two_d_nmr Acquire 2D NMR (COSY, HSQC) spiking->two_d_nmr No Match spiking->identify Peak Intensity Increases two_d_nmr->identify purify Purify Sample (Chromatography, Recrystallization) identify->purify reacquire Re-acquire NMR purify->reacquire end Clean Spectrum reacquire->end

Caption: Troubleshooting workflow for identifying unexpected NMR peaks.

References

Validation & Comparative

A Comparative Guide to RET Inhibitors: Benchmarking 2-[(Pyridin-3-yl)methoxy]pyrimidine Derivatives Against Leading Therapeutics

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the emerging class of 2-[(Pyridin-3-yl)methoxy]pyrimidine RET inhibitors against established multi-kinase and selective RET inhibitors, including Selpercatinib, Pralsetinib, Cabozantinib, and Vandetanib. The comparative analysis is supported by available preclinical data, with a focus on inhibitory potency and kinase selectivity.

The rearranged during transfection (RET) proto-oncogene, a receptor tyrosine kinase, is a critical driver in the pathogenesis of various cancers, including non-small cell lung cancer (NSCLC) and medullary thyroid cancer (MTC). The development of small molecule inhibitors targeting aberrant RET signaling has marked a significant advancement in precision oncology. This guide evaluates a novel class of this compound compounds, identified as potent RET inhibitors in patent literature, in the context of currently available therapeutic options.

Executive Summary of Comparative Data

The following tables summarize the biochemical potency and kinase selectivity of a representative this compound derivative against well-established RET inhibitors. It is important to note that direct comparative head-to-head studies are limited, and the data for the this compound series is derived from patent filings, which may not have undergone peer-reviewed validation.

Table 1: Biochemical Potency Against Wild-Type and Mutated RET Kinase
CompoundRET (Wild-Type) IC50 (nM)RET V804M (Gatekeeper Mutant) IC50 (nM)RET M918T (Activating Mutant) IC50 (nM)
Representative this compound Derivative Data not publicly availableData not publicly availableData not publicly available
Selpercatinib (LOXO-292) ~1-2~2~2[1]
Pralsetinib (BLU-667) ~0.4~0.4~0.4[2][3]
Cabozantinib 5.2[3][4]>5000 (V804L)27
Vandetanib 130Data not publicly availableData not publicly available

Note: The patent for 2-(pyridin-3-yl)-pyrimidine derivatives as RET inhibitors (US10202365B2) indicates activity against wild-type and resistant mutants, but specific IC50 values for the title compound are not provided in publicly accessible documents. The table reflects the current availability of data.

Table 2: Kinase Selectivity Profile
CompoundRET IC50 (nM)VEGFR2 IC50 (nM)EGFR IC50 (nM)Other Notable Kinase Targets (IC50 < 100 nM)
Representative this compound Derivative Data not publicly availableData not publicly availableData not publicly availableData not publicly available
Selpercatinib (LOXO-292) ~1-2>1000>1000Minimal off-target activity reported
Pralsetinib (BLU-667) ~0.4~32 (14-fold selective)>1000DDR1, TRKC, FLT3, JAK1-2, TRKA, PDGFRB, FGFR1-2 (at clinically relevant concentrations)[5]
Cabozantinib 5.20.035>1000MET, AXL, KIT, TIE2, ROS1, FLT3[3][4]
Vandetanib 13040500VEGFR3 (110 nM)[6]

RET Signaling Pathway and Inhibitor Intervention

The RET receptor tyrosine kinase, upon activation by its ligands (GDNF family ligands) and co-receptors, dimerizes and autophosphorylates, initiating a cascade of downstream signaling pathways crucial for cell growth, survival, and proliferation. Key pathways include the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways. In cancer, RET alterations, such as point mutations or gene fusions, lead to ligand-independent, constitutive activation of these pathways. RET inhibitors act by competing with ATP for binding to the kinase domain of RET, thereby blocking its autophosphorylation and subsequent downstream signaling.

RET_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GFL GDNF Family Ligand GFRα GFRα Co-receptor RET_receptor RET Receptor GFRα->RET_receptor Binding and Dimerization P_RET Phosphorylated RET Dimer RET_receptor->P_RET Autophosphorylation RAS RAS P_RET->RAS PI3K PI3K P_RET->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor RET Inhibitor Inhibitor->P_RET Inhibition

Caption: The RET signaling pathway and the point of intervention for RET inhibitors.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize RET inhibitors. Specific details may vary between studies.

Biochemical RET Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified RET kinase.

  • Reagents and Materials:

    • Recombinant human RET kinase (wild-type and mutant forms).

    • Kinase buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl₂, 0.1mg/mL BSA, 50µM DTT).

    • ATP solution.

    • Peptide substrate (e.g., poly(Glu, Tyr)).

    • Test compounds (serially diluted in DMSO).

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

    • 384-well assay plates.

  • Procedure:

    • Add 1 µL of serially diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 2 µL of RET kinase solution to each well and incubate for a specified period (e.g., 10-30 minutes) at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding 2 µL of a solution containing ATP and the peptide substrate.

    • Allow the reaction to proceed for a set time (e.g., 30-60 minutes) at room temperature.

    • Stop the reaction and detect the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol.

    • Measure luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular RET Autophosphorylation Assay

This assay measures the ability of a compound to inhibit RET autophosphorylation in a cellular context.

  • Reagents and Materials:

    • Cancer cell line with a known RET alteration (e.g., TT cells with RET C634W mutation).

    • Cell culture medium and supplements.

    • Test compounds (serially diluted in DMSO).

    • Lysis buffer.

    • Antibodies: anti-phospho-RET and anti-total-RET.

    • Secondary antibodies conjugated to a detectable marker (e.g., HRP or a fluorophore).

    • Western blot or ELISA reagents.

    • 96-well cell culture plates.

  • Procedure:

    • Seed the RET-altered cancer cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with serially diluted test compounds or DMSO for a specified duration (e.g., 1-2 hours).

    • Wash the cells and lyse them to extract cellular proteins.

    • Quantify the levels of phosphorylated RET and total RET in the cell lysates using an immunoassay method such as Western blotting or ELISA.

    • For Western blotting, separate proteins by SDS-PAGE, transfer to a membrane, and probe with specific primary and secondary antibodies.

    • For ELISA, use a plate pre-coated with a capture antibody and detect with a detection antibody.

    • Normalize the phosphorylated RET signal to the total RET signal.

    • Calculate the percent inhibition of RET phosphorylation for each compound concentration and determine the IC50 value.

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cellular Assay Purified_RET Purified RET Kinase (WT & Mutants) Compound_Biochem Add Test Compound Purified_RET->Compound_Biochem ATP_Substrate Add ATP & Peptide Substrate Compound_Biochem->ATP_Substrate Detection_Biochem Measure Kinase Activity (e.g., ADP-Glo) ATP_Substrate->Detection_Biochem IC50_Biochem Determine Biochemical IC50 Detection_Biochem->IC50_Biochem RET_Cells RET-Altered Cancer Cells Compound_Cell Treat Cells with Test Compound RET_Cells->Compound_Cell Lysis Cell Lysis Compound_Cell->Lysis Detection_Cell Measure p-RET/Total RET (e.g., Western, ELISA) Lysis->Detection_Cell IC50_Cell Determine Cellular IC50 Detection_Cell->IC50_Cell

Caption: A generalized workflow for the preclinical evaluation of RET inhibitors.

Discussion and Conclusion

The landscape of RET-targeted therapies has evolved from multi-kinase inhibitors with activity against RET to highly selective and potent agents.

Multi-Kinase Inhibitors (Cabozantinib and Vandetanib): These agents inhibit RET in addition to other critical kinases like VEGFR2. While demonstrating clinical activity in RET-driven cancers, their broader kinase inhibition profile can lead to off-target toxicities, potentially limiting the achievable dose and, consequently, the extent of RET inhibition.

Selective RET Inhibitors (Selpercatinib and Pralsetinib): These second-generation inhibitors were specifically designed to target RET with high potency and selectivity. This has translated into impressive clinical efficacy and a more manageable safety profile compared to multi-kinase inhibitors. They exhibit potent, low nanomolar inhibition of wild-type RET and various clinically relevant mutants.

This compound Derivatives: Based on patent filings, this emerging class of compounds holds promise as RET inhibitors with activity against both wild-type and resistant forms of the kinase. The pyridine and pyrimidine scaffolds are well-established pharmacophores in kinase inhibitor design. However, a comprehensive, peer-reviewed dataset on the potency and selectivity of "this compound" is not yet publicly available. Further preclinical and clinical studies are necessary to fully elucidate the therapeutic potential of this chemical series and to ascertain its comparative advantages and disadvantages relative to the established RET inhibitors.

References

Structure-Activity Relationship of 2-[(Pyridin-3-yl)methoxy]pyrimidine Analogs: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of a Promising Scaffold in Kinase Inhibition

The 2-[(Pyridin-3-yl)methoxy]pyrimidine scaffold has emerged as a significant area of interest for researchers in drug discovery, particularly in the development of novel kinase inhibitors. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of analogs based on this core structure, drawing from available experimental data to inform future drug design and development efforts. While direct and extensive SAR studies on the specific this compound skeleton are limited in publicly available literature, this guide synthesizes findings from closely related pyrimidine and pyridine-containing kinase inhibitors to extrapolate key structural determinants for biological activity.

I. Overview of the this compound Scaffold

The core structure consists of a pyrimidine ring linked to a pyridine ring through a methoxy bridge. This arrangement offers several points for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity. The pyridine and pyrimidine rings are both well-established pharmacophores in medicinal chemistry, known for their ability to interact with the ATP-binding pocket of various kinases. The ether linkage provides a degree of conformational flexibility, which can be crucial for optimal binding to the target protein.

II. Comparative Analysis of Biological Activity

The primary therapeutic potential of this class of compounds lies in their ability to inhibit protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases such as cancer and inflammatory disorders. This section details the inhibitory activities of various analogs against key kinase targets.

Table 1: Kinase Inhibitory Activity of this compound Analogs and Related Compounds
Compound IDTarget Kinase(s)IC50 (nM)Cell-Based Assay (Cell Line)Cell-Based IC50 (µM)
Hypothetical Analog A Kinase X15Cancer Cell Line Y0.2
Hypothetical Analog B Kinase X150Cancer Cell Line Y2.5
Related Pyridopyrimidine 1 PI3Kα19--
Related Pyridopyrimidine 1 mTOR37--
Related Pyridopyrimidine 2 PDGFr1110Vascular Smooth Muscle Cells0.3
Related Pyridopyrimidine 2 FGFr130--
Related Pyridopyrimidine 2 EGFr450--
Related Pyridopyrimidine 2 c-src220--

Note: Data for hypothetical analogs are for illustrative purposes. Data for related pyridopyrimidines are derived from published studies on fused ring systems and are intended to provide a comparative context.

III. Structure-Activity Relationship (SAR) Insights

The biological activity of this compound analogs is highly dependent on the nature and position of substituents on both the pyrimidine and pyridine rings.

Pyrimidine Ring Modifications:
  • Substitution at the 4- and 5-positions: The 4- and 5-positions of the pyrimidine ring are critical for interaction with the hinge region of the kinase ATP-binding pocket. Small, hydrogen bond-accepting groups are generally favored.

  • Amino and substituted amino groups at the 4-position: Introduction of an amino group can form crucial hydrogen bonds with the kinase hinge. Further substitution on this amino group can modulate potency and selectivity.

Pyridine Ring Modifications:
  • Substitution pattern: The substitution pattern on the pyridine ring can significantly influence target selectivity and pharmacokinetic properties.

  • Introduction of polar groups: The addition of polar functional groups can improve solubility and cell permeability.

Methoxy Linker:
  • Flexibility and Orientation: The ether linkage allows the pyridine and pyrimidine rings to adopt a favorable conformation for binding. Modifications to this linker, such as replacing it with an amino or thioether group, can impact this flexibility and alter the activity profile.

IV. Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental results. Below are outlines of key assays used to evaluate the activity of these compounds.

In Vitro Kinase Inhibition Assay

Objective: To determine the direct inhibitory effect of a compound on the activity of a specific kinase.

General Procedure:

  • A purified recombinant kinase is incubated with its specific substrate (often a peptide) and ATP in a suitable buffer system.

  • The test compound, dissolved in an appropriate solvent (e.g., DMSO), is added to the reaction mixture at various concentrations.

  • The kinase reaction is allowed to proceed for a defined period at a controlled temperature.

  • The reaction is stopped, and the amount of phosphorylated substrate is quantified. This is often done using methods such as:

    • Radiometric assays: Utilizing ³²P- or ³³P-labeled ATP and measuring the incorporation of the radiolabel into the substrate.

    • Luminescence-based assays: Employing ATP-detection reagents where the luminescence signal is inversely proportional to the amount of ATP consumed by the kinase.

    • Fluorescence-based assays: Using fluorescently labeled substrates or antibodies to detect phosphorylation.

  • IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.

Cell-Based Proliferation Assay

Objective: To assess the cytostatic or cytotoxic effect of a compound on cancer cell lines.

General Procedure:

  • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with the test compound at a range of concentrations for a specified duration (e.g., 72 hours).

  • Cell viability is measured using a colorimetric or fluorometric assay, such as:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay: Measures the metabolic activity of viable cells.

    • SRB (sulforhodamine B) assay: Measures total protein content.

    • CellTiter-Glo® Luminescent Cell Viability Assay: Quantifies ATP, an indicator of metabolically active cells.

  • IC50 values are determined by plotting the percentage of cell growth inhibition against the logarithm of the compound concentration.

V. Visualizing Key Relationships

Diagrams created using Graphviz (DOT language) can effectively illustrate complex relationships and workflows.

SAR_Relationship cluster_scaffold This compound Scaffold cluster_modifications Structural Modifications cluster_outcomes Biological Outcomes Pyrimidine Pyrimidine Ring Pyrimidine_Subs Substituents at C4 and C5 Pyrimidine->Pyrimidine_Subs Pyridine Pyridine Ring Pyridine_Subs Substituents on Pyridine Ring Pyridine->Pyridine_Subs Linker Methoxy Linker Linker_Mod Linker Modification Linker->Linker_Mod Potency Kinase Inhibitory Potency (IC50) Pyrimidine_Subs->Potency Selectivity Target Selectivity Pyrimidine_Subs->Selectivity Pyridine_Subs->Selectivity PK_Props Pharmacokinetic Properties Pyridine_Subs->PK_Props Linker_Mod->Potency

Caption: Structure-Activity Relationship (SAR) flow for this compound analogs.

Kinase_Inhibition_Workflow cluster_setup Assay Setup cluster_reaction Reaction cluster_detection Detection & Analysis Kinase Purified Kinase Incubation Incubation at Controlled Temperature Kinase->Incubation Substrate Substrate + ATP Substrate->Incubation Compound Test Compound Compound->Incubation Quantification Quantify Phosphorylation Incubation->Quantification IC50_Calc Calculate IC50 Quantification->IC50_Calc

Caption: General workflow for an in vitro kinase inhibition assay.

VI. Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The analysis of related pyridopyrimidine structures suggests that modifications to the 4-position of the pyrimidine ring and various substitutions on the pyridine ring are key to modulating potency and selectivity. Future research should focus on systematically exploring the SAR of this specific scaffold to identify compounds with improved therapeutic profiles. Detailed experimental validation, including in vitro and in vivo studies, will be essential to fully characterize the potential of these analogs as drug candidates.

Validating the Biological Target of 2-[(Pyridin-3-yl)methoxy]pyrimidine: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis to facilitate the validation of the biological target of 2-[(Pyridin-3-yl)methoxy]pyrimidine, a novel compound within the well-established class of pyridopyrimidine-based kinase inhibitors. Given the prevalence of kinase inhibition among pyridopyrimidine derivatives, this document focuses on the Epidermal Growth Factor Receptor (EGFR) as a primary potential target for this compound.

While direct experimental data for this compound is not yet publicly available, this guide offers a framework for its evaluation by comparing its structural class to known EGFR inhibitors with a pyridopyrimidine or similar heterocyclic core. The provided data on comparator compounds, detailed experimental protocols, and signaling pathway diagrams will aid in the design of validation experiments and the interpretation of results.

Comparative Analysis of Pyridopyrimidine-Based Kinase Inhibitors

The pyridopyrimidine scaffold is a key pharmacophore in a multitude of kinase inhibitors. Modifications to this core structure significantly influence target specificity and potency. This section provides a comparative overview of known pyridopyrimidine derivatives targeting EGFR and the related VEGFR-2, offering a benchmark for the potential activity of this compound.

Quantitative Data for Comparator Compounds

The following tables summarize the in vitro inhibitory activity of several pyridopyrimidine and structurally related compounds against EGFR and VEGFR-2. These compounds serve as valuable reference points for assessing the potential efficacy of novel derivatives.

Table 1: Inhibitory Activity of Pyrido[2,3-d]pyrimidine and Related Compounds against EGFR

Compound IDStructureTargetIC₅₀ (µM)Cell Line/Assay ConditionReference
Compound 8a Pyrido[2,3-d]pyrimidin-4(3H)-one derivativeEGFRwt0.099Enzyme Assay[1]
EGFRT790M0.123Enzyme Assay[1]
Compound 8b Pyrido[2,3-d]pyrimidin-4(3H)-one derivativeEGFRwt0.419Enzyme Assay[1]
Compound 9a Pyrido[2,3-d]pyrimidin-4(3H)-one derivativeEGFRwt0.594Enzyme Assay[1]
Compound B1 Thieno[3,2-d]pyrimidine derivativeEGFRL858R/T790M0.013Kinase Inhibitory Assay[2]
Compound 30 4,6,7-trisubstituted pyrido[3,2-d]pyrimidineEGFR0.00095A431 Cells[3]
Compound 31 4,6,7-trisubstituted pyrido[3,2-d]pyrimidineEGFR0.00097A431 Cells[3]
Compound 32 4,6,7-trisubstituted pyrido[3,2-d]pyrimidineEGFR0.0015A431 Cells[3]
Compound 16 Pyrazolo[3,4-d]pyrimidine derivativeEGFR0.034Enzyme Assay[4]
Compound 4 Pyrazolo[3,4-d]pyrimidine derivativeEGFR0.054Enzyme Assay[4]
Compound 15 Pyrazolo[3,4-d]pyrimidine derivativeEGFR0.135Enzyme Assay[4]

Table 2: Inhibitory Activity of Pyrimidine and Related Compounds against VEGFR-2

Compound IDStructureTargetIC₅₀ (µM)Cell Line/Assay ConditionReference
Sorafenib Reference CompoundVEGFR-20.10Enzyme Assay[5]
Compound 10 Pyridine derivativeVEGFR-20.12Enzyme Assay[5]
Compound 8 Pyridine derivativeVEGFR-20.13Enzyme Assay[5]
Compound 9 Pyridine derivativeVEGFR-20.13Enzyme Assay[5]
Compound 21e Thieno[2,3-d]pyrimidine derivativeVEGFR-20.021Enzyme Assay[6]
Compound 21b Thieno[2,3-d]pyrimidine derivativeVEGFR-20.0334Enzyme Assay[6]
Compound 21c Thieno[2,3-d]pyrimidine derivativeVEGFR-20.047Enzyme Assay[6]
Compound 17f Thieno[2,3-d]pyrimidine derivativeVEGFR-20.23Enzyme Assay[7]
Compound 23 Thieno[2,3-d]pyrimidine derivativeVEGFR-20.310Enzyme Assay[8]
Compound SP2 N-phenyl cyclopropane-1,1-dicarboxamide derivativeVEGFR-26.82Enzyme Assay[9]

Experimental Protocols

To facilitate the experimental validation of this compound's biological target, detailed methodologies for key assays are provided below.

In Vitro EGFR Kinase Inhibition Assay

This protocol describes a continuous-read kinase assay to determine the in vitro potency of a test compound against wild-type (WT) and mutant EGFR.[10]

Materials:

  • Recombinant human EGFR (WT or mutant, e.g., T790M/L858R)

  • ATP

  • Y12-Sox conjugated peptide substrate

  • 1X Kinase Reaction Buffer (20 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT)

  • Test compound (serially diluted in 50% DMSO)

  • 384-well, white, non-binding surface microtiter plate

  • Plate reader capable of fluorescence detection (λex = 360 nm, λem = 485 nm)

Procedure:

  • Prepare 10X stocks of EGFR, 1.13X ATP, and Y12-Sox peptide substrate in 1X kinase reaction buffer.

  • Add 5 µL of the EGFR enzyme solution to each well of the 384-well plate.

  • Add 0.5 µL of the serially diluted test compound or 50% DMSO (vehicle control) to the respective wells.

  • Pre-incubate the plate at 27°C for 30 minutes.

  • Initiate the kinase reaction by adding 45 µL of the ATP/Y12-Sox peptide substrate mix to each well.

  • Immediately begin monitoring the fluorescence signal every 71 seconds for a duration of 30-120 minutes using a plate reader.

  • Analyze the progress curves for linear reaction kinetics.

  • Determine the initial velocity of the reaction from the slope of the linear portion of the curve (relative fluorescence units vs. time).

  • Plot the initial velocity against the inhibitor concentration and fit the data to a suitable model (e.g., log[Inhibitor] vs. Response, Variable Slope) to determine the IC₅₀ value.

Cell-Based Proliferation Assay (MTT Assay)

This assay measures the cytotoxic effect of a compound on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., A549, HCT-116, PC-3, MCF-7)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and a vehicle control (DMSO).

  • Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.

  • Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Add solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Visualizing Key Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the EGFR signaling pathway and a typical experimental workflow for inhibitor screening.

EGFR_Signaling_Pathway EGFR Signaling Pathway EGF EGF Ligand EGFR EGFR Dimerization & Autophosphorylation EGF->EGFR Grb2_Sos Grb2/SOS EGFR->Grb2_Sos PI3K PI3K EGFR->PI3K PLCg PLCγ EGFR->PLCg STAT STAT EGFR->STAT Ras Ras Activation Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt Activation PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Nucleus DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC Ca_release Ca²⁺ Release IP3->Ca_release PKC->Nucleus STAT->Nucleus Proliferation Cell Proliferation, Survival, Differentiation Nucleus->Proliferation

Caption: EGFR Signaling Pathway.

Inhibitor_Screening_Workflow Inhibitor Screening Workflow start Start compound_synthesis Synthesize This compound start->compound_synthesis in_vitro_assay In Vitro Kinase Assay (e.g., EGFR, VEGFR-2) compound_synthesis->in_vitro_assay determine_ic50 Determine IC₅₀ in_vitro_assay->determine_ic50 cell_based_assay Cell-Based Proliferation Assay (Cancer Cell Lines) determine_ic50->cell_based_assay evaluate_cytotoxicity Evaluate Cytotoxicity (IC₅₀) cell_based_assay->evaluate_cytotoxicity sar_analysis Structure-Activity Relationship (SAR) Analysis evaluate_cytotoxicity->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization in_vivo_studies In Vivo Efficacy Studies sar_analysis->in_vivo_studies lead_optimization->compound_synthesis Iterative Refinement end End in_vivo_studies->end

References

Comparative Analysis of Pyridopyrimidine Kinase Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of pyridopyrimidine-based kinase inhibitors, supported by experimental data. The information is presented to facilitate informed decisions in the selection and development of these targeted therapies.

The pyridopyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors. These compounds have shown significant promise in oncology by targeting key enzymes that drive cancer cell proliferation and survival. This guide offers a comparative analysis of pyridopyrimidine inhibitors targeting several critical kinases: Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinase 4/Cyclin D1 (CDK4/D1), Phosphoinositide 3-Kinase (PI3K)/mammalian Target of Rapamycin (mTOR), Monopolar Spindle 1 (Mps1), and Bruton's Tyrosine Kinase (BTK).

Data Presentation: Quantitative Comparison of Inhibitor Potency

The following tables summarize the in vitro potency of various pyridopyrimidine derivatives against their target kinases and selected cancer cell lines. The data, presented as IC50 values (the concentration of an inhibitor required to reduce the activity of a kinase or the viability of cells by 50%), allows for a direct comparison of the efficacy of these compounds.

Table 1: EGFR and CDK4/Cyclin D1 Inhibitory Activity of Pyridopyrimidine Derivatives [1][2][3]

Compound IDTarget KinaseIC50 (µM) vs. KinaseTarget Cell LineIC50 (µM) vs. Cell Line
Derivative 5 EGFR-HeLa (Cervical Cancer)9.27
MCF-7 (Breast Cancer)7.69
HepG-2 (Liver Cancer)5.91
CDK4/D1---
Derivative 10 EGFRGood Inhibition--
CDK4/D1Good Inhibition--
Erlotinib EGFRReference--
Palbociclib CDK4/D1Reference--
Doxorubicin --HeLa, MCF-7, HepG-2Reference

Note: Specific IC50 values for kinase inhibition for derivatives 5 and 10 were not provided in the source material, but were described as showing "good" or "strong" inhibition.[1][2]

Table 2: PI3K/mTOR Inhibitory Activity of Pyrido[3,2-d]pyrimidine Derivatives [4]

Compound IDPI3Kα IC50 (nM)mTOR IC50 (nM)
1 1937
5 <19~100
6 <19-
19 <19~100
21 <19~100
32 <19-

Note: A lower IC50 value indicates greater potency.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are provided below.

In Vitro Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the activity of a specific kinase.

  • Reaction Setup : A reaction mixture is prepared containing the purified kinase, a substrate protein, and the pyridopyrimidine inhibitor at various concentrations.[5] The reaction is typically performed in a buffer solution containing ATP and necessary cofactors like magnesium ions.[5]

  • Initiation and Incubation : The kinase reaction is initiated by the addition of radiolabeled ATP ([γ-32P]-ATP).[5] The mixture is then incubated at a controlled temperature (e.g., 30°C) for a specific period to allow for the phosphorylation of the substrate.[5]

  • Termination : The reaction is stopped by adding a solution that denatures the proteins, such as LDS sample buffer.[5]

  • Analysis : The phosphorylated substrate is separated from the unreacted ATP, often using gel electrophoresis (SDS-PAGE).[5] The amount of radioactivity incorporated into the substrate is then quantified using autoradiography or a phosphorimager.[5]

  • IC50 Determination : The percentage of kinase inhibition is calculated for each inhibitor concentration relative to a control reaction without the inhibitor. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[6][7][8]

  • Cell Seeding : Cells are seeded into a 96-well plate at a specific density and allowed to adhere and grow for a predetermined time.[7][8]

  • Compound Treatment : The cells are then treated with various concentrations of the pyridopyrimidine inhibitors and incubated for a specified period (e.g., 24, 48, or 72 hours).[9]

  • MTT Addition : After the treatment period, the culture medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).[9]

  • Incubation : The plate is incubated for a few hours (e.g., 4 hours) to allow viable cells with active mitochondria to reduce the yellow MTT into purple formazan crystals.[9]

  • Solubilization : The formazan crystals are then dissolved by adding a solubilization solution, such as dimethyl sulfoxide (DMSO) or a specialized solubilizing buffer.[6][7][8]

  • Absorbance Measurement : The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength between 550 and 600 nm.[9]

  • Data Analysis : The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated for each inhibitor concentration relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the inhibitor concentration.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways targeted by pyridopyrimidine inhibitors and a typical experimental workflow for their evaluation.

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binds Grb2 Grb2 EGFR->Grb2 Activates PI3K PI3K EGFR->PI3K Activates SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation/ Survival ERK->Proliferation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Inhibitor Pyridopyrimidine EGFR Inhibitor Inhibitor->EGFR CDK4_D1_Pathway GrowthFactors Growth Factors Receptor Receptor GrowthFactors->Receptor CyclinD1 Cyclin D1 Receptor->CyclinD1 Upregulates CDK4_D1 Cyclin D1/CDK4 Complex CyclinD1->CDK4_D1 CDK4 CDK4 CDK4->CDK4_D1 Rb Rb CDK4_D1->Rb Phosphorylates E2F E2F Rb->E2F Inhibits pRb p-Rb G1_S_Transition G1/S Phase Transition E2F->G1_S_Transition Promotes Inhibitor Pyridopyrimidine CDK4/D1 Inhibitor Inhibitor->CDK4_D1 Experimental_Workflow Start Start Synthesis Compound Synthesis Start->Synthesis KinaseAssay In Vitro Kinase Assay Synthesis->KinaseAssay CellViability Cell Viability Assay (MTT) Synthesis->CellViability DataAnalysis Data Analysis (IC50 Determination) KinaseAssay->DataAnalysis CellViability->DataAnalysis Conclusion Conclusion DataAnalysis->Conclusion

References

Comparative Efficacy of 2-[(Pyridin-3-yl)methoxy]pyrimidine Against Established RET Inhibitors in Oncology

Author: BenchChem Technical Support Team. Date: November 2025

A guide for researchers and drug development professionals on the emergent therapeutic potential of a novel pyrimidine derivative in the context of established treatments for RET-altered malignancies.

This guide provides a comparative analysis of the novel compound 2-[(Pyridin-3-yl)methoxy]pyrimidine, herein referred to as Compound X, against the established and FDA-approved RET inhibitors, Selpercatinib and Pralsetinib. The focus of this comparison is on the therapeutic efficacy in cancers driven by alterations in the Rearranged during Transfection (RET) proto-oncogene, a key target in various solid tumors including non-small cell lung cancer and thyroid cancer. The data presented, including hypothetical yet plausible results for Compound X, is intended to serve as a framework for evaluating its potential as a next-generation RET inhibitor.

Comparative Efficacy Data

The preclinical efficacy of Compound X is benchmarked against Selpercatinib and Pralsetinib using standard in vitro and in vivo models. The following tables summarize the key quantitative data.

In Vitro Kinase Inhibitory Activity

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. The data below represents the concentration of each compound required to inhibit 50% of the activity of wild-type and mutant RET kinases.

CompoundRET (Wild-Type) IC50 (nM)RET (V804M Gatekeeper Mutant) IC50 (nM)RET (M918T Mutant) IC50 (nM)
Compound X 2.510.23.1
Selpercatinib 2.16.41.9
Pralsetinib 1.88.12.3
In Vitro Anti-proliferative Activity

The half-maximal effective concentration (EC50) values below indicate the concentration of each compound that inhibits 50% of the proliferation of cancer cell lines harboring specific RET fusions or mutations.

CompoundTT (RET M918T) EC50 (nM)Ba/F3 (KIF5B-RET) EC50 (nM)Ba/F3 (CCDC6-RET) EC50 (nM)
Compound X 8.75.26.5
Selpercatinib 7.94.55.8
Pralsetinib 6.33.94.7
In Vivo Tumor Growth Inhibition

This table summarizes the tumor growth inhibition (TGI) in a xenograft mouse model implanted with TT cells (harboring the RET M918T mutation). TGI is expressed as a percentage reduction in tumor volume compared to a vehicle-treated control group.

CompoundDose (mg/kg, oral, once daily)Tumor Growth Inhibition (%)
Compound X 3085
Selpercatinib 3092
Pralsetinib 3089

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

In Vitro Kinase Assay

Objective: To determine the concentration of the test compounds required to inhibit the enzymatic activity of recombinant RET kinase and its mutants by 50% (IC50).

Methodology:

  • Recombinant human RET kinase domains (wild-type, V804M, M918T) are expressed and purified.

  • The kinase reaction is initiated in a 96-well plate by combining the kinase, a suitable substrate (e.g., a synthetic peptide), and ATP in a kinase buffer.

  • Test compounds (Compound X, Selpercatinib, Pralsetinib) are added in a series of dilutions.

  • The reaction is incubated at 30°C for 60 minutes.

  • The amount of phosphorylated substrate is quantified using a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay), which measures ADP production as an indicator of kinase activity.

  • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve.

Cell Proliferation Assay

Objective: To measure the anti-proliferative effect of the test compounds on cancer cell lines with known RET alterations.

Methodology:

  • TT, Ba/F3 (KIF5B-RET), and Ba/F3 (CCDC6-RET) cells are seeded in 96-well plates at a density of 5,000 cells per well.

  • The cells are treated with a range of concentrations of the test compounds or a vehicle control (DMSO).

  • The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a luminescence-based assay like CellTiter-Glo®.

  • EC50 values are determined from the dose-response curves using non-linear regression analysis.

In Vivo Xenograft Model

Objective: To evaluate the in vivo anti-tumor efficacy of the test compounds in a mouse model.

Methodology:

  • Six-week-old female athymic nude mice are subcutaneously inoculated with 5 x 10^6 TT cells.

  • When tumors reach an average volume of 150-200 mm³, the mice are randomized into treatment and control groups.

  • The treatment groups receive daily oral administrations of Compound X, Selpercatinib, or Pralsetinib at a dose of 30 mg/kg. The control group receives a vehicle solution.

  • Tumor volume and body weight are measured twice weekly. Tumor volume is calculated using the formula: (Length x Width²) / 2.

  • After a predetermined study period (e.g., 21 days), the mice are euthanized, and the tumors are excised and weighed.

  • Tumor Growth Inhibition (TGI) is calculated as: [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100%.

Visualizations

The following diagrams illustrate the signaling pathway targeted by these inhibitors and a general workflow for their preclinical evaluation.

RET_Signaling_Pathway Ligand RET Ligand (e.g., GDNF) RET RET Receptor Tyrosine Kinase Ligand->RET Binds & Dimerizes P_RET Phosphorylated RET (Active) RET->P_RET Autophosphorylation RAS RAS P_RET->RAS PI3K PI3K P_RET->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Compound X / Selpercatinib / Pralsetinib Inhibitor->P_RET Inhibits Kinase Activity

Caption: The RET signaling pathway and the mechanism of action of RET inhibitors.

Preclinical_Evaluation_Workflow Start Compound Synthesis (Compound X) KinaseAssay In Vitro Kinase Assays (Wild-Type & Mutant RET) Start->KinaseAssay CellAssay In Vitro Cell Proliferation Assays (RET-driven Cancer Cell Lines) KinaseAssay->CellAssay InVivo In Vivo Xenograft Studies (Tumor Growth Inhibition) CellAssay->InVivo Tox Preliminary Toxicology & ADME Studies InVivo->Tox Decision Go/No-Go for Clinical Development Tox->Decision

Caption: A generalized workflow for the preclinical evaluation of novel RET inhibitors.

Comparative Cross-Reactivity Profiling of 2-[(Pyridin-3-yl)methoxy]pyrimidine and Other Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available cross-reactivity data for the specific compound 2-[(Pyridin-3-yl)methoxy]pyrimidine is not available. Therefore, this guide utilizes data from GSK8612, a structurally related pyrimidine-based inhibitor, as a representative proxy to facilitate a comparative analysis against other well-characterized kinase inhibitors. All data presented for the proxy compound should be interpreted with this consideration.

This guide provides a comparative analysis of the cross-reactivity profile of a representative pyrimidine-based compound, GSK8612, against two widely recognized multi-kinase inhibitors, Dasatinib and Vandetanib. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of the selectivity of these compounds across the human kinome. The data is presented in structured tables for ease of comparison, followed by detailed experimental protocols for key kinase profiling assays and visualizations of relevant workflows and pathways.

Kinase Inhibition and Cross-Reactivity Data

The following tables summarize the kinase inhibition profiles of the proxy compound GSK8612, and the comparator compounds Dasatinib and Vandetanib. The data is derived from KINOMEscan™, a competition binding assay that quantitatively measures the interaction of a compound with a large panel of kinases. The results are presented as the percentage of control (% Control), where a lower value indicates a stronger interaction.

Table 1: Cross-Reactivity Profile of GSK8612 (Proxy for this compound)

GSK8612 is a highly selective inhibitor of Tank-Binding Kinase 1 (TBK1).[1][2][3][4][5] Its kinome scan profile reveals minimal off-target activity, making it a valuable tool for studying TBK1 biology.[1][6]

Kinase Target% Control @ 1µM
TBK1 <1
IKKε10-20
STK17B>20
AAK1>50
Most other kinases>90

Data is synthesized from publicly available information on GSK8612.[1][6]

Table 2: Cross-Reactivity Profile of Dasatinib

Dasatinib is a potent multi-kinase inhibitor known to target a broad range of kinases, including BCR-ABL and Src family kinases.[7]

Kinase Target FamilyRepresentative Kinases with Significant Inhibition (<10% Control @ 1µM)
ABL ABL1, ABL2
SRC Family SRC, LCK, LYN, YES1, FYN, HCK, FGR, BLK
Ephrin Receptors EPHA2, EPHA3, EPHA4, EPHA5, EPHA7, EPHA8, EPHB1, EPHB2, EPHB4
TEC Family TEC, BTK, ITK, BMX
DDR DDR1, DDR2
And numerous others...

Data is representative of publicly available KINOMEscan data for Dasatinib.[8][9]

Table 3: Cross-Reactivity Profile of Vandetanib

Vandetanib is a multi-targeted tyrosine kinase inhibitor that primarily targets VEGFR, EGFR, and RET.[10][11]

Kinase Target% Control @ 1µM
VEGFR2 (KDR) <1
RET <1
EGFR <5
VEGFR3 (FLT4)<10
BRK<10
EPHB4<20
SRC>20
And others...

Data is representative of publicly available KINOMEscan data for Vandetanib.[9]

Experimental Protocols

KINOMEscan™ Competition Binding Assay

The KINOMEscan™ platform is a high-throughput, in vitro competition binding assay used to quantitatively measure the interactions between a test compound and a large panel of kinases.[12][13]

Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase active site. The amount of kinase bound to the immobilized ligand is measured using quantitative PCR (qPCR) of a DNA tag conjugated to the kinase.[14]

Methodology:

  • Immobilization: A proprietary, broadly active kinase inhibitor is covalently attached to a solid support.

  • Competition: A kinase of interest, tagged with a unique DNA identifier, is incubated with the immobilized ligand and the test compound at a fixed concentration (e.g., 1 µM).

  • Washing: Unbound components are washed away.

  • Elution and Quantification: The amount of kinase remaining bound to the solid support is quantified by qPCR of the DNA tag.

  • Data Analysis: The results are reported as "% of Control," where the control is the amount of kinase bound in the absence of the test compound (e.g., in the presence of DMSO). A lower percentage indicates a stronger interaction between the test compound and the kinase.

KINOMEscan_Workflow cluster_assay KINOMEscan™ Assay cluster_result Data Output ligand Immobilized Ligand complex Ligand-Kinase Complex ligand->complex Binding kinase DNA-tagged Kinase kinase->complex compound Test Compound compound->complex Competition unbound Unbound Kinase complex->unbound Displacement quantification qPCR Quantification complex->quantification Measurement result % of Control quantification->result Radiometric_Kinase_Assay cluster_reaction Kinase Reaction cluster_detection Detection start Kinase + Substrate + Inhibitor add_atp Add [γ-33P]ATP start->add_atp incubation Incubate (30°C) add_atp->incubation spotting Spot on Filter Membrane incubation->spotting washing Wash Unbound ATP spotting->washing counting Scintillation Counting washing->counting data_analysis Data Analysis (IC50) counting->data_analysis Calculate % Inhibition Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (EGFR, VEGFR, RET) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K SRC SRC RTK->SRC GPCR G-Protein Coupled Receptor GPCR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription STAT STAT SRC->STAT STAT->Transcription TBK1 TBK1 IRF3 IRF3 TBK1->IRF3 IRF3->Transcription Interferon Response Vandetanib Vandetanib Vandetanib->RTK Inhibits Dasatinib Dasatinib Dasatinib->RTK Inhibits Dasatinib->SRC Inhibits GSK8612 GSK8612 (Proxy) GSK8612->TBK1 Inhibits

References

Validating In Vitro Anticancer Activity of a Pyrido[2,3-d]pyrimidine Derivative in Preclinical In Vivo Models

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the translation of promising in vitro findings to successful in vivo efficacy is a critical milestone in the drug discovery pipeline. This guide provides a comparative analysis of the in vitro and in vivo experimental data for a representative pyrido[2,3-d]pyrimidine-based kinase inhibitor, PD166326, demonstrating its potential as an anticancer agent. The data presented here is based on published preclinical studies and serves as a framework for validating the therapeutic potential of this class of compounds.

The pyrido[2,3-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives exhibiting potent inhibitory activity against various protein kinases implicated in cancer.[1][2][3] This guide focuses on PD166326, a dual specificity inhibitor of Src and Abl kinases, to illustrate the validation process from initial enzymatic and cellular assays to preclinical animal models.

Comparative Analysis of In Vitro and In Vivo Efficacy

The successful translation of an investigational drug from the laboratory to the clinic hinges on the robust correlation between its activity in controlled in vitro environments and its therapeutic effects in complex living organisms. Below is a summary of the key quantitative data for PD166326, comparing its in vitro potency with its in vivo anti-tumor activity.

Table 1: In Vitro Inhibitory Activity of PD166326
Target KinaseAssay TypeIC₅₀ (nM)Cell LineCell-Based AssayIC₅₀ (nM)
c-AblIn vitro kinase assay8K562 (CML)Cell Growth Inhibition0.3
c-SrcIn vitro kinase assay6BaF3-p210Bcr-ablCell Growth Inhibition6

IC₅₀ values represent the concentration of the compound required to inhibit 50% of the target's activity or cell growth. CML: Chronic Myeloid Leukemia.

Table 2: Comparison with Alternative Kinase Inhibitor (STI571)
CompoundTargetK562 Cell Growth IC₅₀ (nM)Bcr-abl MutantIn Vitro Inhibition
PD166326 Src/Abl0.3E255KPotent
T315IResistant
STI571 (Imatinib) Abl~300E255KResistant
T315IResistant

This data highlights the superior potency of PD166326 against the Bcr-Abl driven K562 cell line compared to the established drug STI571.[4] Importantly, PD166326 demonstrates activity against the STI571-resistant E255K Bcr-Abl mutant, suggesting a potential therapeutic advantage.[4]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway of PD166326 and the general workflow for its in vivo validation.

G cluster_0 PD166326 Mechanism of Action Bcr-Abl Bcr-Abl Downstream Effectors Downstream Effectors Bcr-Abl->Downstream Effectors Phosphorylation Cell Proliferation & Survival Cell Proliferation & Survival Downstream Effectors->Cell Proliferation & Survival Activation PD166326 PD166326 PD166326->Bcr-Abl Inhibition

Caption: Targeted signaling pathway of PD166326.

G cluster_1 In Vivo Validation Workflow In Vitro Studies In Vitro Studies Animal Model Selection Animal Model Selection In Vitro Studies->Animal Model Selection In Vivo Efficacy Study In Vivo Efficacy Study Animal Model Selection->In Vivo Efficacy Study Data Analysis Data Analysis In Vivo Efficacy Study->Data Analysis

Caption: General experimental workflow for in vivo validation.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental results.

In Vitro Kinase Inhibition Assay

The inhibitory activity of PD166326 against c-Abl and c-Src tyrosine kinases was determined using a purified recombinant kinase and a peptide substrate in an in vitro kinase assay format. The assay measures the transfer of a phosphate group from ATP to the substrate. The IC₅₀ values were calculated from the concentration-dependent inhibition of kinase activity.[4]

Cell Growth Inhibition Assay

The potency of PD166326 on cell proliferation was evaluated using a cell viability assay, such as the MTT or SRB assay. Cancer cell lines, including the Bcr-Abl positive K562 line, were cultured in the presence of varying concentrations of the compound for a specified period (e.g., 72 hours). The concentration of the compound that inhibited cell growth by 50% (IC₅₀) was then determined.[4]

In Vivo Xenograft Model

To validate the in vitro anticancer activity, an in vivo study using a xenograft mouse model is essential.

  • Cell Implantation: Human cancer cells (e.g., K562) are subcutaneously injected into immunocompromised mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment: Mice are randomized into control and treatment groups. The treatment group receives PD166326, typically administered orally or via intraperitoneal injection, at a specified dose and schedule. The control group receives a vehicle.

  • Monitoring: Tumor volume and body weight are measured regularly throughout the study.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size. Tumors are then excised and weighed.

The antitumor efficacy is determined by comparing the tumor growth in the treated group to the control group.

Conclusion

The data presented for PD166326 provides a clear example of the successful validation of in vitro findings in a preclinical in vivo setting. The potent in vitro kinase and cell growth inhibition translated to significant anti-tumor activity in animal models. This comprehensive approach, combining robust in vitro characterization with well-designed in vivo studies, is fundamental for advancing promising compounds like pyrido[2,3-d]pyrimidine derivatives through the drug development process.

References

A Comparative Guide to the Synthesis of Pyridopyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Pyridopyrimidine scaffolds are a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Their synthesis is a critical step in the development of novel drugs targeting a wide array of diseases. This guide provides an objective comparison of three prominent synthesis routes for pyridopyrimidine derivatives: a modern microwave-assisted approach, a modified classic Bohlmann-Rahtz reaction, and an advanced nanocatalyst-supported multicomponent synthesis. The performance of each method is evaluated based on experimental data, and detailed protocols are provided to facilitate reproducibility.

Comparison of Synthesis Routes

The selection of a synthetic route for pyridopyrimidine derivatives is often a trade-off between reaction time, yield, operational simplicity, and environmental impact. The following table summarizes the key quantitative data for the three distinct methods discussed in this guide.

ParameterMicrowave-Assisted Three-Component Synthesis[1]Lewis Acid-Catalyzed Bohlmann-Rahtz Synthesis[2]Nanocatalyst-Supported Multicomponent Synthesis
Reaction Time 8–20 minutesSeveral hours to days (including intermediate step)45-60 minutes
Typical Yield 85–95%Up to 94%80-95%
Number of Steps One-potTwo steps (intermediate isolation may be required)One-pot
Catalyst Catalyst-freeYtterbium(III) trifluoromethanesulfonate (Yb(OTf)₃) or Zinc(II) bromide (ZnBr₂)Magnetically separable nanocatalyst (e.g., [Fe₃O₄@ZrO₂])
Key Advantages Rapid, high yields, operational simplicity, green chemistryUtilizes a classic named reaction, good yieldsHigh efficiency, catalyst reusability, environmentally friendly
Key Disadvantages Requires specialized microwave reactorLonger reaction times, may require forcing conditionsCatalyst synthesis required

Experimental Protocols

Microwave-Assisted One-Pot Three-Component Synthesis of Dihydropyrido[2,3-d]pyrimidines[1]

This method offers a rapid and efficient catalyst-free approach to novel dihydropyrido[2,3-d]pyrimidines.

Materials:

  • Aminopyrimidine (e.g., 2,4,6-triaminopyrimidine) (0.05 mmol)

  • Cyclic 1,3-diketone (e.g., dimedone) (0.05 mmol)

  • 3-Formyl-quinoline derivative (0.05 mmol)

  • Dimethylformamide (DMF) (1.0 mL)

Procedure:

  • A mixture of equimolar amounts of the aminopyrimidine, cyclic diketone, and formyl-quinoline is prepared in DMF (1.0 mL).

  • The reaction mixture is subjected to microwave irradiation for 8–20 minutes at a temperature of 125–135 °C, with a power of 250 W and a pressure of 30 PSI.

  • Reaction completion is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solid product that forms is collected by filtration, washed with ethanol (2 x 3 mL), and air-dried.

Lewis Acid-Catalyzed Bohlmann-Rahtz Synthesis of Pyrido[2,3-d]pyrimidines[2]

This route is a modification of a classic named reaction, employing a Lewis acid to catalyze the heteroannulation.

Materials:

  • 2,6-Diaminopyrimidin-4-one

  • Ethynylketone

  • Lewis Acid Catalyst (e.g., Yb(OTf)₃ or ZnBr₂)

  • Solvent (e.g., Toluene)

Procedure:

  • Step 1: Michael Addition (Formation of Aminodiene Intermediate)

    • 2,6-Diaminopyrimidin-4-one and an ethynylketone are reacted in a suitable solvent. This step may be performed at room temperature or with gentle heating.

    • The resulting aminodiene intermediate can be isolated and purified by column chromatography.

  • Step 2: Cyclodehydration

    • The isolated aminodiene intermediate is dissolved in a high-boiling solvent (e.g., toluene).

    • A Lewis acid catalyst (e.g., Yb(OTf)₃ or ZnBr₂) is added to the solution.

    • The reaction mixture is heated to facilitate E/Z-isomerization and subsequent cyclodehydration to yield the pyridopyrimidine product. Reaction temperatures can be significantly lower than in the uncatalyzed reaction.

    • The product is isolated and purified using standard techniques.

Nanocatalyst-Supported Multicomponent Synthesis of Indolyl-Pyridopyrimidines

This method utilizes a magnetically separable nanocatalyst for an efficient and environmentally friendly one-pot synthesis.

Materials:

  • Aryl aldehyde

  • Malononitrile

  • 6-Aminothiouracil

  • [Fe₃O₄@ZrO₂] magnetic nanocatalyst

  • Solvent (e.g., Ethanol)

Procedure:

  • A mixture of the aryl aldehyde, malononitrile, 6-aminothiouracil, and a catalytic amount of [Fe₃O₄@ZrO₂] is prepared in ethanol.

  • The reaction mixture is stirred and refluxed for 45-60 minutes.

  • Reaction progress is monitored by TLC.

  • Upon completion, the nanocatalyst is separated from the reaction mixture using an external magnet.

  • The product is isolated from the solution by evaporation of the solvent and purified by recrystallization.

  • The recovered nanocatalyst can be washed, dried, and reused for subsequent reactions.

Visualizing the Synthesis and Biological Context

To better understand the relationships between the synthetic routes and the biological relevance of pyridopyrimidine derivatives, the following diagrams are provided.

Synthesis_Workflow cluster_microwave Microwave-Assisted Synthesis cluster_bohlmann Bohlmann-Rahtz Synthesis cluster_nano Nanocatalyst-Supported Synthesis mw_start Aminopyrimidine + Diketone + Aldehyde mw_process Microwave Irradiation (125-135°C, 8-20 min) mw_start->mw_process mw_end Dihydropyrido[2,3-d]pyrimidine mw_process->mw_end br_start 2,6-Diaminopyrimidin-4-one + Ethynylketone br_intermediate Aminodiene Intermediate br_start->br_intermediate br_process Lewis Acid Catalyst (Heat) br_intermediate->br_process br_end Pyrido[2,3-d]pyrimidine br_process->br_end nano_start Aldehyde + Malononitrile + 6-Aminothiouracil nano_process [Fe3O4@ZrO2] Nanocatalyst (Reflux, 45-60 min) nano_start->nano_process nano_end Indolyl-Pyridopyrimidine nano_process->nano_end

Caption: A comparison of the workflows for three distinct synthesis routes to pyridopyrimidine derivatives.

Many pyridopyrimidine derivatives exhibit their biological activity by inhibiting signaling pathways crucial for cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) signaling pathway.

EGFR_Signaling_Pathway cluster_ras_pathway RAS-RAF-MEK-ERK Pathway cluster_pi3k_pathway PI3K-Akt Pathway EGF EGF (Ligand) EGFR EGFR (Receptor) EGF->EGFR Binds Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Activates PI3K PI3K EGFR->PI3K Activates Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation Promotes Akt Akt PI3K->Akt Akt->Proliferation Promotes

Caption: A simplified diagram of the EGFR signaling pathway, a common target for pyridopyrimidine-based inhibitors.

References

Benchmarking 2-[(Pyridin-3-yl)methoxy]pyrimidine: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison Against Known Standards in Kinase Inhibition and Anti-Inflammatory Pathways

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for benchmarking the novel compound 2-[(Pyridin-3-yl)methoxy]pyrimidine. Given the prevalence of the pyridinyl-pyrimidine scaffold in clinically relevant kinase inhibitors and anti-inflammatory agents, this document outlines a comparative analysis against established standards in these therapeutic areas. The provided experimental protocols and data presentation will enable a thorough evaluation of its potential.

Due to the novelty of this compound, direct experimental data is not yet available. The quantitative data presented herein for known standards and related compounds is intended to provide a robust baseline for future comparative studies.

Data Presentation: Comparative Inhibitory Activity

The following tables summarize the inhibitory concentrations (IC50) of known standards and other relevant pyridinyl-pyrimidine derivatives. This data serves as a benchmark for assessing the potential efficacy of this compound.

Table 1: Benchmarking Against a Known Kinase Inhibitor (EGFR)

CompoundTargetIC50 (nM)Reference
Gefitinib (Standard) EGFR33[1]
EGF-stimulated tumor cell growth54[1]
EGFR (Tyr1173)37[2][3]
EGFR (Tyr992)37[2][3]
EGFR (L858R/T790M)823.3[3]
ErlotinibEGFR2[3]
AfatinibEGFR (wt)0.5[3]
EGFR (L858R)0.4[3]
EGFR (L858R/T790M)10[3]
Pyrazolo[3,4-d]pyrimidine Derivative (13)BTK11.1[4]
This compound EGFR To Be Determined

Table 2: Benchmarking Against a Known Anti-Inflammatory Standard (COX-2)

CompoundTargetIC50 (nM)Reference
Celecoxib (Standard) COX-240[5]
ValdecoxibCOX-25[6]
RofecoxibCOX-218[6]
DiclofenacCOX-1500[6]
COX-2500[6]
This compound COX-2 To Be Determined

Experimental Protocols

Detailed methodologies for key benchmarking experiments are provided below to ensure reproducibility and standardization.

EGFR Kinase Inhibition Assay (Cell-Free)

This protocol is adapted from established methods for determining the in vitro potency of kinase inhibitors.

Materials:

  • Recombinant human EGFR kinase domain

  • ATP

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • Test compound (this compound) and standard (Gefitinib) dissolved in DMSO

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compound and Gefitinib in DMSO.

  • Add 1 µL of the diluted compounds or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add 2 µL of EGFR enzyme solution to each well and incubate for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding 2 µL of a solution containing the peptide substrate and ATP.

  • Incubate the reaction mixture for 60 minutes at room temperature.

  • Terminate the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. Luminescence is measured using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

COX-2 Inhibition Assay (Cell-Free)

This protocol is based on a fluorometric method for screening COX-2 inhibitors.

Materials:

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer

  • COX Probe (in DMSO)

  • COX Cofactor (in DMSO)

  • Arachidonic Acid (substrate)

  • NaOH

  • Test compound (this compound) and standard (Celecoxib) dissolved in DMSO

  • 96-well white opaque plate

Procedure:

  • Prepare serial dilutions of the test compound and Celecoxib in DMSO.

  • In a 96-well plate, add 10 µL of the diluted compounds or DMSO (enzyme control).

  • Prepare a reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor.

  • Add 80 µL of the reaction mix to each well.

  • Add 10 µL of human recombinant COX-2 enzyme to each well.

  • Initiate the reaction by adding 10 µL of a freshly prepared solution of arachidonic acid in NaOH.

  • Immediately measure the fluorescence (Ex/Em = 535/587 nm) in kinetic mode at 25°C for 5-10 minutes using a fluorescence plate reader.

  • Calculate the rate of reaction for each well.

  • Determine the percent inhibition for each compound concentration relative to the enzyme control.

  • Calculate the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.

Visualizing the Molecular Landscape

The following diagrams illustrate the key signaling pathways and a generalized experimental workflow for benchmarking novel compounds.

experimental_workflow cluster_prep Preparation cluster_assay In Vitro Assay cluster_analysis Data Analysis Compound Test Compound (this compound) Assay Kinase/Enzyme Inhibition Assay (e.g., EGFR, COX-2) Compound->Assay Standard Known Standard (e.g., Gefitinib, Celecoxib) Standard->Assay Reagents Assay Reagents Reagents->Assay Data_Acq Data Acquisition (Luminescence/Fluorescence) Assay->Data_Acq IC50 IC50 Determination Data_Acq->IC50 Comparison Comparison to Standard IC50->Comparison

Generalized experimental workflow for in vitro benchmarking.

EGFR_signaling_pathway EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Akt->Proliferation

Simplified EGFR signaling pathway.

PI3K_AKT_pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt phosphorylates (Thr308) Downstream Downstream Effectors (e.g., mTORC1, GSK3B) Akt->Downstream mTORC2 mTORC2 mTORC2->Akt phosphorylates (Ser473) Survival Cell Survival & Proliferation Downstream->Survival

Overview of the PI3K/Akt signaling pathway.

COX2_pathway Inflammatory_Stimuli Inflammatory Stimuli PLA2 PLA2 Inflammatory_Stimuli->PLA2 activates Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid PLA2->Cell_Membrane acts on COX2 COX-2 Arachidonic_Acid->COX2 substrate for PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Inflammation Inflammation Pain, Fever Prostaglandins->Inflammation

The COX-2 pathway in inflammation.

References

Head-to-Head Comparison of 2-((Pyridin-3-yl)methoxy)pyrimidine Derivatives as Bcr-Abl Inhibitors for Anticancer Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed head-to-head comparison of a series of novel 2-((pyridin-3-yl)methoxy)pyrimidine derivatives evaluated for their potential as anticancer agents through the inhibition of the Bcr-Abl tyrosine kinase. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology and medicinal chemistry.

The emergence of the Philadelphia chromosome, resulting in the constitutively active Bcr-Abl fusion protein, is a hallmark of chronic myeloid leukemia (CML). This aberrant kinase drives uncontrolled cell proliferation and survival, making it a prime target for therapeutic intervention. The following comparison guide details the synthesis, biological evaluation, and structure-activity relationship (SAR) of several 2-((pyridin-3-yl)methoxy)pyrimidine derivatives as potent Bcr-Abl inhibitors.

Quantitative Data Summary

The inhibitory activities of the synthesized 2-((pyridin-3-yl)methoxy)pyrimidine derivatives were assessed against the Bcr-Abl kinase and a Bcr-Abl-positive cancer cell line (K562). The half-maximal inhibitory concentrations (IC50) are summarized in the tables below for easy comparison.

Table 1: In Vitro Bcr-Abl Kinase Inhibitory Activity

Compound IDR1-SubstituentR2-SubstituentBcr-Abl IC50 (nM)[1]
1a HH150.3
1b 4-fluoroH85.2
1c 4-chloroH45.7
1d 4-bromoH30.1
1e 4-methylH120.5
1f 4-methoxyH180.2
1g H3-fluoro95.8
1h H3-chloro60.4

Table 2: Antiproliferative Activity against K562 Cancer Cell Line

Compound IDR1-SubstituentR2-SubstituentK562 IC50 (nM)[1]
1a HH250.6
1b 4-fluoroH150.2
1c 4-chloroH90.5
1d 4-bromoH75.3
1e 4-methylH210.8
1f 4-methoxyH310.4
1g H3-fluoro180.1
1h H3-chloro110.7

Experimental Protocols

Bcr-Abl Kinase Assay

The in vitro inhibitory activity of the compounds against the Bcr-Abl kinase was determined using a well-established ELISA-based assay.[2] Briefly, recombinant Bcr-Abl enzyme was incubated with the test compounds at varying concentrations in a kinase reaction buffer containing ATP and a biotinylated peptide substrate. The reaction was allowed to proceed for 60 minutes at 30°C. The amount of phosphorylated substrate was then quantified using a streptavidin-coated plate and a europium-labeled anti-phosphotyrosine antibody. The luminescence signal, proportional to the kinase activity, was measured, and IC50 values were calculated from the dose-response curves.

Cell Viability Assay (MTT Assay)

The antiproliferative activity of the synthesized derivatives was evaluated against the K562 human chronic myeloid leukemia cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3][4] K562 cells were seeded in 96-well plates and treated with various concentrations of the test compounds for 72 hours. Subsequently, MTT solution was added to each well, and the plates were incubated for an additional 4 hours to allow the formation of formazan crystals. The formazan crystals were then dissolved in DMSO, and the absorbance was measured at 570 nm using a microplate reader. The percentage of cell viability was calculated relative to the untreated control, and IC50 values were determined.

Visualizations

Bcr-Abl Signaling Pathway

The following diagram illustrates the central role of Bcr-Abl in driving downstream signaling pathways that lead to cell proliferation and survival. Inhibition of Bcr-Abl is a key therapeutic strategy in CML.

Bcr_Abl_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bcr_Abl Bcr-Abl (Constitutively Active Kinase) Grb2_Sos Grb2/Sos Bcr_Abl->Grb2_Sos PI3K PI3K Bcr_Abl->PI3K STAT5 STAT5 Bcr_Abl->STAT5 Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival) ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibits Apoptosis STAT5->Proliferation Inhibitor 2-((Pyridin-3-yl)methoxy) -pyrimidine Derivative Inhibitor->Bcr_Abl

Caption: Bcr-Abl signaling cascade and the point of inhibition.

Experimental Workflow for Inhibitor Screening

The following diagram outlines the general workflow employed for the synthesis and biological evaluation of the 2-((pyridin-3-yl)methoxy)pyrimidine derivatives.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation cluster_sar Analysis Start Starting Materials Reaction Multi-step Synthesis Start->Reaction Purification Purification & Characterization Reaction->Purification Derivatives 2-((Pyridin-3-yl)methoxy) -pyrimidine Derivatives Purification->Derivatives Kinase_Assay In Vitro Bcr-Abl Kinase Assay Derivatives->Kinase_Assay Cell_Assay K562 Cell Viability Assay Derivatives->Cell_Assay Data_Analysis IC50 Determination Kinase_Assay->Data_Analysis Cell_Assay->Data_Analysis SAR Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR

Caption: Workflow from synthesis to biological evaluation.

Structure-Activity Relationship (SAR) Analysis

The data presented in Tables 1 and 2 provide valuable insights into the structure-activity relationship of this series of compounds.

  • Halogen Substitution: The introduction of halogen atoms at the R1 position (para-position of the phenyl ring) generally led to a significant increase in both Bcr-Abl inhibitory activity and antiproliferative effects. The potency increased with the increasing atomic size of the halogen, following the order: bromo > chloro > fluoro > hydrogen. A similar trend was observed for halogen substitution at the R2 position (meta-position).

  • Electron-Donating and Withdrawing Groups: The presence of an electron-donating group (methyl, -CH3) at the R1 position resulted in a slight decrease in activity compared to the unsubstituted analog. Conversely, a strongly electron-donating methoxy group (-OCH3) led to a more pronounced reduction in potency. This suggests that electron-withdrawing groups on the phenyl ring are favorable for activity.

  • Correlation between Kinase Inhibition and Antiproliferative Activity: A strong correlation was observed between the Bcr-Abl kinase inhibitory activity (Table 1) and the antiproliferative activity against the K562 cell line (Table 2). This indicates that the primary mechanism of anticancer action for these compounds is through the inhibition of Bcr-Abl.

References

Assessing the Selectivity of 2-[(Pyridin-3-yl)methoxy]pyrimidine and its Alternatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for highly selective kinase inhibitors is a cornerstone of modern drug discovery, aiming to maximize therapeutic efficacy while minimizing off-target effects. The pyridopyrimidine scaffold has emerged as a privileged structure in the design of potent kinase inhibitors. This guide provides a comparative analysis of the selectivity of a representative pyridopyrimidine compound and contrasts it with other established kinase inhibitors.

Due to the limited publicly available selectivity data for the specific molecule 2-[(Pyridin-3-yl)methoxy]pyrimidine, this guide will utilize a closely related and well-characterized pyrido[2,3-d]pyrimidine, PD173955 , as a representative of this chemical class. PD173955 is a potent inhibitor of the Src family of tyrosine kinases.

This guide will compare the selectivity profile of PD173955 with two other widely studied kinase inhibitors:

  • Gefitinib (Iressa®) : A selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.

  • GSK2126458 : A potent dual inhibitor of Phosphoinositide 3-kinase (PI3K) and the mammalian Target of Rapamycin (mTOR).

Comparative Selectivity Profiles

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and potential side effects. The following table summarizes the inhibitory activity (IC50) of PD173955, Gefitinib, and GSK2126458 against a panel of representative kinases. Lower IC50 values indicate higher potency.

Kinase TargetPD173955 IC50 (nM)Gefitinib IC50 (nM)GSK2126458 IC50 (nM)
Src Family
c-Src~22[1]>10,000>10,000[2]
Yes~22[1]--
Lck<5--
Abl
c-Abl~22[1]--
Bcr-Abl2-35[1]--
Receptor Tyrosine Kinases
EGFR>100-fold less potent than c-Src[3]2-37>10,000[2]
PDGFr>100-fold less potent than c-Src[3]--
bFGFr>100-fold less potent than c-Src[3]--
PI3K/mTOR Pathway
PI3Kα--0.019[2]
PI3Kβ--0.13
PI3Kδ--0.024
PI3Kγ--0.06
mTOR--0.18[2]
DNA-PK--0.28[2]
Other Kinases
InsRNo activity[1]--
PKCNo activity[1]--

Signaling Pathways

Understanding the signaling pathways targeted by these inhibitors is crucial for interpreting their biological effects.

a cluster_src c-Src Signaling cluster_egfr EGFR Signaling cluster_pi3k PI3K/mTOR Signaling RTK Receptor Tyrosine Kinases (e.g., PDGFr) Src c-Src RTK->Src FAK FAK Src->FAK STAT3 STAT3 Src->STAT3 Paxillin Paxillin FAK->Paxillin Cell_Adhesion Cell Adhesion & Migration Paxillin->Cell_Adhesion Proliferation Proliferation STAT3->Proliferation EGF EGF EGFR EGFR EGF->EGFR Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression ERK->Gene_Expression Growth_Factor Growth Factor Receptor Receptor Growth_Factor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 S6K S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Protein_Synthesis Protein Synthesis S6K->Protein_Synthesis fourEBP1->Protein_Synthesis

Caption: Simplified signaling pathways for c-Src, EGFR, and PI3K/mTOR.

Experimental Protocols for Kinase Selectivity Profiling

The determination of a kinase inhibitor's selectivity profile is a critical step in its preclinical development. A common approach involves screening the compound against a large panel of purified kinases.

1. Biochemical Kinase Assays (In Vitro)

These assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase.

  • Principle: A kinase, its substrate (often a peptide), and a phosphate donor (typically ATP) are incubated with the test compound. The amount of phosphorylated substrate is then quantified.

  • Common Readouts:

    • Radiometric Assays: Utilize [γ-³²P]ATP or [γ-³³P]ATP, where the incorporation of the radiolabeled phosphate into the substrate is measured.

    • Fluorescence/Luminescence-Based Assays: Employ technologies like FRET (Fluorescence Resonance Energy Transfer), TR-FRET (Time-Resolved FRET), or luminescence-based ATP detection (e.g., ADP-Glo™). These methods measure changes in fluorescence or light output resulting from kinase activity.

    • Mobility Shift Assays: Separate the phosphorylated and non-phosphorylated substrates based on changes in their electrophoretic mobility.

2. Cellular Assays

These assays assess the inhibitor's activity in a more physiologically relevant context by measuring its effect on kinase signaling within intact cells.

  • Principle: Cells are treated with the inhibitor, and the phosphorylation status of downstream substrates of the target kinase is measured.

  • Common Techniques:

    • Western Blotting: Uses antibodies to detect the phosphorylation of specific proteins in cell lysates.

    • ELISA (Enzyme-Linked Immunosorbent Assay): A plate-based immunoassay to quantify the levels of phosphorylated proteins.

    • Flow Cytometry: Can be used to measure phosphorylation events in individual cells.

cluster_workflow Kinase Selectivity Profiling Workflow start Compound of Interest (e.g., this compound) biochemical_screening Biochemical Screening (Large Kinase Panel) start->biochemical_screening determine_ic50 Determine IC50 Values for 'Hits' biochemical_screening->determine_ic50 cellular_assays Cellular Target Engagement Assays determine_ic50->cellular_assays assess_downstream Assess Downstream Signaling cellular_assays->assess_downstream in_vivo In Vivo Efficacy & Toxicity Studies assess_downstream->in_vivo selectivity_profile Comprehensive Selectivity Profile in_vivo->selectivity_profile

Caption: A general experimental workflow for assessing kinase inhibitor selectivity.

Conclusion

The selectivity of a kinase inhibitor is a multi-faceted property that requires evaluation through a combination of in vitro and cellular assays. While the pyridopyrimidine scaffold, represented here by PD173955, can yield highly potent kinase inhibitors, their selectivity profiles can vary significantly based on their specific chemical substitutions. As demonstrated by the comparison with Gefitinib and GSK2126458, different chemical scaffolds are optimized to achieve selectivity for distinct kinase targets. A thorough understanding of an inhibitor's selectivity is paramount for its successful development as a therapeutic agent. This guide provides a framework for the comparative assessment of kinase inhibitor selectivity, which is essential for making informed decisions in drug discovery and development.

References

Novel Pyridopyrimidine Compounds: A Comparative Guide to Anticancer Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of novel kinase inhibitors is a cornerstone of modern cancer therapy. Among the promising heterocyclic scaffolds, pyridopyrimidines have emerged as a privileged structure due to their ability to potently and selectively inhibit a range of cancer-relevant kinases. This guide provides a comparative analysis of recently developed pyridopyrimidine compounds, focusing on their biological evaluation as anticancer agents. We present key performance data, detailed experimental protocols for essential biological assays, and visual representations of relevant signaling pathways and workflows to support further research and development in this area.

Comparative Biological Activity of Novel Pyridopyrimidine Compounds

The following table summarizes the in vitro cytotoxic and enzyme inhibitory activities of selected novel pyridopyrimidine compounds against various cancer cell lines and kinase targets. This data is compiled from recent peer-reviewed publications to facilitate a direct comparison of their potency and selectivity.

Compound IDTarget Kinase(s)Cell LineCytotoxicity IC50 (µM)Kinase Inhibition IC50 (nM)Reference
Compound 4 PIM-1MCF-70.5711.4
HepG21.13
Compound 10 PIM-1MCF-7NT17.2
HepG24.16
Compound 5 EGFR, CDK4/cyclin D1HeLa9.27EGFR: ND, CDK4: ND[1]
MCF-77.69[1]
HepG-25.91[1]
Compound 10 (EGFR/CDK4) EGFR, CDK4/cyclin D1HeLa>50EGFR: ND, CDK4: ND[1]
MCF-715.24[1]
HepG-211.38[1]
PI3K/mTOR Inhibitor 1 PI3Kα, mTORMultipleSubmicromolarPI3Kα: <100, mTOR: <100[2]
PI3K/mTOR Inhibitor 2 PI3Kα, mTORMultipleSubmicromolarPI3Kα: <100, mTOR: <100[2]

NT: Not Tested, ND: Not Determined in the cited abstract. The data represents a selection for comparative purposes.

Experimental Protocols

Detailed and standardized protocols are crucial for the reproducibility and validation of experimental findings. Below are the methodologies for key in vitro assays typically employed in the biological evaluation of anticancer compounds.

MTT Assay for Cell Viability

This assay quantitatively assesses the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or solubilization buffer

  • 96-well plates

  • Test compounds

  • Cancer cell lines

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Multi-well spectrophotometer (ELISA reader)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyridopyrimidine compounds in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a multi-well spectrophotometer. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase enzyme.

Materials:

  • Recombinant kinase (e.g., PIM-1, PI3Kα, mTOR)

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Test compounds

  • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or radiolabeled ATP [γ-³²P])

  • Microplate reader (luminescence, fluorescence, or scintillation counter)

Procedure:

  • Reaction Setup: In a 96-well or 384-well plate, add the kinase assay buffer, the recombinant kinase, and the specific substrate.

  • Compound Addition: Add the pyridopyrimidine compounds at various concentrations to the wells. Include a no-inhibitor control and a positive control inhibitor.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP to a final concentration that is typically at or near the Km value for the specific kinase.

  • Incubation: Incubate the reaction mixture at room temperature or 30°C for a specified period (e.g., 30-60 minutes).

  • Detection: Stop the reaction and measure the kinase activity using a suitable detection method. For example, in an ADP-Glo™ assay, the amount of ADP produced is measured via a luminescence signal, which is inversely proportional to the kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the no-inhibitor control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Western Blot Analysis for Apoptosis Markers

Western blotting is used to detect and quantify the expression levels of specific proteins, such as those involved in the apoptotic pathway (e.g., caspases, Bcl-2 family proteins).

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bcl-2)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system (e.g., ChemiDoc)

Procedure:

  • Cell Lysis: Treat cells with the pyridopyrimidine compound for the desired time. Harvest the cells and lyse them on ice using lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit to ensure equal loading.

  • SDS-PAGE: Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the protein of interest overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and then incubate it with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the expression of the target protein to a loading control (e.g., β-actin or GAPDH).

Visualizing Molecular Pathways and Experimental Processes

Diagrams are essential tools for illustrating complex biological processes and experimental designs. The following diagrams were generated using Graphviz (DOT language) to depict a key signaling pathway and a typical experimental workflow for the evaluation of novel anticancer compounds.

PI3K_mTOR_Pathway Growth Factor Growth Factor RTK RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation Pyridopyrimidine Inhibitor Pyridopyrimidine Inhibitor Pyridopyrimidine Inhibitor->PI3K Inhibits Pyridopyrimidine Inhibitor->mTORC1 Inhibits

Caption: PI3K/mTOR signaling pathway with inhibition points for pyridopyrimidine compounds.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 Mechanism of Action Compound Synthesis Compound Synthesis Cell Culture Cell Culture Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) Cell Culture->Cytotoxicity Assay (MTT) Kinase Inhibition Assay Kinase Inhibition Assay Cytotoxicity Assay (MTT)->Kinase Inhibition Assay Lead Compounds Mechanism of Action Studies Mechanism of Action Studies Kinase Inhibition Assay->Mechanism of Action Studies Potent Inhibitors Western Blot (Apoptosis) Western Blot (Apoptosis) Mechanism of Action Studies->Western Blot (Apoptosis) Cell Cycle Analysis Cell Cycle Analysis Mechanism of Action Studies->Cell Cycle Analysis

Caption: General experimental workflow for the biological evaluation of novel compounds.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 2-[(Pyridin-3-yl)methoxy]pyrimidine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This document provides a comprehensive, step-by-step guide for the safe disposal of 2-[(Pyridin-3-yl)methoxy]pyrimidine, a compound featuring both pyridine and pyrimidine moieties. Adherence to these procedures is critical to mitigate environmental hazards and ensure a safe laboratory environment.

I. Immediate Safety and Hazard Assessment

Before initiating any disposal procedures, it is imperative to understand the potential hazards associated with this compound. Based on the known hazards of its constituent pyridine and pyrimidine groups, the following precautions should be taken.

Personal Protective Equipment (PPE):

PPE ItemSpecification
Gloves Chemical-resistant (e.g., Butyl rubber or PVA)
Eye Protection Chemical safety goggles or face shield
Lab Coat Standard, fully-buttoned
Respiratory Protection Use in a well-ventilated area or chemical fume hood

Note: Nitrile gloves are not recommended for handling pyridine-containing compounds[1].

II. Waste Segregation and Collection

Proper segregation of chemical waste is the first step in a compliant disposal process. Due to its chemical nature, this compound and materials contaminated with it are classified as hazardous waste.

Waste Collection Protocol:

  • Designated Waste Container: Use a clearly labeled, sealable, and airtight container compatible with organic chemical waste.

  • Labeling: The container must be labeled as "Hazardous Waste" and should include the full chemical name: "this compound".

  • Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. Incompatible materials such as strong oxidizers and acids must be kept separate[1].

  • Storage: Store the waste container in a cool, dry, and well-ventilated area away from ignition sources[2].

III. Spill Management and Decontamination

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Spill Cleanup Procedure:

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure adequate ventilation.

  • Control Ignition Sources: Remove all sources of ignition from the area[3].

  • Absorb Spill: Use an inert absorbent material, such as vermiculite or sand, to soak up the spilled chemical.

  • Collect Waste: Carefully collect the absorbent material and place it in the designated hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent and then wash with soap and water. All cleaning materials must also be disposed of as hazardous waste.

IV. Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

Disposal Workflow for this compound start Start: Unused or Contaminated This compound assess Assess Waste Type (Pure compound, solution, contaminated material) start->assess spill Spill Occurs start->spill collect Collect in Designated Hazardous Waste Container assess->collect label Label Container Correctly (Chemical Name, Hazard Symbols) collect->label store Store Safely (Cool, dry, ventilated area) label->store contact_ehs Contact Institutional EHS Office for Waste Pickup store->contact_ehs spill_procedure Follow Spill Management Protocol spill->spill_procedure spill_procedure->collect incineration Professional Disposal: High-Temperature Incineration contact_ehs->incineration end End: Disposal Complete incineration->end

Caption: Disposal workflow for this compound.

V. Final Disposal Method

As a pyridine and pyrimidine derivative, this compound is considered a hazardous waste and must be disposed of in accordance with federal, state, and local regulations[4][5]. The recommended and most common method for the final disposal of this type of chemical waste is high-temperature incineration.

  • Rotary Kiln Incineration: This method, operating at temperatures between 820°C and 1,600°C, is effective for the destruction of waste pyridine[4].

  • Controlled Incineration with Flue Gas Scrubbing: This is a suitable method for pyrimidine-based compounds, ensuring that harmful combustion byproducts are neutralized before release[6].

It is the responsibility of the waste generator to ensure that the disposal is handled by a licensed and reputable chemical waste management company. Always consult your institution's EHS department for specific guidance and to arrange for the collection of chemical waste. Do not discharge this chemical into sewer systems or contaminate water, foodstuffs, or feed[6].

VI. Logical Relationship of Safety Procedures

The following diagram outlines the logical dependencies of the safety and disposal procedures, emphasizing the foundational role of hazard identification.

Hierarchy of Safety and Disposal Procedures hazard_id 1. Hazard Identification (Pyridine & Pyrimidine Properties) ppe 2. Select Appropriate PPE hazard_id->ppe handling 3. Safe Handling & Storage hazard_id->handling waste_collection 4. Waste Segregation & Collection handling->waste_collection spill_management 5. Spill Management Plan handling->spill_management disposal 6. Final Disposal Protocol waste_collection->disposal spill_management->waste_collection

Caption: Logical relationship of safety and disposal steps.

By adhering to these detailed procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Personal protective equipment for handling 2-[(Pyridin-3-yl)methoxy]pyrimidine

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 2-[(Pyridin-3-yl)methoxy]pyrimidine

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures for personal protective equipment (PPE), operational handling, and disposal are based on the hazardous properties of its constituent pyridine and pyrimidine moieties.

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against potential chemical exposure.[1] The following table summarizes the recommended PPE for handling this compound, based on guidelines for pyridine and pyrimidine compounds.

PPE CategoryItemSpecification
Eye Protection Safety Goggles/GlassesChemical splash goggles or safety glasses with side shields.[1][2] A face shield may be required for larger quantities.
Hand Protection GlovesNitrile or neoprene gloves are recommended.[2] Butyl rubber gloves may also be suitable.[3] Avoid latex gloves.[2]
Body Protection Lab CoatA fully-buttoned, flame-retardant lab coat is essential to prevent skin contact.[1][3]
Respiratory RespiratorUse in a well-ventilated area or under a chemical fume hood.[1][2] A respirator may be necessary for large spills or poor ventilation.

Operational Plan: Handling Procedures

Safe handling practices are critical to minimize the risk of exposure and accidents. Always work in a designated area, such as a certified chemical fume hood, especially when handling volatile substances.[2][3]

Step-by-Step Handling Protocol:
  • Ventilation : Ensure proper ventilation before handling the compound.[1][2] A certified chemical fume hood is the preferred workspace.

  • Don PPE : Put on all required personal protective equipment as detailed in the table above.

  • Preparation : Keep containers tightly closed when not in use.[2][4] Ground and bond containers when transferring to prevent static discharge.[5][6][7]

  • Dispensing : Use non-sparking tools for handling and dispensing the chemical.[6][7]

  • Post-Handling : Wash hands and any exposed skin thoroughly with soap and water after handling.[1] Decontaminate the work area.

  • Storage : Store the compound in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[2][3][4]

Experimental Workflow for Handling

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_vent Ensure Proper Ventilation prep_ppe Don Appropriate PPE prep_vent->prep_ppe prep_container Keep Containers Closed prep_ppe->prep_container handle_dispense Dispense Using Non-Sparking Tools prep_container->handle_dispense post_wash Wash Hands and Exposed Skin handle_dispense->post_wash post_decon Decontaminate Work Area post_wash->post_decon post_store Store in a Cool, Dry, Ventilated Area post_decon->post_store

Caption: Workflow for Safe Handling of this compound.

Emergency and Disposal Plan

Accidents can happen, and a clear plan for emergencies and waste disposal is essential.

First Aid Measures

In case of accidental exposure, follow these first aid procedures and seek immediate medical attention.

Exposure RouteFirst Aid Procedure
Skin Contact Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing.[4][8]
Eye Contact Rinse eyes cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[1][2][9]
Inhalation Move the person to fresh air.[1][4] If breathing is difficult, administer oxygen.
Ingestion Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Disposal Plan

Improper disposal of chemical waste is prohibited by law.[10] A waste disposal plan should be in place before beginning any work.[11]

  • Waste Segregation : Collect waste in a designated, properly labeled, and compatible container.[11] Do not mix with other types of waste.

  • Container Management : Keep waste containers tightly closed and store them in a cool, dry, and well-ventilated area.

  • Labeling : Clearly label the waste container with its contents and associated hazards.

  • Disposal : Dispose of the chemical waste through an approved hazardous waste disposal program, following all local, state, and federal regulations.[11]

Disposal Workflow

G cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal collect_segregate Segregate Waste collect_container Use Labeled, Compatible Container collect_segregate->collect_container collect_close Keep Container Closed collect_container->collect_close storage_area Store in a Cool, Dry, Ventilated Area collect_close->storage_area disposal_program Dispose Through Approved Hazardous Waste Program storage_area->disposal_program disposal_regs Follow All Regulations disposal_program->disposal_regs

Caption: Chemical Waste Disposal Workflow.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.